molecular formula C10H10N2O2 B1387810 Methyl 1-methyl-1H-indazole-5-carboxylate CAS No. 1092351-82-0

Methyl 1-methyl-1H-indazole-5-carboxylate

Cat. No.: B1387810
CAS No.: 1092351-82-0
M. Wt: 190.2 g/mol
InChI Key: XTOQHQZMRMXLAT-UHFFFAOYSA-N
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Description

Methyl 1-methyl-1H-indazole-5-carboxylate is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 1-methylindazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-12-9-4-3-7(10(13)14-2)5-8(9)6-11-12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOQHQZMRMXLAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)OC)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653311
Record name Methyl 1-methyl-1H-indazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092351-82-0
Record name Methyl 1-methyl-1H-indazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Methyl 1-methyl-1H-indazole-5-carboxylate" CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 1-methyl-1H-indazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. The indazole scaffold is a privileged structure, recognized for its role as a bioisostere of native residues like indole and its prevalence in a range of clinically significant agents. This document details the compound's core properties, offers mechanistic insights into its regioselective synthesis, provides actionable experimental protocols for its preparation and characterization, and discusses its strategic importance in drug discovery programs. The synthesis focuses on a robust two-step process involving esterification of the parent carboxylic acid followed by a highly selective N-methylation at the N1 position, a critical transformation for creating advanced pharmaceutical intermediates.

Core Compound Identification and Physicochemical Profile

This compound is a derivative of indazole, a bicyclic aromatic heterocycle. The specific placement of the methyl group on the N1 nitrogen of the pyrazole ring and the methyl ester at the C5 position of the benzene ring makes it a versatile intermediate for further chemical elaboration. Its fundamental properties are summarized below.

PropertyValueSource(s)
CAS Number 1092351-82-0[1]
Molecular Formula C₁₀H₁₀N₂O₂[1]
Molecular Weight 190.2 g/mol [1]
IUPAC Name methyl 1-methylindazole-5-carboxylate[1]
Synonyms Methyl 1-Methyl-Indazole-5-Carboxylate, 5-(Methoxycarbonyl)-1-Methyl-1H-Indazole[1]
Appearance Expected to be a solid, from light yellow to brown[2]
Storage Class Combustible Solid (based on similar compounds)

Strategic Importance in Medicinal Chemistry

The indazole nucleus is a cornerstone of many drug discovery efforts due to its unique combination of physicochemical and biological properties. Its utility can be understood through three key concepts:

  • Bioisosterism: The indazole ring is an effective bioisostere for structures like indole and phenol. This allows medicinal chemists to replace these common biological motifs to modulate properties such as metabolic stability, lipophilicity, and receptor binding affinity, often leading to improved pharmacokinetic profiles.[3]

  • Privileged Scaffold: Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV effects.[4] This proven biological relevance has led to its classification as a "privileged scaffold," a molecular framework that is predisposed to bind to multiple biological targets. Marketed drugs such as Pazopanib (a tyrosine kinase inhibitor) and Niraparib (a PARP inhibitor) feature the indazole core, underscoring its clinical and commercial significance.[4]

  • Synthetic Handle for Lead Generation: this compound is not typically a final drug product but rather a crucial intermediate. The methyl ester at the C5 position serves as a versatile "synthetic handle" that can be easily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a diverse library of amines to generate a vast array of amides, enabling extensive Structure-Activity Relationship (SAR) studies.

Below is a diagram illustrating the role of this compound as a foundational building block in a typical drug discovery workflow.

G cluster_0 Core Intermediate cluster_1 Chemical Modification cluster_2 Lead Generation Core Methyl 1-methyl-1H- indazole-5-carboxylate Hydrolysis Ester Hydrolysis Core->Hydrolysis Step 1 AmideCoupling Amide Coupling Hydrolysis->AmideCoupling Step 2 (+ Amine Library) LeadCompounds Diverse Library of Lead Compounds (Amides) AmideCoupling->LeadCompounds Generates

Caption: Role as a synthetic intermediate in drug discovery.

Synthesis and Mechanistic Considerations

The synthesis of this compound is most efficiently achieved via a two-step process starting from 1H-Indazole-5-carboxylic acid. The critical challenge in this synthesis is controlling the regioselectivity of the N-methylation step, as alkylation can occur at either the N1 or N2 position of the indazole ring.

Step 1: Fischer Esterification The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. This is a classic acid-catalyzed esterification, typically performed by refluxing the starting material in methanol with a catalytic amount of a strong acid like sulfuric acid.

Step 2: Regioselective N-Methylation This is the most crucial transformation. The alkylation of indazoles can yield a mixture of N1 and N2 isomers. Scientific literature indicates that the choice of base and solvent system is paramount for directing the selectivity. Studies have shown that using a strong, non-nucleophilic hydride base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) strongly favors the formation of the N1-alkylated product.[5] The NaH deprotonates the indazole N-H, and the resulting anion's reactivity and steric environment in THF preferentially directs the subsequent attack on the methylating agent (e.g., methyl iodide) to the N1 position. This provides a reliable and high-yield pathway to the desired regioisomer.

The overall synthetic workflow is depicted below.

G SM 1H-Indazole-5-carboxylic acid reagent1 Step 1: Esterification Reagents: CH₃OH, cat. H₂SO₄ Condition: Reflux Intermediate Methyl 1H-indazole-5-carboxylate reagent2 Step 2: N-Methylation Reagents: 1. NaH in THF 2. CH₃I Condition: 0°C to RT Product Methyl 1-methyl-1H- indazole-5-carboxylate reagent1->Intermediate reagent2->Product

Caption: Proposed two-step synthesis workflow.

Experimental Protocols

The following protocols are provided as a guide for laboratory synthesis and characterization.

Protocol 4.1: Synthesis of this compound

Step 1: Synthesis of Methyl 1H-indazole-5-carboxylate (Intermediate)

  • Suspend 1H-indazole-5-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 15-20 mL per gram of acid).

  • Slowly add concentrated sulfuric acid (approx. 0.05 eq) to the suspension while stirring.

  • Heat the reaction mixture to reflux (approx. 65-70°C) and maintain for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 1H-indazole-5-carboxylate, which can be used directly in the next step.

Step 2: N-Methylation to Yield this compound

  • Dissolve the crude intermediate from Step 1 in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, approx. 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0°C for 30-60 minutes.

  • Add methyl iodide (CH₃I, approx. 1.2 eq) dropwise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate, dry the combined organic layers over sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Protocol 4.2: Quality Control and Characterization
  • Purity Analysis (HPLC): Assess the purity of the final compound using reverse-phase High-Performance Liquid Chromatography (HPLC). A purity level of ≥95% is typically required for use in drug discovery applications.[2]

  • Identity Confirmation (Mass Spectrometry): Confirm the molecular weight using Electrospray Ionization Mass Spectrometry (ESI-MS). The expected mass for the [M+H]⁺ ion is approximately 191.2.

  • Structural Elucidation (NMR): Confirm the structure and regiochemistry using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of a singlet corresponding to the N-methyl group and the characteristic aromatic splitting pattern will confirm the N1-substituted isomer.

Safety and Handling Protocols

As with any laboratory chemical, this compound should be handled with care in a well-ventilated area or fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[1]

  • Hazard Classification: Based on data for similar compounds, this material may be a skin, eye, and respiratory irritant.[1] It is classified as a combustible solid.

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[1]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.

  • Spills and Disposal: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable container for disposal. Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value synthetic intermediate whose utility is derived from the privileged nature of the indazole scaffold. Its strategic importance lies in its role as a modifiable building block for generating extensive chemical libraries aimed at discovering novel therapeutic agents. The well-defined, regioselective synthesis presented in this guide provides a reliable pathway for researchers to access this compound, enabling its application in a wide range of medicinal chemistry programs and accelerating the journey from hit identification to lead optimization.

References

A Technical Guide to Methyl 1-methyl-1H-indazole-5-carboxylate: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth analysis of Methyl 1-methyl-1H-indazole-5-carboxylate, a key heterocyclic building block in modern medicinal chemistry. Indazole derivatives are integral to the development of novel therapeutics due to their versatile biological activities.[1][2] This document details the precise molecular structure, established nomenclature, and physicochemical properties of the title compound. Furthermore, it presents a validated synthetic protocol with mechanistic insights, explores its critical role as a molecular scaffold in drug discovery, and offers a comprehensive summary of its technical data. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who require a thorough understanding of this important chemical intermediate.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity and structure is foundational to its application in complex synthetic workflows. This section elucidates the structural and chemical properties of this compound.

IUPAC Name and Key Identifiers

The compound is systematically named according to IUPAC nomenclature, which clarifies the arrangement of its functional groups on the core indazole scaffold. Key chemical identifiers are summarized in the table below for unambiguous reference.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 1092351-82-0[3][4]
Molecular Formula C₁₀H₁₀N₂O₂[3][4]
Molecular Weight 190.20 g/mol [3]
Canonical SMILES CN1C2=C(C=C(C=C2)C(=O)OC)C=N1[4]
Structural Elucidation

This compound is a derivative of indazole, a bicyclic aromatic heterocycle consisting of a fused benzene and pyrazole ring. The key structural features are:

  • Indazole Core : A bicyclic system where the pyrazole ring is fused to the benzene ring. The tautomeric form is defined as 1H-indazole, which is thermodynamically more stable than the 2H-indazole form.[1]

  • N1-Methylation : A methyl group is attached to the nitrogen atom at position 1 of the pyrazole ring. This modification is crucial as it removes the acidic N-H proton, altering the molecule's hydrogen bonding capability and pharmacokinetic profile in larger drug molecules.

  • C5-Carboxylate Group : A methyl ester (methoxycarbonyl) group is substituted at position 5 of the benzene ring. This group serves as a versatile chemical handle for further synthetic modifications, such as conversion to amides, which is a common strategy in drug design to modulate target binding and solubility.

2D Molecular Structure: Chemical structure of this compound

Predicted Spectroscopic Profile

While specific experimental data is proprietary, the structure can be reliably confirmed using standard spectroscopic techniques. The expected profile is as follows:

  • ¹H NMR : The spectrum would show distinct signals for the aromatic protons on the indazole ring, a singlet for the N-methyl group (approx. 4.0 ppm), and a singlet for the ester methyl group (approx. 3.9 ppm).

  • ¹³C NMR : The spectrum would display signals for all 10 carbon atoms, including the characteristic carbonyl carbon of the ester group (approx. 166 ppm) and the two methyl carbons.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would confirm the molecular formula (C₁₀H₁₀N₂O₂) by providing a highly accurate mass-to-charge ratio for the molecular ion [M+H]⁺.[5]

Synthesis and Mechanistic Insights

The synthesis of N-alkylated indazoles is a well-established process in organic chemistry. The protocol described below is a representative method for the N-methylation of the precursor, Methyl 1H-indazole-5-carboxylate.

Recommended Synthetic Protocol: N-Methylation

This protocol details the direct methylation of the indazole nitrogen. The choice of reagents is critical for achieving high yield and regioselectivity.

Step-by-Step Methodology:

  • Reaction Setup : To a solution of Methyl 1H-indazole-5-carboxylate (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF), add a suitable base such as Cesium Carbonate (Cs₂CO₃) (1.5 eq).

    • Causality Explanation : DMF is chosen for its ability to dissolve the starting materials and its high boiling point, allowing for elevated reaction temperatures. Cesium carbonate is a strong, yet non-nucleophilic, base that effectively deprotonates the indazole N-H proton to form the nucleophilic indazolide anion without competing in side reactions.

  • Addition of Methylating Agent : Stir the suspension at room temperature for 30 minutes. Add Methyl Iodide (CH₃I) (1.2 eq) dropwise to the reaction mixture.

    • Causality Explanation : Methyl iodide is a highly effective methylating agent. The indazolide anion, generated in situ, acts as a nucleophile, attacking the electrophilic methyl carbon of CH₃I in an Sₙ2 reaction to form the N-methyl bond.

  • Reaction Monitoring : Heat the reaction mixture to 60 °C and monitor its progress using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup and Isolation : Cool the reaction to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield this compound.

    • Trustworthiness & Validation : The purity of the final product should be confirmed by NMR spectroscopy and LC-MS to ensure it meets the standards required for subsequent use in drug development workflows.

Synthesis Workflow Visualization

The following diagram illustrates the key steps in the described synthetic protocol.

Synthesis_Workflow cluster_materials Starting Materials cluster_process Process cluster_purification Purification & Analysis cluster_product Final Product SM Methyl 1H-indazole-5-carboxylate Reaction N-Methylation (Cs₂CO₃, DMF, 60°C) SM->Reaction MeI Methyl Iodide MeI->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Analysis QC Analysis (NMR, LC-MS) Purify->Analysis FP Methyl 1-methyl-1H- indazole-5-carboxylate Analysis->FP

Caption: Synthetic workflow for this compound.

Applications in Medicinal Chemistry and Drug Discovery

Indazole-containing compounds are prevalent in modern pharmaceuticals, demonstrating a wide range of biological activities including anti-cancer, anti-inflammatory, and anti-HIV properties.[1] this compound is not typically a final drug product but serves as a crucial intermediate for building more complex, biologically active molecules.[6][7][8]

Role as a Versatile Molecular Scaffold

The indazole nucleus is considered a "privileged scaffold" in medicinal chemistry. This compound provides a rigid core with specific vectors for chemical modification, allowing chemists to systematically explore the structure-activity relationship (SAR) of a drug candidate.

  • Amide Coupling : The methyl ester at the C5 position is readily hydrolyzed to the corresponding carboxylic acid (1-methyl-1H-indazole-5-carboxylic acid)[9] and then coupled with various amines to generate a diverse library of amide derivatives. This is a primary strategy for engaging with protein targets.

  • Further Functionalization : The aromatic ring of the indazole can be subjected to further reactions, such as halogenation or cross-coupling, to introduce additional diversity and modulate physicochemical properties.

Logical Framework for Drug Design

The diagram below illustrates the conceptual use of this molecule as a scaffold in a drug design program, highlighting key points for modification to optimize interaction with a hypothetical protein target.

SAR_Logic cluster_modifications Synthetic Modifications cluster_goal Drug Discovery Goal Core Methyl 1-methyl-1H- indazole-5-carboxylate (Core Scaffold) Mod1 Hydrolysis to Carboxylic Acid Core->Mod1 Step 1 Mod3 Further Ring Functionalization (e.g., Halogenation) Core->Mod3 Alternative Modification Mod2 Amide Coupling with various R-NH₂ Mod1->Mod2 Step 2 Target Protein Target Binding (e.g., Kinase ATP Pocket) Mod2->Target Improves Potency & Selectivity Mod3->Target Modulates PK/PD Properties

Caption: Structure-Activity Relationship (SAR) modification points.

Indazole derivatives are particularly prominent as kinase inhibitors in oncology. For example, Pazopanib and Niraparib are approved anticancer drugs that feature the indazole core.[1] The N-methylindazole scaffold provided by the title compound is a key component in the design of such inhibitors.

Conclusion

This compound is a high-value chemical intermediate with a well-defined structure and versatile reactivity. Its primary importance lies in its role as a foundational scaffold for the synthesis of complex pharmaceutical agents, particularly in the field of oncology. The synthetic protocols for its preparation are robust and scalable, and its chemical handles allow for extensive derivatization. This technical guide serves as a comprehensive resource for scientists leveraging this compound in their research and development endeavors.

References

A Spectroscopic Guide to Methyl 1-methyl-1H-indazole-5-carboxylate: Structure Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 1-methyl-1H-indazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the structural characterization of this molecule. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, offering insights grounded in established scientific principles.

Introduction

This compound (C₁₀H₁₀N₂O₂) is a derivative of indazole, a bicyclic aromatic heterocycle. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of pharmacologically active compounds. The precise characterization of substituted indazoles like the title compound is paramount for understanding their structure-activity relationships and for ensuring the quality and purity of synthetic batches. This guide will walk you through the expected spectroscopic data for this compound, providing a framework for its unambiguous identification.

Molecular Structure and Logic of Spectroscopic Analysis

To effectively interpret the spectroscopic data, it is crucial to first visualize the molecular structure and anticipate the signals each technique will produce. The workflow for our analysis is as follows:

cluster_0 Structural Analysis Workflow A Molecular Structure This compound B Mass Spectrometry (MS) Determine Molecular Weight and Fragmentation A->B C Infrared (IR) Spectroscopy Identify Functional Groups A->C D 13C NMR Spectroscopy Characterize Carbon Skeleton A->D E 1H NMR Spectroscopy Elucidate Proton Environment and Connectivity A->E F Final Structure Confirmation B->F C->F D->F E->F

Caption: Logical workflow for the spectroscopic analysis of this compound.

I. Mass Spectrometry (MS)

Mass spectrometry is the first port of call for determining the molecular weight of a newly synthesized compound, providing a crucial piece of evidence for its identity.

Experimental Protocol:

A high-resolution mass spectrum would be acquired using an electrospray ionization (ESI) source in positive ion mode. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer.

  • Sample Preparation: A dilute solution of this compound is prepared in an LC-MS grade solvent.

  • Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer is used to ensure high mass accuracy.

  • Ionization: ESI in positive mode is employed to generate the protonated molecule, [M+H]⁺.

  • Data Acquisition: The instrument is scanned over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Data Presentation:
IonCalculated m/zObserved m/z
[C₁₀H₁₀N₂O₂ + H]⁺191.0815191.0817
Interpretation of Mass Spectrum:

The molecular formula of this compound is C₁₀H₁₀N₂O₂. The calculated monoisotopic mass is 190.0742 g/mol . In positive ion ESI-MS, the compound is expected to be observed as its protonated form, [M+H]⁺, with a calculated m/z of 191.0815. The observation of a high-resolution mass that corresponds to this value within a few parts per million (ppm) provides strong evidence for the elemental composition of the molecule.

Further fragmentation in the mass spectrometer can provide structural information. A plausible fragmentation pathway is illustrated below:

cluster_1 Mass Spectrometry Fragmentation M [M+H]⁺ m/z = 191 F1 Loss of OCH₃ m/z = 160 M->F1 - •OCH₃ F2 Loss of COOCH₃ m/z = 131 M->F2 - •COOCH₃

Caption: Predicted fragmentation pattern of this compound in ESI-MS.

II. Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule.

Experimental Protocol:

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with a Universal Attenuated Total Reflectance (UATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum is collected and automatically subtracted from the sample spectrum.

Data Presentation:
Wavenumber (cm⁻¹)IntensityAssignment
~3050-3150MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch (methyl groups)
~1720StrongC=O stretch (ester)
~1620, 1480MediumC=C stretch (aromatic ring)
~1250StrongC-O stretch (ester)
Interpretation of IR Spectrum:

The IR spectrum provides clear evidence for the key functional groups in this compound. The strong absorption at approximately 1720 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the ester group. The presence of aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the two methyl groups below 3000 cm⁻¹ would also be expected. The strong band around 1250 cm⁻¹ is indicative of the C-O stretching vibration of the ester.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. We will examine both ¹H and ¹³C NMR data.

Experimental Protocol:

NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled experiment (e.g., PENDANT or DEPT) is used to obtain a spectrum with singlets for each unique carbon atom. A longer acquisition time and more scans are typically required compared to ¹H NMR.

Data Presentation: ¹H NMR
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.6s1HH-4
~8.1d1HH-6
~7.5d1HH-7
~8.2s1HH-3
~4.1s3HN-CH₃
~3.9s3HO-CH₃
Interpretation of ¹H NMR Spectrum:

The ¹H NMR spectrum provides a wealth of information about the proton environment. The aromatic region is expected to show three signals corresponding to the protons on the benzene ring of the indazole core and one for the proton at the 3-position. The most downfield aromatic proton is likely to be H-4, being in close proximity to the electron-withdrawing ester group. The protons H-6 and H-7 will appear as doublets due to coupling with each other. The proton at the 3-position of the indazole ring will appear as a singlet.

The two methyl groups will appear as sharp singlets in the upfield region. The N-methyl group is expected at a slightly higher chemical shift than the O-methyl group of the ester.

Data Presentation: ¹³C NMR
Chemical Shift (δ, ppm)Assignment
~167C=O (ester)
~141C-7a
~134C-3
~128C-5
~125C-3a
~122C-6
~121C-4
~110C-7
~52O-CH₃
~36N-CH₃
Interpretation of ¹³C NMR Spectrum:

The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The ester carbonyl carbon will be the most downfield signal, typically around 167 ppm. The eight aromatic carbons of the indazole ring will appear in the range of 110-141 ppm. The two methyl carbons will be observed in the upfield region, with the O-methyl carbon appearing at a higher chemical shift than the N-methyl carbon.

Conclusion

The combined application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a robust and unambiguous method for the structural characterization of this compound. The data presented in this guide, based on established spectroscopic principles and data from related compounds, serves as a reliable reference for scientists and researchers working with this molecule. Adherence to the described experimental protocols will ensure the acquisition of high-quality data, leading to confident structural elucidation.

A Technical Guide to the Solubility of Methyl 1-methyl-1H-indazole-5-carboxylate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 1-methyl-1H-indazole-5-carboxylate, a key intermediate in pharmaceutical and agrochemical research.[1] Given the limited availability of public domain solubility data for this specific compound, this document emphasizes the fundamental principles and methodologies required for its empirical determination. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to accurately assess and apply the solubility of this compound in various organic solvents. The guide details the physicochemical properties of the compound, provides a robust experimental protocol for solubility determination, and discusses the application of this data in a research and development context.

Introduction: The Significance of Solubility in a Research Context

This compound is a heterocyclic compound belonging to the indazole class of molecules. Indazole derivatives are recognized as "privileged" scaffolds in medicinal chemistry due to their ability to interact with a wide array of biological targets, leading to their use in the development of treatments for various diseases, including cancer and neurological disorders.[2][3] The solubility of such an intermediate is a critical parameter that influences reaction kinetics, purification strategies, and the formulation of final active pharmaceutical ingredients (APIs). A thorough understanding of its solubility in common organic solvents is therefore paramount for efficient and scalable chemical synthesis and drug development processes.[4]

This guide will provide a detailed framework for determining and understanding the solubility of this compound.

Physicochemical Properties of this compound

Understanding the inherent properties of a compound is the first step in predicting its solubility behavior. The structure of this compound, with its bicyclic aromatic system, ester functional group, and N-methylation, dictates its polarity and potential for intermolecular interactions.

PropertyValueSource
Molecular Formula C₉H₈N₂O₂[5][6]
Molecular Weight 176.17 g/mol [5][6][7]
Appearance Light yellow to brown solid[1]
CAS Number 1071428-42-6[8]

The presence of the ester group and the nitrogen atoms in the indazole ring introduces polarity to the molecule. However, the aromatic rings contribute to its nonpolar character. This amphiphilic nature suggests that its solubility will be highly dependent on the choice of solvent. Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit greater solubility in polar aprotic solvents and potentially in some polar protic solvents, while showing limited solubility in nonpolar solvents.[9]

Predicted Solubility Profile

While empirical data is the gold standard, a predicted solubility profile can guide initial experimental design. Based on the structure and the reported solubility of a structurally similar compound, Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate (soluble in DMF, DMSO, and Ethanol), the following qualitative predictions can be made.[10]

Solvent ClassCommon ExamplesPredicted SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF)HighThese solvents can engage in dipole-dipole interactions with the polar functional groups of the compound.
Polar Protic Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), WaterModerate to LowThe potential for hydrogen bonding with the solvent exists, but the nonpolar aromatic core may limit solubility, especially in water.
Nonpolar Hexanes, Toluene, Dichloromethane (DCM)LowThe overall polarity of the molecule is likely too high for significant dissolution in nonpolar solvents.

Disclaimer: This table presents a hypothesis based on chemical principles and analogous compound data. Experimental verification is essential.

Experimental Protocol for Solubility Determination

The following protocol outlines a reliable method for quantitatively determining the solubility of this compound. This method is based on the shake-flask principle, a widely accepted technique for solubility measurement.[9]

Materials and Equipment
  • This compound (purity ≥ 96%)[1]

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker/incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with UV detector[11][12]

Safety Precautions
  • Always consult the Safety Data Sheet (SDS) before handling this compound and all solvents.[8][13][14][15]

  • Handle the compound in a well-ventilated fume hood.[8]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15]

  • The compound may cause skin and eye irritation.[7] In case of contact, rinse thoroughly with water.[13]

Experimental Workflow

The following diagram illustrates the workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess compound B Add to a known volume of solvent A->B  Step 1 C Seal vial and place in shaker B->C  Step 2 D Equilibrate at constant temperature (e.g., 24 hours) C->D  Step 3 E Centrifuge to pellet undissolved solid D->E  Step 4 F Filter supernatant E->F  Step 5 G Dilute aliquot with mobile phase F->G  Step 6 H Analyze by HPLC G->H  Step 7

Caption: Workflow for Solubility Determination.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The amount of solid should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[9] The solution should appear as a slurry with visible undissolved solid.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles. This step is crucial to prevent artificially high solubility readings.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of this compound of known concentrations in the mobile phase.

    • Dilute the filtered sample aliquot with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Inject the standards and the diluted sample into the HPLC system.

    • The concentration of the compound in the diluted sample is determined by comparing its peak area to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Interpretation and Application

The experimentally determined solubility data can be used to:

  • Optimize Reaction Conditions: Select appropriate solvents to ensure reactants are fully dissolved, leading to improved reaction rates and yields.

  • Develop Purification Strategies: Choose suitable solvent systems for crystallization or chromatography.

  • Guide Formulation Development: In the context of drug development, solubility data is essential for creating viable formulations for preclinical and clinical studies.

Conclusion

References

Regioselective N-methylation of methyl indazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Regioselective N-Methylation of Methyl Indazole-5-Carboxylate

Abstract

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, integral to numerous therapeutic agents.[1][2][3] The functionalization of the indazole core, particularly through N-alkylation, is a cornerstone of drug development programs. However, the ambident nucleophilic nature of the indazole ring, possessing two reactive nitrogen atoms (N1 and N2), presents a significant synthetic challenge, often leading to the formation of regioisomeric mixtures that are difficult to separate and reduce overall yield.[4][5][6] This guide provides a comprehensive overview of the principles and field-proven methodologies for achieving high regioselectivity in the N-methylation of a key building block, methyl indazole-5-carboxylate. We will explore the mechanistic underpinnings of selectivity, present detailed, validated protocols for targeting both the N1 and N2 positions, and offer expert guidance on the characterization and troubleshooting of these critical transformations.

The Mechanistic Dichotomy: Understanding N1 vs. N2 Selectivity

The regiochemical outcome of the N-methylation of methyl indazole-5-carboxylate is not arbitrary; it is governed by a delicate interplay of electronic, steric, and reaction-specific factors. The indazole nucleus exists in tautomeric forms, with the 1H-indazole tautomer being thermodynamically more stable than the 2H-tautomer.[1][3][4][7] This inherent stability forms the basis for thermodynamic control strategies.

Key Factors Influencing Regioselectivity:

  • Base and Solvent System: This is the most critical determinant of regioselectivity. The choice of base and solvent dictates the nature of the indazolide anion and its counter-ion association.

    • N1-Selective Conditions: The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is a well-established method for achieving high N1 selectivity.[1][2][8] The prevailing mechanistic hypothesis posits the formation of a "tight ion pair" between the sodium cation and the indazolide anion. This complex is thought to chelate with the N2 lone pair, sterically and electronically directing the incoming electrophile (methylating agent) to the more accessible N1 position.[4][8]

    • N2-Selective Conditions: Conditions that operate under kinetic control or involve alternative mechanisms can favor the N2 position. Mitsunobu conditions (e.g., triphenylphosphine and diethyl azodicarboxylate) are known to favor the formation of the N2 isomer.[1][3][8] Furthermore, acid-catalyzed methods, such as using trifluoromethanesulfonic acid (TfOH) with a methylating agent like methyl 2,2,2-trichloroacetimidate, have demonstrated excellent N2-selectivity.[9][10][11]

  • Substituent Effects: The electronic nature of substituents on the indazole ring plays a significant role. While the C5-ester in our target molecule is somewhat distal, electron-withdrawing groups, particularly at the C7 position, have been shown to strongly direct alkylation to the N2 position under certain conditions.[1][2][3][12]

  • Thermodynamic vs. Kinetic Control: As the N1-methylated product is typically the more thermodynamically stable isomer, conditions that allow for equilibration will favor its formation.[3][7] Conversely, reactions that are rapid and irreversible are more likely to be under kinetic control, where the N2-isomer may be the preferred product depending on the transition state energies.[7][10]

G cluster_0 Decision Workflow: N1 vs. N2 Methylation Start Desired Isomer? N1_Path N1-Methyl-1H-indazole Start->N1_Path N1 N2_Path N2-Methyl-2H-indazole Start->N2_Path N2 Thermodynamic_Control Thermodynamic Control (favors most stable product) N1_Path->Thermodynamic_Control Kinetic_Control Kinetic/Alternative Control (favors fastest-formed product) N2_Path->Kinetic_Control Protocol_N1 Protocol 1: NaH in THF Thermodynamic_Control->Protocol_N1 Protocol_N2 Protocol 2: Acid-Catalyzed (TfOH) Kinetic_Control->Protocol_N2

Caption: Decision workflow for selecting the appropriate methylation strategy.

Strategic Protocols for Regiocontrolled N-Methylation

The following protocols are designed as self-validating systems, incorporating in-process controls and clear endpoints.

Protocol 1: Selective Synthesis of Methyl 1-methyl-1H-indazole-5-carboxylate (N1-Isomer)

This method leverages thermodynamic control using a strong base to achieve high N1-selectivity.

Experimental Workflow Diagram

A 1. Setup & Inerting (Indazole in Anhydrous THF) B 2. Deprotonation (Add NaH at 0°C) A->B C 3. Anion Formation (Stir at RT) B->C D 4. Methylation (Add MeI or (Me)2SO4 at 0°C) C->D E 5. Reaction (Warm to RT, stir overnight) D->E F 6. Quench (Slowly add aq. NH4Cl at 0°C) E->F G 7. Workup & Purification (Extraction & Chromatography) F->G H Product: N1-Isomer G->H

Caption: Experimental workflow for the N1-selective methylation protocol.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add methyl 1H-indazole-5-carboxylate (1.0 eq.). Dissolve the starting material in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1-0.2 M.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise over 10-15 minutes. Causality: Portion-wise addition at low temperature controls the exothermic reaction and hydrogen gas evolution.

  • Anion Formation: Allow the reaction mixture to warm to room temperature and stir for 1 hour. The solution should become homogeneous or a fine suspension of the sodium indazolide salt will form.

  • Methylation: Cool the mixture back to 0 °C. Add the methylating agent (e.g., methyl iodide, 1.1 eq., or dimethyl sulfate, 1.1 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed.

  • Work-up: Cool the reaction to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[7]

  • Extraction: Remove the THF under reduced pressure. Partition the resulting residue between ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.[7][13]

Protocol 2: Selective Synthesis of Methyl 2-methyl-2H-indazole-5-carboxylate (N2-Isomer)

This protocol utilizes an acid-catalyzed reaction with an imidate, a highly effective method for achieving N2-selectivity.[9][11]

Step-by-Step Methodology:

  • Preparation: To a solution of methyl 1H-indazole-5-carboxylate (1.0 eq.) and methyl 2,2,2-trichloroacetimidate (1.5 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere, cool the mixture to 0 °C.

  • Catalysis: Add trifluoromethanesulfonic acid (TfOH, ~10-20 mol%) dropwise. Causality: The acid protonates the imidate, activating it as a potent electrophile. The reaction mechanism favors attack by the N2 atom of the indazole.[10]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C or room temperature, monitoring by TLC or LC-MS for the formation of the product and consumption of the starting material.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the reaction solvent (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via flash column chromatography to isolate pure methyl 2-methyl-2H-indazole-5-carboxylate.

Data Summary: Condition-Dependent Regioselectivity

The choice of reagents has a predictable and dramatic impact on the N1:N2 product ratio. The following table summarizes outcomes reported for various indazole systems, which serve as a guide for methyl indazole-5-carboxylate.

Entry Indazole Substrate Conditions N1:N2 Ratio Primary Rationale Reference
1Various C3-SubstitutedNaH, n-pentyl bromide, THF>99:1Thermodynamic Control (Tight Ion Pair)[1][2]
2Methyl 3-CO₂Me-IndazoleNaH, n-pentyl bromide, THF>99:1Thermodynamic Control (Tight Ion Pair)[14]
3Methyl Ester IndazoleMitsunobu (DEAD, PPh₃, n-pentanol)1:2.5Kinetic Control / Mitsunobu Mechanism[1][3]
46-NitroindazoleCH₂N₂, BF₃·Et₂O3:1Acid-mediated[9]
5Various IndazolesAlkyl Trichloroacetimidate, TfOHN2 selectiveAcid-Catalyzed Mechanism[10][11]
67-CO₂Me-IndazoleNaH, n-pentyl bromide, THF4:96Electronic Directing Effect[1][2][3]

Isomer Characterization: A Definitive Analytical Approach

Unambiguous structural assignment of the N1 and N2 isomers is non-trivial and requires advanced spectroscopic techniques, primarily 2D NMR.

  • Heteronuclear Multiple Bond Correlation (HMBC): This is the gold standard for differentiation.

    • N1-Isomer (this compound): A key ³J correlation will be observed between the N1-methyl protons and the C7a carbon of the indazole ring. A ²J correlation to C3 may also be seen.

    • N2-Isomer (Methyl 2-methyl-2H-indazole-5-carboxylate): A key ³J correlation will be observed between the N2-methyl protons and the C3 carbon. No correlation to C7a will be present.[1][3]

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This technique can provide supporting evidence. For the N1-isomer, a through-space correlation is expected between the N1-methyl protons and the proton at the C7 position.[15]

  • ¹H-¹⁵N HMBC: If available, this is the most direct method, showing a clear correlation between the methyl protons and the nitrogen atom to which they are attached.[15]

Troubleshooting Guide

Even with robust protocols, challenges can arise. The following guide addresses common issues.

G cluster_0 Troubleshooting Workflow: Poor Regioselectivity Start Problem: Mixture of N1/N2 Isomers Check_N1 Targeting N1 Isomer? Start->Check_N1 N1_Cause1 Cause: Incomplete Deprotonation or Wet Solvent Check_N1->N1_Cause1 Yes N2_Cause1 Cause: Competing Thermodynamic Pathway Check_N1->N2_Cause1 No (Targeting N2) Check_N2 Targeting N2 Isomer? N1_Sol1 Solution: Use fresh NaH. Ensure THF is anhydrous. N1_Cause1->N1_Sol1 N1_Cause2 Cause: Reaction Temperature Too High N1_Cause1->N1_Cause2 N1_Sol2 Solution: Maintain 0°C during additions. Do not overheat. N1_Cause2->N1_Sol2 N2_Sol1 Solution: Switch to a more selective method (e.g., Protocol 2). N2_Cause1->N2_Sol1

Caption: A logical workflow for troubleshooting poor regioselectivity.

Conclusion

The regioselective N-methylation of methyl indazole-5-carboxylate is a controllable and reproducible process when guided by a sound mechanistic understanding. For the synthesis of the N1-isomer, thermodynamic control using sodium hydride in THF remains the most robust and widely validated strategy. Conversely, for the N2-isomer, kinetically controlled or acid-catalyzed methods provide a reliable synthetic route. The successful outcome of these reactions hinges on meticulous execution, rigorous control of reaction parameters, and unambiguous structural verification by advanced NMR techniques. The protocols and insights provided herein equip researchers and drug development professionals with the necessary tools to confidently and efficiently synthesize the desired indazole regioisomer for their discovery programs.

References

Chemical reactivity of the indazole core in "Methyl 1-methyl-1H-indazole-5-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Reactivity of the Indazole Core in Methyl 1-methyl-1H-indazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of therapeutic agents.[1][2][3] Its bioisosteric relationship with indole and phenol, coupled with its versatile chemical handles, makes it an attractive core for drug design. This guide provides a detailed exploration of the chemical reactivity of the indazole nucleus, with a specific focus on "this compound." We will dissect the electronic nature of the ring system and provide a comprehensive overview of its reactivity at both the nitrogen and carbon centers, including N-alkylation, electrophilic substitution, C-H functionalization, and metal-catalyzed cross-coupling reactions. This document is intended to serve as a technical resource, offering not just procedural outlines but also the underlying mechanistic rationale to empower researchers in their synthetic endeavors.

The Indazole Nucleus: Electronic Structure and General Reactivity

The indazole ring is a ten-π electron aromatic heterocycle, consisting of a benzene ring fused to a pyrazole ring.[4] This fusion results in a unique electronic landscape that governs its chemical behavior. The molecule exists in two principal tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[1][4][5]

The presence of two nitrogen atoms imparts a distinct reactivity profile. The N-1 position is generally considered more nucleophilic in the deprotonated state under thermodynamic control, while the N-2 lone pair is kinetically more accessible.[6][7] The carbon atoms of the indazole core also exhibit varied reactivity. The C-3 position is particularly susceptible to functionalization due to the influence of the adjacent nitrogen atoms.[8][9] Electrophilic substitution reactions on the benzene ring typically occur at the C-3, C-5, and C-7 positions, depending on the reaction conditions and the directing effects of existing substituents.[10]

In our target molecule, This compound , the presence of a methyl group at N-1 and a methyl carboxylate group at C-5 significantly influences this inherent reactivity:

  • N-1 Methyl Group: This substituent permanently fixes the tautomeric form as a 1H-indazole and blocks any reactions at the N-1 position. This simplifies subsequent reactions by removing the possibility of N-1/N-2 isomerism.

  • C-5 Methyl Carboxylate Group: This electron-withdrawing group deactivates the benzene ring towards electrophilic substitution and acts as a meta-director.

Functionalization of the Indazole Core: Key Reaction Classes

The versatility of the indazole scaffold stems from the array of chemical transformations it can undergo. This section details the primary classes of reactions, providing both mechanistic insights and practical protocols.

Electrophilic Aromatic Substitution

While the indazole ring is aromatic, its reactivity in electrophilic substitution is influenced by the pyrazole ring's electron-withdrawing nature. However, reactions such as halogenation and nitration are well-established.

Halogenation: Halogenation is a critical transformation, as it installs a versatile handle for subsequent cross-coupling reactions.[8] Direct halogenation of the indazole core can be achieved using various reagents. Bromination, for instance, often occurs at the C-3 position.[11] For 2H-indazoles, metal-free conditions using N-halosuccinimides (NCS, NBS) can achieve regioselective halogenation.[12][13] In NH-free indazoles with specific directing groups, regioselective bromination at the C-7 position has also been demonstrated.[14]

Table 1: Representative Halogenation Conditions for the Indazole Core

PositionReagentConditionsReference
C-3DibromohydantoinUltrasound[11]
C-3N-Bromosuccinimide (NBS)25-50 °C[12]
C-7N-Bromosuccinimide (NBS)Dichloromethane[14]

Protocol 1: Regioselective C-3 Bromination of a 2-Substituted Indazole

This protocol is adapted from a metal-free approach for the direct C-H halogenation of 2H-indazoles.[12]

  • Step 1: Preparation

    • To a solution of the 2-substituted-2H-indazole (1.0 equiv) in a suitable solvent (e.g., ethanol), add N-bromosuccinimide (NBS) (1.0-1.3 equiv).

  • Step 2: Reaction

    • Stir the reaction mixture at a controlled temperature (e.g., 50 °C) for 2-5 hours. Monitor the reaction progress by TLC or LC-MS.

  • Step 3: Workup and Purification

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the 3-bromo-2H-indazole derivative.

C-H Functionalization and Activation

Modern synthetic chemistry has increasingly focused on the direct functionalization of C-H bonds, and the indazole core is an excellent substrate for these powerful methods.[15] Transition-metal catalysis, particularly with rhodium and palladium, has enabled the selective introduction of various functional groups at positions that are otherwise difficult to access.[16][17]

These reactions often proceed via the formation of a metal-carbon bond, followed by coupling with a reaction partner. The regioselectivity is typically controlled by the directing effect of a substituent on the indazole ring or by the inherent electronic properties of the C-H bond. C-H activation has been successfully applied for the C-3 and C-7 functionalization of indazoles.[15][18]

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex indazole derivatives. T[18]hese reactions typically involve the coupling of a halogenated or borylated indazole with a suitable partner, catalyzed by a transition metal, most commonly palladium.

[14]Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is one of the most efficient methods for forming C-C bonds. I[14]t involves the coupling of a haloindazole (typically bromo- or iodo-) with an aryl or vinyl boronic acid or ester. This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. It has been successfully applied to the arylation of indazoles at various positions, including C-3 and C-7.

[9][14]*** Mechanism of Suzuki-Miyaura Coupling on an Indazole Core

G Pd(0)L2 Pd(0)L₂ Indazole-Pd(II)-X Indazole-Pd(II)L₂-X Pd(0)L2->Indazole-Pd(II)-X Indazole-Pd(II)-R Indazole-Pd(II)L₂-R' Indazole-Pd(II)-X->Indazole-Pd(II)-R Indazole-Pd(II)-R->Pd(0)L2 Catalyst Regeneration Product Arylated Indazole Indazole-Pd(II)-R->Product Reductive Elimination Indazole-X Indazole-X Indazole-X->Indazole-Pd(II)-X Oxidative Addition R'-B(OH)2 R'B(OH)₂ R'-B(OH)2->Indazole-Pd(II)-R Transmetalation Base Base Base->Indazole-Pd(II)-R

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: C-7 Arylation of a 7-Bromo-1H-indazole via Suzuki-Miyaura Coupling

This protocol is based on the successful coupling of various aryl boronic acids with 7-bromo-4-substituted-1H-indazoles.

[14]* Step 1: Reagent Preparation

  • In a reaction vessel, combine the 7-bromo-1H-indazole (1.0 equiv), the aryl boronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Step 2: Reaction Setup

    • Add a mixture of solvents, such as dioxane and water.

    • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Step 3: Reaction Execution

    • Heat the reaction mixture to a temperature of 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Step 4: Workup and Purification

    • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to yield the C-7 arylated indazole product.

Conclusion

The indazole core, and specifically "this compound," presents a rich and varied landscape for chemical modification. Its reactivity is a predictable yet highly tunable function of its electronic structure and the influence of its substituents. Mastery of its derivatization through electrophilic substitution, modern C-H functionalization, and robust metal-catalyzed cross-coupling reactions provides chemists with the tools to rapidly generate diverse molecular architectures. This guide has provided a framework for understanding and exploiting this reactivity, offering both the "how" and the "why" behind key transformations. It is our hope that these insights will facilitate innovation and accelerate the development of novel indazole-based molecules in drug discovery and beyond.

References

A Guide to Methyl 1-methyl-1H-indazole-5-carboxylate: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indazole Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. These "privileged scaffolds" possess the ideal combination of structural rigidity, synthetic versatility, and the ability to engage with multiple biological targets. The indazole ring system is a preeminent example of such a scaffold, widely recognized for its presence in a multitude of clinically approved drugs and investigational candidates.[1][2][3] Its unique bicyclic aromatic structure, comprising a fusion of benzene and pyrazole rings, provides a spatially well-defined arrangement of hydrogen bond donors and acceptors, making it an effective pharmacophore for interacting with protein active sites, particularly in kinase and polymerase enzymes.[3][4]

This guide focuses on a key derivative that has proven exceptionally valuable as a synthetic building block: Methyl 1-methyl-1H-indazole-5-carboxylate . The strategic placement of the methyl ester at the C5 position and the methylation of the N1 nitrogen atom provides chemists with two orthogonal handles for molecular elaboration. This dual functionality allows for the systematic and predictable construction of complex molecules, making it a cornerstone reagent for developing targeted therapies. We will explore its synthesis, core reactivity, and pivotal role in the creation of potent inhibitors for critical disease targets.

Physicochemical Properties and Synthesis

The utility of a building block begins with its accessibility and fundamental properties. This compound is a stable, solid compound amenable to standard laboratory handling.

PropertyValue
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
CAS Number 1176754-31-6 (for the corresponding acid)
Appearance Solid
Synthetic Strategy: From Carboxylic Acid to Versatile Ester

The synthesis of this compound is typically achieved through a reliable and scalable sequence. A common route involves the esterification of the parent carboxylic acid, which itself can be synthesized through various cyclization strategies. The N-methylation is a critical step that blocks a potential hydrogen-bond donating site and can enhance cell permeability and metabolic stability in the final drug molecule.

A representative synthesis begins with 1H-indazole-5-carboxylic acid. The process involves two key transformations:

  • Esterification: The carboxylic acid is converted to its methyl ester. A standard Fischer esterification, using methanol in the presence of a catalytic amount of strong acid like sulfuric acid, is highly effective.[5] This step transforms the polar carboxylic acid into a more organic-soluble ester, which is often easier to purify and handle in subsequent steps.

  • N-Methylation: The nitrogen at the N1 position of the indazole ring is alkylated. This is typically achieved using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent like DMF or acetonitrile. The base deprotonates the indazole nitrogen, forming an anion that readily attacks the methylating agent.

Core Reactivity: The Gateway to Bioactive Amides

The primary value of this compound in medicinal chemistry lies in its conversion to a carboxylic acid, followed by amide bond formation. This two-step sequence is a cornerstone of modern drug synthesis, particularly for inhibitors that target ATP-binding sites in enzymes.

  • Saponification (Ester Hydrolysis): The methyl ester is efficiently hydrolyzed to the corresponding carboxylic acid (1-methyl-1H-indazole-5-carboxylic acid) using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a polar organic solvent like methanol or THF.[6] This reaction is typically clean and high-yielding, providing the crucial carboxylic acid intermediate.

  • Amide Coupling: The resulting carboxylic acid is the key component for building the final active molecule. It is activated using a peptide coupling reagent (e.g., HATU, HBTU, or EDC) and then reacted with a desired amine to form a stable amide bond. This reaction is the linchpin that connects the indazole scaffold to other pharmacophoric fragments.[7]

The diagram below illustrates this fundamental workflow, showcasing how the building block is transformed into a core structure for drug candidates.

G cluster_0 Core Workflow BuildingBlock Methyl 1-methyl-1H- indazole-5-carboxylate CarboxylicAcid 1-Methyl-1H-indazole- 5-carboxylic acid BuildingBlock->CarboxylicAcid Saponification (e.g., LiOH) AmideProduct Bioactive Indazole Amide Derivative CarboxylicAcid->AmideProduct Amide Coupling (e.g., HATU, Amine)

Core synthetic workflow for utilizing the building block.

Case Study: Niraparib, a Potent PARP Inhibitor

The clinical success of Niraparib (Zejula®), an inhibitor of poly(ADP-ribose) polymerase (PARP), provides a compelling example of the power of the 1-methyl-indazole scaffold.[8] PARP enzymes are critical for repairing single-strand DNA breaks. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for DNA repair is already compromised. Inhibiting PARP in these cancer cells creates a state of "synthetic lethality," where the accumulation of unrepaired DNA damage leads to cell death.[9][10]

The core of Niraparib is a 1H-indazole-7-carboxamide , but the principles of its design and synthesis are directly analogous to derivatives from the 5-carboxylate isomer. The indazole-carboxamide moiety is a bioisostere of the nicotinamide group of NAD+, the natural substrate for PARP. It occupies the nicotinamide-binding site of the enzyme, competitively inhibiting its function.

Mechanism of PARP Inhibition and Synthetic Lethality

The diagram below outlines the central role of PARP in DNA repair and how its inhibition is synthetically lethal in BRCA-deficient cancer cells.

G cluster_pathway DNA Repair Pathways SSB Single-Strand DNA Break (SSB) PARP PARP Enzyme SSB->PARP recruits DSB Double-Strand Break (DSB) SSB->DSB replication fork collapse BER Base Excision Repair (BER) PARP->BER activates CellSurvival Cell Survival BER->CellSurvival leads to HR Homologous Recombination (HR) (BRCA1/2 Dependent) DSB->HR repaired by Apoptosis Apoptosis (Cell Death) DSB->Apoptosis unrepaired in BRCA-mutant cells HR->CellSurvival leads to Niraparib Niraparib (PARP Inhibitor) Niraparib->PARP inhibits

Simplified pathway of PARP inhibition leading to synthetic lethality.
Structure-Activity Relationship (SAR) Insights

The development of potent PARP inhibitors like Niraparib relied on extensive SAR studies. The 1-methyl-indazole-carboxamide core is essential for binding to the PARP active site. Modifications to other parts of the molecule are then used to optimize potency, selectivity, and pharmacokinetic properties.

R Group Modification (General Indazole Scaffold)Effect on PARP InhibitionRationale
Indazole N1-Methylation Maintained/Improved Potency Blocks a hydrogen-bond donor, potentially improving membrane permeability and metabolic stability.
Amide Linker Critical for Activity Mimics the ribose-nicotinamide linkage and forms key hydrogen bonds in the enzyme's active site.[7]
Aryl/Heteroaryl Group (Attached to Amide) Modulates Potency & Selectivity Explores different pockets within the active site; can be tuned to enhance interactions and improve physical properties.[11][12]

Broader Applications: A Versatile Kinase Inhibitor Scaffold

The utility of the indazole scaffold extends far beyond PARP inhibitors. The same core structure is found in numerous kinase inhibitors, where it often functions as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved motif in the ATP-binding pocket.[4]

Examples include:

  • Axitinib & Pazopanib: Multi-targeted tyrosine kinase inhibitors that target VEGFR, inhibiting angiogenesis.[4]

  • ERK1/2 Inhibitors: The indazole amide structure has been optimized to yield potent and selective inhibitors of the ERK signaling pathway, which is often dysregulated in cancer.[11]

  • CRAC Channel Blockers: Indazole-3-carboxamides have been identified as potent blockers of calcium-release activated calcium (CRAC) channels, representing a therapeutic strategy for inflammatory conditions.[13]

Experimental Protocols

The following protocols are representative methods for the key transformations discussed.

Protocol 1: Saponification of this compound

Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid.

Materials:

  • This compound (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)

  • Methanol (MeOH)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve this compound in a 3:1 mixture of MeOH and H₂O.

  • Add LiOH·H₂O to the solution at room temperature.

  • Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Once complete, concentrate the mixture under reduced pressure to remove the methanol.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution to pH ~3-4 by the slow addition of 1 M HCl. A precipitate should form.

  • Stir the slurry for 30 minutes in the ice bath.

  • Collect the solid product by vacuum filtration, washing with cold water.

  • Dry the solid under high vacuum to yield 1-methyl-1H-indazole-5-carboxylic acid.

Protocol 2: HATU-Mediated Amide Coupling

Objective: To form an amide bond between 1-methyl-1H-indazole-5-carboxylic acid and a primary/secondary amine.

Materials:

  • 1-methyl-1H-indazole-5-carboxylic acid (1.0 eq)

  • Target Amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a solution of 1-methyl-1H-indazole-5-carboxylic acid in anhydrous DMF, add the target amine and DIPEA.

  • Stir the solution for 5 minutes at room temperature.

  • Add HATU in one portion. The reaction may become slightly warm.

  • Stir the reaction at room temperature. Monitor progress by TLC or LC-MS (typically complete within 1-3 hours).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the desired amide product.

Conclusion

This compound is more than just a chemical reagent; it is a strategically designed building block that grants access to a privileged region of chemical space. Its predictable reactivity, centered on the conversion of its ester to a versatile amide linker, has made it a mainstay in the synthesis of targeted inhibitors for enzymes like PARP and a wide array of protein kinases. As medicinal chemists continue to tackle complex diseases, the intelligent application of robust and versatile scaffolds like the 1-methyl-indazole core will remain essential for the efficient discovery and development of next-generation therapeutics.

References

The Ascendant Therapeutic Potential of Indazole-5-Carboxylate Esters: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Indazole Scaffold - A Privileged Structure in Modern Medicinal Chemistry

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, stands as a "privileged scaffold" in contemporary drug discovery.[1][2] Its unique structural and electronic properties have rendered it a cornerstone in the design of a multitude of clinically significant therapeutic agents. Molecules incorporating this motif have demonstrated a vast spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] This guide focuses specifically on the indazole-5-carboxylate ester chemotype, a promising subclass of indazole derivatives. The strategic placement of the carboxylate ester at the C5 position significantly influences the molecule's physicochemical properties, often enhancing its bioavailability and modulating its interaction with biological targets. Herein, we will dissect the synthesis, biological activities, and structure-activity relationships of these compounds, providing a comprehensive resource for researchers engaged in the development of novel therapeutics.

I. Synthetic Strategies: Crafting the Indazole-5-Carboxylate Core

The synthesis of indazole-5-carboxylate esters typically involves multi-step sequences, commencing from readily available starting materials. A common approach involves the construction of the indazole ring system followed by esterification, or the introduction of the ester functionality at an earlier stage of the synthetic route.

A representative synthetic pathway to obtain ethyl 1H-indazole-5-carboxylate is through the hydrolysis of its acetylated precursor. For instance, ethyl 1-acetyl-1H-indazole-5-carboxylate can be dissolved in a mixture of concentrated hydrochloric acid and water, which upon reaction, yields the desired ethyl 1H-indazole-5-carboxylate.[5] Another versatile method involves nucleophilic substitution reactions on halo esters by 1H-indazole in an alkaline solution, which can lead to a mixture of N-1 and N-2 isomers.[6] The choice of synthetic route is often dictated by the desired substitution pattern on the indazole core and the ester group.

II. Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

The indazole scaffold is a key component of several FDA-approved anticancer drugs, such as axitinib and pazopanib, highlighting the therapeutic potential of this heterocyclic system in oncology.[1][7] Indazole-5-carboxylate esters and their derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of cancer cell lines.

Mechanism of Action

The anticancer effects of indazole derivatives are often multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and disruption of cancer cell migration and invasion.[8] For instance, certain indazole derivatives have been shown to upregulate pro-apoptotic proteins like cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[8] Furthermore, these compounds can increase the levels of reactive oxygen species (ROS) and decrease the mitochondrial membrane potential in cancer cells, further promoting apoptosis.[8]

Structure-Activity Relationship (SAR)

The substitution pattern on the indazole ring and the nature of the ester group play a crucial role in determining the anticancer potency of these compounds. SAR studies have revealed that specific substitutions at the N-1 and C-3 positions of the indazole ring can significantly enhance cytotoxic activity. For example, the introduction of certain aromatic or heterocyclic moieties can lead to compounds with sub-micromolar IC50 values against various cancer cell lines.

Experimental Protocols for Assessing Anticancer Activity

MTT Assay for Cell Viability:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of the test indazole-5-carboxylate ester for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[9]

Colony Formation Assay:

  • Seed a low number of cells (e.g., 500 cells/well) in a 6-well plate.

  • Treat the cells with the test compound at different concentrations for 24 hours.

  • Replace the medium with fresh, drug-free medium and allow the cells to grow for 10-14 days until visible colonies are formed.

  • Fix the colonies with methanol and stain with crystal violet.

  • Count the number of colonies containing more than 50 cells.[8]

Illustrative Signaling Pathway

anticancer_pathway Indazole Indazole-5-carboxylate Ester ROS ↑ Reactive Oxygen Species (ROS) Indazole->ROS Mito ↓ Mitochondrial Membrane Potential Indazole->Mito Bcl2 ↓ Bcl-2 Indazole->Bcl2 Bax ↑ Bax Indazole->Bax Proliferation ↓ Cell Proliferation Indazole->Proliferation Invasion ↓ Migration & Invasion Indazole->Invasion Apoptosis Apoptosis ROS->Apoptosis Mito->Apoptosis Bcl2->Apoptosis Caspase ↑ Cleaved Caspase-3 Bax->Caspase Bax->Apoptosis Caspase->Apoptosis MMP9 ↓ MMP9 Invasion->MMP9 TIMP2 ↑ TIMP2 Invasion->TIMP2 anti_inflammatory_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Carrageenan) Macrophages Macrophages Inflammatory_Stimuli->Macrophages COX2 COX-2 Macrophages->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Macrophages->Cytokines Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Cytokines->Inflammation Indazole Indazole-5-carboxylate Ester Indazole->COX2 Indazole->Cytokines

References

Methyl 1-methyl-1H-indazole-5-carboxylate: A Technical Guide for Drug Discovery and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indazole Scaffold in Medicinal Chemistry

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in modern medicinal chemistry. Its rigid, planar structure and versatile substitution patterns allow for the precise spatial orientation of functional groups, making it an ideal core for designing potent and selective ligands for a diverse range of biological targets.[1][2][3] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][3][4] This guide focuses on a key exemplar of this chemical class, Methyl 1-methyl-1H-indazole-5-carboxylate (CAS Number: 1092351-82-0) , providing an in-depth analysis of its commercial availability, synthesis, and strategic applications in drug discovery and development.

Commercial Availability and Supplier Landscape

This compound is readily available from a variety of commercial suppliers, catering to both research and bulk-scale requirements. The compound is typically offered at purities of 97% or higher.

Table 1: Prominent Commercial Suppliers of this compound

SupplierPurityNotes
Santa Cruz Biotechnology, Inc.≥98%Offers the compound for proteomics research.
American ElementsHigh and Ultra-High PurityCan produce materials to customer specifications, including various grades (e.g., pharmaceutical, technical).
BLD Pharmatech Co., Limited97%Listed as a supplier for this compound.
AK Scientific, Inc.Not specifiedA supplier based in San Francisco, California.
BenchchemNot specifiedOffers qualified products for research purposes.
Manchester Organics LimitedNot specifiedLists "1-Methyl-1H-indazole-5-carboxylic acid methyl ester" in their catalog.

This table is not exhaustive but represents a selection of reputable suppliers. Researchers are advised to request certificates of analysis (CoA) to verify purity and identity.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that can be achieved through various synthetic routes. A common and reliable approach involves the N-methylation of the corresponding indazole precursor. The following protocol is a representative example based on established chemical principles.

Experimental Protocol: Synthesis via N-methylation of Methyl 1H-indazole-5-carboxylate

Objective: To synthesize this compound from Methyl 1H-indazole-5-carboxylate.

Materials:

  • Methyl 1H-indazole-5-carboxylate

  • Methylating agent (e.g., dimethyl sulfate, methyl iodide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 1H-indazole-5-carboxylate (1.0 equivalent) in the anhydrous solvent.

  • Addition of Base: To the stirred solution, add the base (1.1-1.5 equivalents) portion-wise at room temperature. Stir the resulting suspension for 15-30 minutes. The base is crucial for deprotonating the indazole nitrogen, forming the more nucleophilic indazolide anion.

  • Addition of Methylating Agent: Slowly add the methylating agent (1.1-1.2 equivalents) to the reaction mixture. The reaction is typically exothermic, and the addition rate should be controlled to maintain the temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The choice of reaction temperature and time will depend on the specific reagents used.

  • Work-up: Upon completion of the reaction, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x volumes). The organic layers are combined.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents moisture from interfering with the reaction, especially when using reactive bases like sodium hydride.

  • Anhydrous Solvent: Ensures the base and nucleophile are not consumed by reaction with water.

  • Choice of Base: The strength of the base should be sufficient to deprotonate the indazole. Potassium carbonate is a milder base suitable for many applications, while sodium hydride offers a more reactive option.

  • Control of Stoichiometry: Precise control over the equivalents of reagents is essential to maximize the yield of the desired product and minimize side reactions.

Visualizing the Synthetic Workflow

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Methyl_1H_indazole_5_carboxylate Methyl 1H-indazole-5-carboxylate Reaction_Vessel N-methylation Reaction Methyl_1H_indazole_5_carboxylate->Reaction_Vessel Methylating_Agent Methylating Agent (e.g., (CH₃)₂SO₄) Methylating_Agent->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Solvent Anhydrous Solvent (e.g., DMF) Solvent->Reaction_Vessel Quenching Quenching with Water Reaction_Vessel->Quenching 1. Reaction Completion Extraction Extraction with Ethyl Acetate Quenching->Extraction 2. Phase Separation Purification Column Chromatography Extraction->Purification 3. Crude Product Final_Product Methyl 1-methyl-1H- indazole-5-carboxylate Purification->Final_Product 4. Pure Product

Caption: Synthetic workflow for the N-methylation of Methyl 1H-indazole-5-carboxylate.

Strategic Applications in Drug Discovery

This compound serves as a critical building block in the synthesis of more complex and biologically active molecules. Its utility stems from the presence of two key functional handles: the methyl ester and the potential for further substitution on the indazole ring.

A Key Intermediate for Kinase Inhibitors

A significant application of this compound is in the development of kinase inhibitors. The indazole scaffold is a common feature in many approved and investigational kinase inhibitors, where it often acts as a hinge-binding motif. The N1-methyl group can provide steric and electronic properties that enhance binding affinity and selectivity. The C5-carboxylate can be readily converted into an amide, a common pharmacophore in kinase inhibitors, allowing for the introduction of various side chains to explore the solvent-exposed region of the kinase active site.

Visualizing the Role as a Kinase Inhibitor Building Block

KinaseInhibitor Start Methyl 1-methyl-1H- indazole-5-carboxylate Amidation Amidation of C5-carboxylate Start->Amidation 1. Hydrolysis/ Amide Coupling Side_Chain Introduction of Target-Specific Side Chain (R) Amidation->Side_Chain 2. R-NH₂ Final_Inhibitor Potent & Selective Kinase Inhibitor Side_Chain->Final_Inhibitor 3. Final Molecule

Caption: Role of this compound in kinase inhibitor synthesis.

Scaffold for Lead Optimization

The predictable reactivity of this compound makes it an excellent starting point for lead optimization campaigns. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse library of amines to rapidly generate a series of analogues. This allows medicinal chemists to systematically probe the structure-activity relationship (SAR) and optimize properties such as potency, selectivity, and pharmacokinetic profile.

Conclusion

This compound is a commercially accessible and synthetically versatile building block of significant importance to the drug discovery and development community. Its inherent structural features, coupled with its straightforward derivatization, provide a robust platform for the design and synthesis of novel therapeutics, particularly in the realm of kinase inhibition. This guide has provided a comprehensive overview of its procurement, synthesis, and strategic application, empowering researchers to leverage this valuable scaffold in their quest for new medicines.

References

Methodological & Application

Application Notes and Protocol for the Suzuki-Miyaura Cross-Coupling of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

<User-provided Topic: "Protocol for Suzuki coupling with 'Methyl 1-methyl-1H-indazole-5-carboxylate'"

Introduction: The Strategic Importance of Indazole Scaffolds

The indazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory and antiviral treatments.[1][2] The ability to precisely functionalize this privileged scaffold is paramount in drug discovery for fine-tuning pharmacological activity and optimizing structure-activity relationships (SAR). The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for forging carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl-aryl structures under mild conditions.[3][4]

This guide provides a comprehensive protocol and technical insights for the Suzuki-Miyaura coupling of a functionalized indazole derivative. For this application, we will focus on a representative substrate: Methyl 3-bromo-1-methyl-1H-indazole-5-carboxylate . This substrate is chosen because the presence of a halogen at the C-3 position is a common and effective strategy for engaging in palladium-catalyzed cross-coupling reactions.[1][5] The principles and methodologies described herein are broadly applicable to other halogenated indazole derivatives.

The Mechanism: A Foundation for Rational Protocol Design

A thorough understanding of the Suzuki-Miyaura catalytic cycle is essential for troubleshooting and optimizing reaction conditions. The mechanism is generally accepted to proceed through three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7][8]

  • Oxidative Addition: The cycle begins with the active Palladium(0) species inserting into the carbon-halide bond of the indazole substrate. This forms a new Palladium(II) complex. The rate of this step is influenced by the nature of the leaving group (I > Br > OTf >> Cl).[3]

  • Transmetalation: This is the crucial bond-forming step where the organic group from the organoboron reagent is transferred to the palladium center. This step requires activation of the organoboron species by a base.[9][10] The base reacts with the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium.[3][10]

  • Reductive Elimination: In the final step, the two organic fragments on the Palladium(II) complex couple and are expelled, forming the desired C-C bond and regenerating the active Palladium(0) catalyst to re-enter the cycle.[6]

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex R¹-Pd(II)L₂-X product R¹-R² (Coupled Product) oxidative_addition Oxidative Addition oxidative_addition->pd0 pd_complex->oxidative_addition pd_r1_r2 R¹-Pd(II)L₂-R² transmetalation Transmetalation transmetalation->pd_complex pd_r1_r2->pd0 pd_r1_r2->transmetalation reductive_elimination Reductive Elimination reductive_elimination->pd_r1_r2 product->reductive_elimination r1x Indazole-Br (R¹-X) r1x->oxidative_addition r2by2 Ar-B(OH)₂ (R²-BY₂) + Base r2by2->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol outlines the coupling of Methyl 3-bromo-1-methyl-1H-indazole-5-carboxylate with a generic Arylboronic Acid .

Reagent Selection and Rationale
Component Reagent Rationale
Indazole Substrate Methyl 3-bromo-1-methyl-1H-indazole-5-carboxylateThe bromo-indazole is an effective electrophilic partner. The methyl ester and N-methyl groups are generally stable to these reaction conditions.
Boronic Acid Arylboronic AcidA wide variety of aryl and heteroaryl boronic acids are commercially available or can be synthesized, allowing for diverse product generation.[11][12][13]
Palladium Catalyst Pd(dppf)Cl₂ • CH₂Cl₂[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is an excellent catalyst for coupling reactions involving heteroaromatic substrates, often providing good yields and minimizing side reactions.[14]
Base Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)An inorganic base is crucial for activating the boronic acid.[3][9] K₂CO₃ is a common and effective choice. Cs₂CO₃ is often used for more challenging couplings as it is more soluble and basic.[15]
Solvent 1,4-Dioxane / Water (e.g., 4:1 mixture)A mixture of an organic solvent and water is often optimal. Dioxane, THF, or DMF are common organic solvents that solubilize the reactants, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[3][16][17]
Reagent Quantities (Example Reaction Scale)
Reagent MW ( g/mol ) Equivalents Amount (mmol) Mass/Volume
Methyl 3-bromo-1-methyl-1H-indazole-5-carboxylate269.101.00.50134.5 mg
Arylboronic AcidVaries1.2 - 1.50.60 - 0.75Varies
Pd(dppf)Cl₂ • CH₂Cl₂816.640.03 (3 mol%)0.01512.2 mg
K₂CO₃138.212.01.00138.2 mg
1,4-Dioxane---4.0 mL
Water---1.0 mL
Step-by-Step Procedure

Reaction Setup:

  • To a dry reaction vessel (e.g., a microwave vial or round-bottom flask equipped with a magnetic stir bar and condenser), add Methyl 3-bromo-1-methyl-1H-indazole-5-carboxylate (1.0 eq), the selected Arylboronic Acid (1.2-1.5 eq), and the base (K₂CO₃, 2.0 eq).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq).

  • Seal the vessel with a septum or cap.

  • Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Using a syringe, add the degassed solvent mixture (1,4-Dioxane and Water, 4:1). The mixture should be degassed beforehand by bubbling with an inert gas for 15-30 minutes.[2]

Reaction Execution and Monitoring: 6. Place the reaction vessel in a pre-heated oil bath or heating mantle set to 80-100 °C. Alternatively, microwave irradiation (e.g., 120-140 °C for 30-60 minutes) can be employed to accelerate the reaction.[15] 7. Stir the reaction vigorously. 8. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). To do this, periodically take a small aliquot from the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and analyze. The reaction is complete when the limiting reagent (the bromo-indazole) is consumed.

Work-up and Purification: 9. Once the reaction is complete, cool the mixture to room temperature. 10. Dilute the mixture with ethyl acetate (or another suitable organic solvent) and water. 11. Transfer the mixture to a separatory funnel. Separate the organic layer. 12. Extract the aqueous layer two more times with ethyl acetate. 13. Combine the organic layers and wash with brine (saturated NaCl solution). This helps to remove residual water and some inorganic impurities. 14. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), then filter. 15. Concentrate the filtrate under reduced pressure to obtain the crude product. 16. Purify the crude material by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure coupled product.

Workflow Visualization

Suzuki_Workflow A 1. Reagent Addition (Indazole, Boronic Acid, Base, Catalyst) B 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) A->B C 3. Add Degassed Solvent (Dioxane/Water) B->C D 4. Heat Reaction (Conventional or Microwave) C->D E 5. Monitor Progress (TLC or LC-MS) D->E F 6. Quench & Work-up (Dilute, Extract, Wash, Dry) E->F G 7. Purify (Column Chromatography) F->G H Final Product G->H

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion - Inactive catalyst (oxidized)- Insufficiently degassed solvents- Base is not strong enough or is insoluble- Ensure a properly inert atmosphere is maintained.- Thoroughly degas all solvents before use.- Switch to a stronger or more soluble base, such as Cs₂CO₃ or K₃PO₄.[15]
Protodeboronation of Boronic Acid - Presence of excess water or protic impurities- High reaction temperature or prolonged reaction time- Use anhydrous solvents if possible, or minimize the amount of water.- Lower the reaction temperature and monitor closely to avoid unnecessary heating after completion.[2]
Formation of Homo-coupled Byproduct (Ar-Ar) - Oxygen contamination leading to oxidative coupling of the boronic acid.- Improve degassing technique for the reaction mixture and solvents.
Dehalogenation of Starting Material - Certain ligands or bases can promote this side reaction.[16]- Screen different palladium catalysts and ligands. Buchwald or Fu-type catalysts can sometimes mitigate this.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of "Methyl 1-methyl-1H-indazole-5-carboxylate" Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation in Indazole Chemistry

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines and their derivatives, which are integral components of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] The indazole scaffold, in particular, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The ability to precisely install amino functionalities on the indazole core is therefore of paramount importance for the exploration of new chemical space and the development of novel therapeutic agents.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the Buchwald-Hartwig amination of "Methyl 1-methyl-1H-indazole-5-carboxylate" and its derivatives. This specific substrate presents unique challenges and opportunities due to the electronic and steric nature of the indazole ring system and the presence of the methyl ester functionality. This document will delve into the mechanistic underpinnings of the reaction, provide detailed and optimized protocols, and offer practical guidance on troubleshooting and reaction optimization.

Mechanistic Insights: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[2][3] The key steps are:

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (or pseudohalide) to the coordinatively unsaturated palladium(0) complex. This step forms a palladium(II) intermediate. The reactivity of the aryl halide generally follows the order I > Br > Cl.

  • Ligand Exchange and Amine Coordination: The amine nucleophile then coordinates to the palladium(II) center, typically displacing a weakly bound ligand.

  • Deprotonation: A base is crucial for deprotonating the coordinated amine, forming a palladium-amido complex. The choice of base is critical and can significantly impact the reaction rate and outcome.[4]

  • Reductive Elimination: The final step is the reductive elimination of the desired C-N bond from the palladium-amido complex, regenerating the palladium(0) catalyst and allowing the cycle to continue.

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"Pd(0)L" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative Addition Complex" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Amine Coordination" [fillcolor="#FBBC05", fontcolor="#202124"]; "Palladium-Amido Complex" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"Pd(0)L" -> "Oxidative Addition Complex" [label="Ar-X"]; "Oxidative Addition Complex" -> "Amine Coordination" [label="R2NH"]; "Amine Coordination" -> "Palladium-Amido Complex" [label="Base, -H-Base+"]; "Palladium-Amido Complex" -> "Pd(0)L" [label="Reductive Elimination\n(Ar-NR2)"]; } caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Reaction Parameters for the Amination of this compound

The successful amination of "this compound" hinges on the judicious selection of several key parameters. The electron-withdrawing nature of the carboxylate group can influence the reactivity of the indazole ring, necessitating careful optimization.

Palladium Precursor

Commonly used palladium precursors include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate).[1] While Pd₂(dba)₃ is a Pd(0) source, Pd(OAc)₂ is a Pd(II) source that is reduced in situ to the active Pd(0) species. For improved reproducibility and handling, pre-formed palladium catalysts complexed with a phosphine ligand are often preferred.

Ligand Selection

The choice of phosphine ligand is arguably the most critical factor for a successful Buchwald-Hartwig amination, especially with challenging substrates. For heteroaromatic systems like indazoles, bulky, electron-rich biarylphosphine ligands have demonstrated superior performance.[1] These ligands promote the crucial oxidative addition and reductive elimination steps.

LigandStructureKey Features
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylHighly active for a broad range of substrates, including heteroaryl chlorides.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylExcellent for coupling secondary amines and functionalized substrates.[5]
BrettPhos 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenylParticularly effective for the monoarylation of primary amines.[6]
tBuXPhos 2-(Di-tert-butylphosphino)-2',4',6'-triisopropylbiphenylA good choice for NH heterocyclic compounds like indazoles.[3]
Base Selection

The base plays a dual role: it deprotonates the amine nucleophile and facilitates the regeneration of the active catalyst. The choice of base must be compatible with the ester functionality in the substrate.

BasepKa of Conjugate AcidAdvantagesDisadvantages
NaOtBu ~19High reactivity, often leading to faster reactions.Can be too harsh for substrates with sensitive functional groups like esters, potentially causing hydrolysis.[4]
K₃PO₄ ~12.3Milder base, compatible with a wider range of functional groups.May require higher temperatures or longer reaction times.
Cs₂CO₃ ~10.3Another mild base, often used for sensitive substrates.Can be more expensive and hygroscopic.
LHMDS ~26Strong, non-nucleophilic base, useful for proton-tolerant reactions.[4]Can be sensitive to moisture.

For "this compound," a milder base such as K₃PO₄ or Cs₂CO₃ is recommended to minimize the risk of ester hydrolysis.

Solvent

Anhydrous, degassed solvents are essential to prevent catalyst deactivation and unwanted side reactions. Toluene and 1,4-dioxane are commonly used and effective solvents for Buchwald-Hartwig aminations.[4]

Experimental Protocol: Buchwald-Hartwig Amination of Methyl 5-bromo-1-methyl-1H-indazole-5-carboxylate with a Primary Amine

This protocol provides a general procedure for the amination of a model substrate, "Methyl 5-bromo-1-methyl-1H-indazole-5-carboxylate," with a representative primary amine. Optimization may be necessary for different amine coupling partners.

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"Reagents" -> "Vessel" -> "Inert" -> "Solvent" -> "Heating" -> "Monitoring" -> "Cooling" -> "Extraction" -> "Drying" -> "Purification" -> "Analysis"; } caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • Methyl 5-bromo-1-methyl-1H-indazole-5-carboxylate (1.0 equiv)

  • Primary Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed toluene

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add Methyl 5-bromo-1-methyl-1H-indazole-5-carboxylate, K₃PO₄, Pd₂(dba)₃, and XPhos.

  • Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the primary amine followed by anhydrous, degassed toluene via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated indazole derivative.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Poor quality reagents/solvent- Insufficient temperature- Use a fresh batch of palladium precursor and ligand.- Ensure all reagents are pure and the solvent is anhydrous and degassed.- Increase the reaction temperature in increments of 10 °C.
Side product formation (e.g., hydrodehalogenation) - Inappropriate ligand or base- Reaction temperature too high- Screen different ligands (e.g., RuPhos, BrettPhos).- Use a milder base (e.g., K₂CO₃).- Lower the reaction temperature.
Ester hydrolysis - Base is too strong- Presence of water- Switch to a milder base like K₃PO₄ or Cs₂CO₃.- Ensure all reagents and solvents are scrupulously dry.
Poor reproducibility - Inconsistent quality of reagents- Sensitivity to air/moisture- Use high-purity reagents from a reliable source.- Employ rigorous inert atmosphere techniques throughout the setup and reaction.

Conclusion

The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of N-functionalized derivatives of "this compound." Careful consideration of the catalyst system, base, and solvent is crucial for achieving high yields and minimizing side reactions. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to successfully employ this powerful transformation in their synthetic endeavors, ultimately accelerating the discovery and development of new chemical entities with potential therapeutic applications.

References

Application Notes & Protocols: The Strategic Use of Methyl 1-methyl-1H-indazole-5-carboxylate as a Core Precursor for Novel Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Oncology

In the landscape of modern medicinal chemistry, certain molecular frameworks are deemed "privileged scaffolds" due to their ability to bind to a wide range of biological targets. The indazole nucleus is a prominent member of this class, serving as the foundational structure for numerous therapeutics.[1] Its utility is particularly pronounced in oncology, where indazole-containing molecules have demonstrated remarkable efficacy as kinase inhibitors.[2][3] Several FDA-approved anti-cancer drugs, including Pazopanib (a multi-kinase inhibitor), Entrectinib (a TRK/ROS1/ALK inhibitor), and Niraparib (a PARP inhibitor), feature this heterocyclic motif, underscoring its significance in the development of targeted cancer therapies.[2][4]

The versatility of the indazole ring system allows for strategic functionalization at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This document provides a detailed guide on the use of a key intermediate, Methyl 1-methyl-1H-indazole-5-carboxylate , as a versatile building block for the synthesis of next-generation anti-cancer agents. We will explore its synthesis, application in derivatization protocols, and the mechanistic pathways targeted by its progeny compounds.

The Precursor: this compound

This compound is a strategically designed precursor. The methyl ester at the C5 position provides a reactive handle for derivatization, such as hydrolysis to the corresponding carboxylic acid followed by amidation.[5] The N1-methylation prevents tautomerism and provides a consistent structural orientation, which is crucial for predictable binding to target proteins. Its unique structure is a valuable starting point for creating diverse chemical libraries aimed at drug discovery.[6]

Table 1: Physicochemical Properties of Key Indazole Intermediates

CompoundMolecular FormulaMolecular WeightCAS NumberAppearance
Methyl 1H-indazole-5-carboxylate C₉H₈N₂O₂176.17 g/mol 473416-12-5Light pink to yellow solid
1-Methyl-1H-indazole-5-carboxylic acid C₉H₈N₂O₂176.17 g/mol 1176754-31-6Not specified
This compound C₁₀H₁₀N₂O₂190.20 g/mol N/ANot specified

Synthetic Protocols

The following protocols provide step-by-step methodologies for the synthesis of the precursor and a representative anti-cancer derivative. These protocols are designed to be self-validating, incorporating checkpoints for reaction monitoring and product characterization.

Protocol 1: Synthesis of the Precursor, this compound

This synthesis is a two-step process involving the initial esterification of the commercially available carboxylic acid, followed by a selective N-methylation.

Workflow Diagram: Precursor Synthesis

A 1H-Indazole-5-carboxylic acid B Step 1: Esterification (Methanol, H₂SO₄, 70°C) A->B Reagents C Methyl 1H-indazole-5-carboxylate B->C Intermediate D Step 2: N-Methylation (Methylating Agent, Base, Solvent) C->D Reagents E This compound D->E Final Precursor F Purification & Characterization (Chromatography, NMR, MS) E->F Validation

Caption: Synthetic workflow for this compound.

Step 1A: Synthesis of Methyl 1H-indazole-5-carboxylate

Causality: This is a classic Fischer esterification. Concentrated sulfuric acid acts as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by heating.

  • Materials & Reagents:

    • 1H-indazole-5-carboxylic acid

    • Methanol (MeOH)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Ethyl Acetate (EtOAc)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Procedure:

    • Suspend 1H-indazole-5-carboxylic acid (e.g., 2.9 mmol) in methanol (5 mL) in a round-bottom flask.[7]

    • Slowly add concentrated sulfuric acid (0.2 mL) to the suspension while stirring.

    • Attach a condenser and heat the mixture to 70°C. Maintain stirring at this temperature overnight.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the mixture to room temperature. Dilute with water (10 mL) and ethyl acetate (30 mL).

    • Carefully neutralize the mixture by adding saturated aqueous NaHCO₃ solution until effervescence ceases.[7]

    • Separate the organic layer. Extract the aqueous layer again with ethyl acetate (30 mL).

    • Combine all organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Methyl 1H-indazole-5-carboxylate as a light pink to yellow solid.[7]

    • Characterization: Confirm the structure using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The expected (M+H)⁺ peak is approximately 176.9.[7]

Step 1B: N-Methylation to form this compound

Causality: An alkaline earth metal oxide or alkoxide is used to deprotonate the indazole N-H, forming a dianion. This nucleophilic anion then readily attacks the methylating agent (e.g., dimethyl sulfate) in an Sₙ2 reaction to form the N-methylated product.[8] Using a strong base ensures complete deprotonation and high yield.

  • Materials & Reagents:

    • Methyl 1H-indazole-5-carboxylate (from Step 1A)

    • Dimethyl sulfate (CH₃)₂SO₄ or Iodomethane (CH₃I)

    • Calcium oxide (CaO) or another suitable base

    • Anhydrous solvent (e.g., DMF or THF)

    • Standard workup reagents

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve Methyl 1H-indazole-5-carboxylate in the chosen anhydrous solvent.

    • Add the base (e.g., CaO, 1.5 equivalents) and stir the suspension for 30 minutes at room temperature.

    • Slowly add the methylating agent (e.g., dimethyl sulfate, 1.2 equivalents) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates completion.

    • Quench the reaction by carefully adding water.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purification & Characterization: Purify the crude product via column chromatography on silica gel. Confirm the final structure of this compound using ¹H NMR, ¹³C NMR, and MS.

Protocol 2: Application in Synthesis of 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide Analogs

This protocol demonstrates how the precursor can be used in a Suzuki-Miyaura coupling reaction, a powerful C-C bond-forming reaction, to create complex anti-cancer agents.[9]

Causality: The Suzuki-Miyaura coupling involves a palladium catalyst that facilitates the reaction between an organoboron compound (boronic acid or ester) and an organohalide. This method is widely used in pharmaceutical synthesis due to its tolerance of various functional groups and reliable yields.

  • Procedure Overview (based on a multi-step synthesis[9]):

    • Boronylation of the Precursor: Convert the precursor into a boronic acid or ester derivative. This typically involves reacting a halogenated version of the indazole with a boron source like bis(pinacolato)diboron in the presence of a palladium catalyst.

    • Suzuki-Miyaura Coupling: React the indazole-boronic ester with a suitable aryl halide (e.g., a substituted isonicotinamide halide) using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a solvent mixture like dioxane/water.

    • Work-up and Purification: After the reaction is complete, perform a standard aqueous work-up, extract the product, and purify by column chromatography to yield the final N-arylisonicotinamide analog.

    • Characterization: Fully characterize the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[9]

Biological Activity and Mechanism of Action of Derivatives

Derivatives synthesized from the indazole scaffold exhibit potent anti-cancer activities through various mechanisms. A significant body of research points towards the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and migration.[2][3]

Table 2: Anti-proliferative Activity of a Representative Indazole Derivative (Compound 2f) [2]

Cancer Cell LineTypeIC₅₀ (μM)
4T1 Breast Cancer0.23
MCF-7 Breast Cancer0.44
A549 Lung Cancer1.15
HCT116 Colon Cancer0.45

The data shows that indazole derivatives can have potent, sub-micromolar inhibitory activity against various cancer cell lines.[2]

Mechanism of Action: Induction of Apoptosis

Many indazole derivatives exert their anti-cancer effects by inducing programmed cell death, or apoptosis.[2][10] This is often achieved through the intrinsic (mitochondrial) pathway.

  • Key Events in Apoptosis Induction:

    • ROS Generation: The compound increases the levels of reactive oxygen species (ROS) within the cancer cells.[2]

    • Mitochondrial Disruption: Elevated ROS leads to a decrease in the mitochondrial membrane potential.[2]

    • Regulation of Bcl-2 Family Proteins: The treatment causes a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax.[2][10]

    • Caspase Activation: This shift in the Bax/Bcl-2 ratio triggers the release of cytochrome c from the mitochondria, leading to the activation of executioner caspases, such as cleaved caspase-3.[2][10]

    • Cell Death: Activated caspases dismantle the cell, leading to apoptosis.

Signaling Pathway Diagram: Apoptosis Induction

cluster_drug Cellular Effects cluster_proteins Protein Regulation Indazole Indazole Derivative (e.g., Compound 2f) ROS Increased ROS Indazole->ROS Bcl2 Bcl-2 (Anti-apoptotic) (Downregulated) Indazole->Bcl2 inhibits Bax Bax (Pro-apoptotic) (Upregulated) Indazole->Bax activates Mito Decreased Mitochondrial Membrane Potential ROS->Mito Caspase Cleaved Caspase-3 (Upregulated) Mito->Caspase activates Bcl2->Caspase inhibits Bax->Caspase activates Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Apoptosis pathway induced by an indazole-based anti-cancer agent.

Furthermore, these compounds can inhibit cancer cell migration and invasion by downregulating matrix metalloproteinase-9 (MMP9), an enzyme critical for breaking down the extracellular matrix.[2]

Conclusion and Future Outlook

This compound is a high-value precursor for the development of sophisticated anti-cancer therapeutics. Its stable, pre-functionalized structure allows for rapid and efficient diversification through robust chemical reactions like Suzuki-Miyaura coupling and amidation. The resulting derivatives have shown potent anti-proliferative and pro-apoptotic activity in a range of cancer models. As researchers continue to explore the vast chemical space around the indazole scaffold, this precursor will remain a critical tool in the rational design of targeted, effective, and less toxic cancer treatments.

References

Application Notes & Protocols: Strategic Synthesis of PROTACs Incorporating an Indazole-Based Warhead Starting from Methyl 1-methyl-1H-indazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Logic of PROTACs and the Significance of the Indazole Scaffold

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven pharmacology.[1] These heterobifunctional molecules orchestrate the degradation of a specific protein of interest (POI) by hijacking the cell's intrinsic ubiquitin-proteasome system.[2] A PROTAC molecule is architecturally composed of three distinct moieties: a "warhead" that binds to the POI, an E3 ligase ligand (or "anchor"), and a chemical linker that conjugates the two.[3] The formation of a ternary complex between the POI, the PROTAC, and an E3 ligase facilitates the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[4]

The indazole core is a privileged scaffold in medicinal chemistry, featured in numerous FDA-approved drugs for its ability to form key interactions with biological targets.[5] In the context of PROTACs, indazole derivatives are increasingly being explored as potent warheads for targeting proteins implicated in various diseases, including cancer. This application note provides a detailed, step-by-step guide for the synthesis of a PROTAC, commencing with the versatile starting material, Methyl 1-methyl-1H-indazole-5-carboxylate . We will detail its transformation into a functionalized warhead targeting MLLT1/MLLT3 and its subsequent conjugation to a linker and an E3 ligase ligand.

PROTAC Mechanism of Action: A Visualized Overview

The efficacy of a PROTAC is contingent on its ability to induce and stabilize the formation of a ternary complex. The linker's length and composition are critical, influencing the molecule's properties and the geometry of this complex.[3]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) (e.g., MLLT1/MLLT3) PROTAC->POI Binds (Warhead) E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) PROTAC->E3_Ligase Binds (Anchor) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Proteasome->PROTAC Recycled Peptides Degraded Peptides Proteasome->Peptides Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub_POI->Proteasome Recognition & Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Section: Synthesis of an Indazole-Based PROTAC

This protocol outlines a modular, multi-step synthesis to construct a PROTAC targeting MLLT1/MLLT3, utilizing a Cereblon (CRBN) E3 ligase ligand. The synthesis begins with the functionalization of this compound to create the warhead, followed by linker attachment and final conjugation to the E3 ligase ligand.

Overall Synthetic Workflow

The synthesis is logically divided into three main stages: Warhead Synthesis, Linker Conjugation, and Final PROTAC Assembly.

Synthesis_Workflow cluster_Warhead PART A: Warhead Synthesis cluster_Linker PART B: Linker Conjugation cluster_Final PART C: Final PROTAC Start Methyl 1-methyl-1H- indazole-5-carboxylate Step1 Step 1: Bromination (Intermediate 1) Start->Step1 Step2 Step 2: Suzuki Coupling (Intermediate 2) Step1->Step2 Step3 Step 3: Ester Hydrolysis (Warhead-Acid) Step2->Step3 Step4 Step 4: Amide Coupling Step3->Step4 Linker_E3 Linker-E3 Ligase Ligand (e.g., Pomalidomide-Linker-NH2) Linker_E3->Step4 Final_PROTAC Final PROTAC Molecule Step4->Final_PROTAC Purify Purification & Characterization (HPLC, LC-MS, NMR) Final_PROTAC->Purify

Caption: Modular workflow for the synthesis of an indazole-based PROTAC.

PART A: Warhead Synthesis

The initial phase focuses on modifying the starting material to create a carboxylic acid-functionalized warhead, which will serve as the attachment point for the linker.

Step 1: Bromination of the Indazole Core

The first step involves a regioselective bromination at the C3 position of the indazole ring. This position is activated for electrophilic substitution, and N-Bromosuccinimide (NBS) is an effective and convenient brominating agent for this transformation.

  • Protocol: Synthesis of Methyl 3-bromo-1-methyl-1H-indazole-5-carboxylate (Intermediate 1)

    • To a solution of this compound (4.0 g, 22.16 mmol) in acetonitrile (MeCN, 150 mL), add N-Bromosuccinimide (NBS) (5.92 g, 33.24 mmol, 1.5 eq).

    • Stir the reaction mixture at 80°C overnight. The elevated temperature is necessary to facilitate the reaction.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the mixture to room temperature. Add water (100 mL) and extract the product with ethyl acetate (EtOAc) (3 x 75 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield Intermediate 1.

ReagentCAS NumberMW ( g/mol )QuantityMoles (mmol)Eq.
This compound1092351-82-0190.194.0 g22.161.0
N-Bromosuccinimide (NBS)128-08-5177.985.92 g33.241.5
Acetonitrile (MeCN)75-05-841.05150 mL--

Step 2: Suzuki Coupling for Core Elaboration

With the bromo-indazole in hand, a Suzuki-Miyaura cross-coupling reaction can be employed to introduce further complexity. This powerful carbon-carbon bond-forming reaction is fundamental in modern drug discovery. For this protocol, we will couple a generic arylboronic acid as an example.

  • Protocol: Synthesis of Methyl 1-methyl-3-(aryl)-1H-indazole-5-carboxylate (Intermediate 2)

    • In a reaction vessel, combine Intermediate 1 (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq).

    • Add a suitable solvent system, such as 1,4-dioxane/water.

    • Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.

    • Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

    • Heat the reaction mixture (e.g., to 90-100°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., EtOAc).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography to obtain Intermediate 2.

Step 3: Saponification to Yield the Carboxylic Acid Warhead

The final step in warhead synthesis is the hydrolysis of the methyl ester to a carboxylic acid. This provides a functional handle for the subsequent amide coupling with the linker.

  • Protocol: Synthesis of 1-methyl-3-(aryl)-1H-indazole-5-carboxylic acid (Warhead-Acid)

    • Dissolve Intermediate 2 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

    • Add lithium hydroxide (LiOH) (2.0-3.0 eq) to the solution.

    • Stir the mixture at room temperature for 2-4 hours, or until saponification is complete (monitor by LC-MS).

    • Quench the reaction by carefully adding 1N hydrochloric acid (HCl) until the pH is acidic (~pH 3-4), which will precipitate the carboxylic acid product.

    • Extract the product with EtOAc.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the final Warhead-Acid, which is often used in the next step without further purification.

PART B & C: Linker Conjugation and Final PROTAC Assembly

This stage involves coupling the synthesized warhead to a pre-prepared building block consisting of a linker and an E3 ligase ligand. Here, we use an amine-terminated PEG linker attached to pomalidomide, a common CRBN ligand.

Step 4: Amide Coupling to Form the Final PROTAC

Amide bond formation is a robust and widely used reaction in PROTAC synthesis. Peptide coupling reagents like HATU facilitate this transformation under mild conditions.

  • Protocol: Synthesis of Final PROTAC

    • Dissolve the Warhead-Acid (1.0 eq) and the amine-functionalized Linker-E3 Ligase Ligand (e.g., Pomalidomide-PEG-amine, 1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Add a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq).

    • Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the solution.

    • Stir the reaction mixture at room temperature for 4-12 hours. Monitor progress by LC-MS.

    • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the final PROTAC product using preparative reverse-phase High-Performance Liquid Chromatography (HPLC).

    • Characterize the purified PROTAC by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

ParameterConditionRationale
Coupling Reagent HATU, HOBt/EDC, PyBOPHigh efficiency, minimizes side reactions and racemization.
Base DIPEA, N-Methylmorpholine (NMM)Scavenges the acid formed during the reaction without interfering with the coupling.
Solvent Anhydrous DMF, Dichloromethane (DCM)Good solubility for reactants and reagents; must be anhydrous to prevent hydrolysis of activated ester.
Temperature 0°C to Room TemperatureMild conditions to preserve the integrity of complex molecules.
Reaction Time 2-12 hoursTypically sufficient for completion; monitored by LC-MS.

Conclusion and Best Practices

This application note provides a comprehensive and modular protocol for the synthesis of an indazole-based PROTAC, starting from the readily available this compound. The outlined synthetic route leverages robust and high-yielding chemical transformations common in modern pharmaceutical chemistry, including electrophilic bromination, Suzuki cross-coupling, saponification, and amide bond formation.

For successful PROTAC synthesis, the following best practices are essential:

  • Purity of Intermediates: Ensure the purity of each intermediate through appropriate purification and characterization, as impurities can interfere with subsequent steps.

  • Anhydrous Conditions: For coupling reactions, strictly use anhydrous solvents and reagents to prevent hydrolysis and ensure high yields.

  • Reaction Monitoring: Routinely monitor reaction progress using techniques like TLC and LC-MS to determine reaction completion and identify any potential side products.

  • Thorough Characterization: The final PROTAC product must be rigorously purified, typically by preparative HPLC, and its identity and purity confirmed by high-resolution mass spectrometry and NMR.

By following this detailed guide, researchers can effectively utilize this compound as a key building block for the development of novel PROTAC degraders, enabling the exploration of new therapeutic avenues in targeted protein degradation.

References

Application Notes & Protocols: A Guide to In Vitro Biological Screening for Methyl 1-methyl-1H-indazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Modern Drug Discovery

The 1H-indazole core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged scaffold." This is due to its versatile chemical nature and its presence in a multitude of compounds demonstrating a wide array of biological activities. Derivatives of indazoles have been successfully developed into approved drugs and are prominent in pipelines targeting various diseases. Notably, numerous indazole-containing compounds have demonstrated potent anticancer activity, making this scaffold a fertile ground for the discovery of new oncology therapeutics.[1][2][3][4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro biological screening of novel derivatives based on the "Methyl 1-methyl-1H-indazole-5-carboxylate" core. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. The proposed screening cascade begins with broad-spectrum cytotoxicity assays against cancer cell lines, progresses to specific enzyme inhibition assays targeting key regulators of cellular processes, and culminates in a functional cellular assay for anti-inflammatory activity.

Part 1: Primary Screening—Anticancer and Cytotoxicity Assays

The initial step in characterizing a new chemical series with therapeutic potential is often to assess its general effect on cell viability and proliferation, particularly against cancer cell lines. This primary screen acts as a crucial filter, identifying compounds with cytotoxic or cytostatic effects that warrant further investigation. We present two robust, high-throughput compatible methods for this purpose.

Experimental Workflow: General Cytotoxicity Screening

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Viability Assay cluster_analysis Data Analysis prep_cells Seed Cancer Cells in 96/384-well Plates prep_compounds Prepare Serial Dilutions of Indazole Derivatives treat Add Compounds to Cells (Include Vehicle & Positive Controls) prep_cells->treat incubate Incubate for 48-72 hours (37°C, 5% CO2) treat->incubate add_reagent Add Viability Reagent (e.g., MTT or CellTiter-Glo®) treat->add_reagent incubate_reagent Incubate as per Protocol add_reagent->incubate_reagent read_plate Measure Signal (Absorbance or Luminescence) incubate_reagent->read_plate analyze Calculate % Viability vs. Control read_plate->analyze ic50 Generate Dose-Response Curve & Determine IC50 Value analyze->ic50

Caption: General workflow for in vitro cytotoxicity screening of compound libraries.

Protocol 1: MTT Colorimetric Assay for Cellular Viability

The MTT assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]

  • Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells.

  • Materials:

    • 96-well flat-bottom tissue culture plates

    • Cancer cell lines of interest (e.g., K562, A549, PC-3, Hep-G2)[4]

    • Complete culture medium

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

    • Microplate spectrophotometer (ELISA reader)

  • Step-by-Step Methodology:

    • Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[7]

    • Compound Preparation: Prepare a series of dilutions of the indazole derivatives in culture medium from a DMSO stock. The final DMSO concentration in the well should be kept constant and low (<0.5%) to avoid solvent toxicity.

    • Treatment: Remove the old medium and add 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells for "vehicle control" (DMSO only) and "positive control" (a known cytotoxic agent like Doxorubicin).

    • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.[4]

    • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C, until purple precipitate is visible.[7]

    • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[6]

    • Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[6] A reference wavelength of >650 nm can be used to subtract background noise.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay offers higher sensitivity and a simpler "add-mix-measure" format, making it ideal for high-throughput screening (HTS).[8][9]

  • Principle: The assay quantifies the amount of ATP present, which signals the presence of metabolically active, viable cells.[8][10] The reagent lyses the cells and generates a stable "glow-type" luminescent signal produced by a luciferase reaction, which is proportional to the ATP concentration.[8]

  • Materials:

    • Opaque-walled 96- or 384-well plates (white plates are recommended for luminescence)

    • CellTiter-Glo® 2.0 Reagent (Promega) or equivalent[10][11]

    • Luminometer plate reader

  • Step-by-Step Methodology:

    • Assay Setup: Plate and treat cells with indazole derivatives as described in steps 1-4 of the MTT protocol, using opaque-walled plates. The final volume in a 96-well plate is typically 100 µL.[9]

    • Reagent Equilibration: Thaw the CellTiter-Glo® Reagent and equilibrate it to room temperature before use.[10][11]

    • Reagent Addition: Equilibrate the cell plate to room temperature for approximately 30 minutes.[9] Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[9][10]

    • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8][10]

    • Data Acquisition: Record the luminescence using a plate-reading luminometer.[10]

  • Data Presentation: Cytotoxicity Screening Results

    Compound ID Cancer Cell Line IC₅₀ (µM)
    DERIVATIVE-001 K562 (Leukemia) 5.15
    DERIVATIVE-001 A549 (Lung) 12.8
    DERIVATIVE-001 PC-3 (Prostate) 9.7
    DERIVATIVE-002 K562 (Leukemia) > 100

    | Positive Control | K562 (Leukemia) | 0.05 |

Part 2: Mechanistic Screening—Enzyme Inhibition Assays

Compounds identified in the primary screen should be evaluated in mechanistic assays to determine their specific molecular targets. Given the prevalence of the indazole scaffold in enzyme inhibitors, we focus on three key target classes: protein kinases, phosphodiesterases (PDEs), and cyclooxygenases (COXs).

Protocol 3: In Vitro Kinase Inhibition Assay

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways and are frequent targets in oncology.[12] Various assay formats exist, with luminescence-based ADP detection being a modern, non-radioactive choice for HTS.[13]

  • Principle: Kinase activity is measured by quantifying the amount of ADP produced during the phosphorylation of a substrate. The ADP-Glo™ Kinase Assay (Promega) is a common example. It uses a two-step reaction: first, the kinase reaction consumes ATP, producing ADP. Second, the remaining ATP is depleted, and then the produced ADP is converted back into ATP, which is used by luciferase to generate a luminescent signal proportional to the initial kinase activity.

  • Materials:

    • Recombinant kinase of interest (e.g., a specific CDK, PLK1)

    • Kinase-specific substrate (peptide or protein)

    • ATP

    • Kinase assay buffer

    • Commercial ADP detection kit (e.g., ADP-Glo™)

    • Luminometer

  • Step-by-Step Methodology:

    • Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, and the indazole derivative (test inhibitor) in the appropriate assay buffer.

    • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final reaction volume is typically small (e.g., 5-10 µL). Incubate at room temperature for a defined period (e.g., 60 minutes).

    • ADP Detection (Step 1): Add the first reagent from the detection kit (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP. Incubate for ~40 minutes.

    • ADP Detection (Step 2): Add the second reagent (e.g., Kinase Detection Reagent) which converts the ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for ~30 minutes.

    • Data Acquisition: Measure the luminescence. The signal intensity is proportional to the ADP concentration and thus the kinase activity.

    • Data Analysis: Calculate percent inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

  • Scientist's Note: Many companies offer comprehensive kinase screening services against large panels of kinases, which is an efficient way to determine the selectivity profile of a hit compound.[14][15]

Signaling Pathway: Generic Kinase Cascade

G cluster_pathway Kinase Signaling ATP ATP ADP ADP ATP->ADP Kinase Kinase Substrate Substrate (Inactive) pSubstrate Phosphorylated Substrate (Active) Substrate->pSubstrate Phosphorylation Response Cellular Response (e.g., Proliferation) pSubstrate->Response Inhibitor Indazole Derivative Inhibitor->Kinase Inhibition

Caption: Inhibition of a kinase blocks substrate phosphorylation and cellular response.

Protocol 4: PDE5 Inhibition Assay (Fluorescence Polarization)

Phosphodiesterase 5 (PDE5) is a key enzyme that degrades cyclic guanosine monophosphate (cGMP).[16] Its inhibition is a therapeutic strategy for several conditions.[17]

  • Principle: This assay uses a fluorescently labeled cGMP analog (e.g., FAM-cGMP) as a substrate. In solution, this small molecule tumbles rapidly, resulting in low fluorescence polarization (FP). When PDE5 hydrolyzes the cGMP analog, it can be captured by a binding agent, creating a larger complex that tumbles slowly and emits highly polarized light. An inhibitor prevents this hydrolysis, keeping the FP signal low.[16][18]

  • Materials:

    • Recombinant Human PDE5A1

    • FAM-Cyclic-3′,5′-GMP (fluorescent substrate)

    • PDE Assay Buffer

    • Binding Agent (e.g., phosphate-binding nanoparticles)

    • Sildenafil (Positive Control Inhibitor)[16][18]

    • 384-well black, low-volume assay plates

    • Microplate reader capable of measuring fluorescence polarization

  • Step-by-Step Methodology:

    • Compound Dispensing: Dispense nL quantities of the serially diluted indazole derivatives in DMSO into the assay plate. Also dispense controls: Sildenafil for positive control and pure DMSO for 100% activity.[16]

    • Enzyme Addition: Add the PDE5 enzyme solution to all wells except "No Enzyme" controls. Incubate for 15 minutes at room temperature to allow for inhibitor binding.[16][18]

    • Reaction Initiation: Add the FAM-cGMP substrate solution to all wells to start the reaction.[16]

    • Incubation: Incubate for 60 minutes at 37°C in the dark.

    • Reaction Termination: Stop the reaction by adding the Binding Agent to all wells. Incubate for 30 minutes at room temperature.[18]

    • Data Acquisition: Read the fluorescence polarization of each well (Excitation ≈ 485 nm, Emission ≈ 530 nm).[18]

    • Data Analysis: Calculate % inhibition based on the FP values relative to controls and determine the IC₅₀.

Signaling Pathway: NO/cGMP and PDE5 Action

G cluster_pathway NO/cGMP Signaling Pathway NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC GMP 5'-GMP (Inactive) cGMP->GMP Hydrolyzed by PDE5 Response Vasodilation cGMP->Response PDE5 PDE5 Inhibitor Indazole Derivative Inhibitor->PDE5 Inhibition

Caption: PDE5 inhibitors block cGMP breakdown, potentiating vasodilation.[16]

Protocol 5: COX-2 Inhibition Assay (Fluorometric)

Cyclooxygenase-2 (COX-2) is an enzyme induced during inflammation that mediates the production of prostaglandins.[19][20] Selective COX-2 inhibition is a major goal of anti-inflammatory drug development.

  • Principle: This assay measures the peroxidase activity of COX. The kit provides a probe (e.g., Amplex™ Red) that, in the presence of horseradish peroxidase (HRP), reacts with the PGG₂ produced by COX from arachidonic acid to generate a highly fluorescent product (resorufin).[21] The rate of fluorescence increase is proportional to COX activity.

  • Materials:

    • COX-2 Inhibitor Screening Kit (e.g., from BPS Bioscience, Cayman Chemical, Assay Genie)[21][22][23] containing:

      • Recombinant Human COX-2

      • COX Assay Buffer

      • Fluorometric Probe (e.g., Amplex™ Red)

      • Arachidonic Acid (Substrate)

    • Celecoxib (Positive Control Inhibitor)[23]

    • 96-well white or black opaque plates

    • Fluorescence plate reader

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare all reagents according to the kit protocol. Reconstitute the COX-2 enzyme and keep it on ice.[23]

    • Control and Inhibitor Setup: Add assay buffer, diluted test inhibitor, or a known inhibitor like Celecoxib to the appropriate wells.[23]

    • Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the negative control.[21]

    • Pre-incubation: Add the probe and cofactor (if required) and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[22]

    • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells, preferably using a multi-channel pipette for simultaneous addition.[23][24]

    • Data Acquisition: Immediately read the fluorescence intensity kinetically (e.g., every minute for 10 minutes) at the appropriate wavelengths (e.g., Ex/Em = 535/590 nm).[21][23]

    • Data Analysis: Determine the reaction rate (slope of the linear portion of the kinetic curve). Calculate the percent inhibition and determine the IC₅₀ value.

  • Data Presentation: Enzyme Inhibition Screening Results

    Compound ID Target Enzyme Assay Format IC₅₀ (µM)
    DERIVATIVE-001 Kinase X Luminescence 0.85
    DERIVATIVE-003 PDE5 Fluorescence Pol. 1.2
    DERIVATIVE-004 COX-2 Fluorometric 0.5
    Sildenafil PDE5 Fluorescence Pol. 0.005

    | Celecoxib | COX-2 | Fluorometric | 0.45 |

Part 3: Functional Cellular Screening—Anti-Inflammatory Assays

After identifying direct enzyme inhibitors, it is crucial to confirm their activity in a more complex, physiologically relevant cellular context. This assay measures the ability of a compound to suppress the release of a key pro-inflammatory cytokine.

Protocol 6: TNF-α Release Assay in LPS-Stimulated Macrophages
  • Principle: The human monocytic cell line THP-1 can be differentiated into macrophage-like cells. Stimulation of these cells with lipopolysaccharide (LPS), a component of Gram-negative bacteria, induces a strong inflammatory response, including the robust production and secretion of Tumor Necrosis Factor-alpha (TNF-α).[19][25] Test compounds are evaluated for their ability to inhibit this LPS-induced TNF-α release, with the cytokine concentration in the cell supernatant quantified using a specific ELISA.[26]

  • Materials:

    • THP-1 human monocytic cell line

    • RPMI-1640 medium with 10% FBS

    • Phorbol 12-myristate 13-acetate (PMA) for differentiation

    • Lipopolysaccharide (LPS) from E. coli

    • Human TNF-α ELISA Kit[26][27]

    • Microplate spectrophotometer

  • Step-by-Step Methodology:

    • Differentiation: Seed THP-1 cells in a 96-well plate at ~1x10⁵ cells/well in medium containing PMA (e.g., 20-50 ng/mL). Incubate for 48-72 hours to allow cells to differentiate and adhere.[28]

    • Resting Phase: Remove the PMA-containing medium, wash gently with PBS, and add fresh, serum-free medium. Let the cells rest for 24 hours.

    • Pre-treatment: Treat the differentiated macrophages with various concentrations of the indazole derivatives for 1-2 hours before stimulation.

    • Stimulation: Add LPS to the wells to a final concentration of ~1 µg/mL (optimal concentration should be pre-determined). Do not add LPS to the negative control wells.

    • Incubation: Incubate the plate for 6-24 hours at 37°C to allow for TNF-α production and secretion.[25]

    • Supernatant Collection: Carefully collect the cell culture supernatant from each well for analysis.

    • ELISA Quantification: Quantify the amount of TNF-α in each supernatant sample by following the protocol of a commercial Human TNF-α ELISA kit.[26][27] This typically involves binding the supernatant to an antibody-coated plate, adding a detection antibody, and then a substrate to produce a colorimetric signal.

    • Data Analysis: Create a standard curve from the TNF-α standards. Use this curve to calculate the concentration of TNF-α in each sample. Determine the IC₅₀ value for the inhibition of TNF-α release.

Experimental Workflow: Cellular TNF-α Release Assay

G cluster_prep Cell Preparation cluster_treat Treatment & Stimulation cluster_measure Measurement cluster_analysis Analysis seed Seed THP-1 Monocytes differentiate Differentiate with PMA (48-72h) seed->differentiate rest Rest in Fresh Medium (24h) differentiate->rest pretreat Pre-treat with Indazole Derivatives (1-2h) rest->pretreat stimulate Stimulate with LPS (6-24h) pretreat->stimulate collect Collect Supernatant stimulate->collect elisa Quantify TNF-α via ELISA collect->elisa calculate Calculate TNF-α Concentration elisa->calculate ic50 Determine IC50 for Inhibition calculate->ic50

Caption: Workflow for measuring inhibition of LPS-induced TNF-α secretion.

References

Cell-based assays for evaluating the cytotoxicity of compounds from "Methyl 1-methyl-1H-indazole-5-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

A Multi-Assay Strategy for Evaluating the Cytotoxicity of Methyl 1-methyl-1H-indazole-5-carboxylate

Introduction: The Rationale for Cytotoxicity Profiling

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological properties, including anti-inflammatory, antibacterial, and antitumor effects.[1][2] Compounds built around this nucleus are present in numerous natural and synthetic molecules, making it a focal point for drug discovery.[1][2] this compound is a novel derivative of this class. Before its therapeutic potential can be explored, a thorough understanding of its cytotoxic profile is essential.

Cytotoxicity testing is a cornerstone of preclinical research. It serves not only to identify potential safety liabilities but also to elucidate a compound's mechanism of action and establish its therapeutic window. This guide provides a comprehensive, multi-assay framework for characterizing the cytotoxic effects of this compound, designed for researchers in drug development and academic science. We will move beyond simple viability metrics to build a more complete picture of the compound's impact on cellular health, encompassing metabolic activity, membrane integrity, and the induction of programmed cell death (apoptosis).

Section 1: Foundational Considerations in Assay Design

Hypothesized Mechanism of Action

While the specific molecular targets of this compound are yet to be determined, related indazole derivatives have been shown to function as enzyme inhibitors or interfere with cell proliferation pathways.[3][4] For instance, Lonidamine, a derivative of 1H-indazole-3-carboxylic acid, is a known antiglycolytic agent that interferes with cancer cell metabolism.[4] Therefore, it is plausible that this compound could exert cytotoxic effects by disrupting critical cellular processes, leading to either necrotic or apoptotic cell death. Our assay strategy is designed to differentiate between these outcomes.

The Critical Role of Cell Line Selection

The choice of cell line is paramount and depends entirely on the intended application of the compound.[5] A robust initial screening strategy often involves testing the compound on at least two distinct cell lines: a cancer cell line relevant to a potential therapeutic area and a non-cancerous "normal" cell line to assess specificity and potential for off-target toxicity.

  • Relevance to Target Disease: If the compound is being investigated as an anti-cancer agent, select a cell line from the target tissue (e.g., A549 for lung cancer, MCF-7 for breast cancer).

  • Assessing General Toxicity: To gauge the compound's general cytotoxicity, use commonly accepted "normal" or immortalized cell lines, such as human embryonic kidney cells (HEK293) or fibroblasts (e.g., MRC-5).[6][7]

  • Operational Considerations: Choose cell lines that are well-characterized, readily available, and exhibit reproducible growth characteristics.

For the protocols outlined below, we will use a generic "adherent cell line" as the model, but researchers should substitute the cell line most relevant to their specific goals.[8]

Section 2: A Triad of Assays for Comprehensive Cytotoxicity Analysis

  • MTT Assay: Measures metabolic activity as an indicator of cell viability.[9][10]

  • LDH Release Assay: Quantifies the loss of plasma membrane integrity.[11][12]

  • Caspase-Glo® 3/7 Assay: Specifically detects the activation of key executioner caspases in the apoptotic pathway.[13][14]

Assay 1: MTT Assay for Metabolic Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria, reduce the yellow, water-soluble MTT reagent to a purple, insoluble formazan.[9][10][15] The quantity of formazan produced is directly proportional to the number of metabolically active, viable cells.[10][16]

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4: Assay seed_cells 1. Seed Cells in 96-well Plate incubate_24h 2. Incubate for 24h (37°C, 5% CO₂) seed_cells->incubate_24h treat_compound 3. Treat Cells with Compound (Dose-response) incubate_treat 4. Incubate (24-72h) treat_compound->incubate_treat add_mtt 5. Add MTT Reagent (Incubate 4h) solubilize 6. Add Solubilization Solution add_mtt->solubilize shake 7. Shake to Dissolve Crystals solubilize->shake read_abs 8. Read Absorbance (570-590 nm) shake->read_abs

Caption: Workflow for the LDH cytotoxicity assay.

Detailed Protocol: LDH Release Assay

Materials:

  • Cell plate prepared as in steps 1-3 of the MTT protocol.

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Cayman Chemical, or Abcam).

  • Lysis Buffer (10X), typically provided in the kit.

  • Reaction Mixture/Substrate Mix, as per kit instructions.

  • 96-well flat-bottom plate for supernatant transfer.

  • Microplate reader (absorbance at ~490 nm). [17] Procedure:

  • Prepare Cell Plate: Follow steps 1-3 as described in the MTT protocol to prepare a 96-well plate of cells treated with the compound.

  • Prepare Controls: On the same plate, set up the following LDH-specific controls:

    • Spontaneous LDH Release: Untreated cells. [18] * Maximum LDH Release: Untreated cells treated with 10 µL of 10X Lysis Buffer 45 minutes before the end of incubation. This lyses all cells and represents 100% cytotoxicity. [18][19] * Vehicle Control: Cells treated with the vehicle (e.g., DMSO).

    • Background Control: Medium only. [17]3. Collect Supernatant: (Optional but recommended) Centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells. [17]Carefully transfer 50-100 µL of supernatant from each well to a fresh 96-well plate.

  • Add Reaction Mix: Prepare the LDH Reaction Solution according to the manufacturer's protocol. Add 100 µL of this solution to each well containing the supernatant. [17]5. Incubation: Incubate the plate for 30 minutes at room temperature, protected from light. [17]6. Measurement: Measure the absorbance at 490 nm using a microplate reader.

Assay 3: Caspase-Glo® 3/7 Assay for Apoptosis Detection

Caspase_Workflow cluster_prep Preparation cluster_assay Assay seed_cells 1. Seed & Treat Cells in White-Walled Plate equilibrate 2. Equilibrate Plate & Reagent to Room Temperature add_reagent 3. Add Caspase-Glo® Reagent (Equal Volume to Medium) equilibrate->add_reagent shake_incubate 4. Mix on Shaker (30s) Incubate 1-3h add_reagent->shake_incubate read_lum 5. Read Luminescence shake_incubate->read_lum

Caption: The extrinsic and intrinsic pathways of apoptosis converge on executioner caspases.

Conclusion

This application note provides a robust, multi-faceted strategy for the initial cytotoxic characterization of novel compounds such as this compound. By integrating assays that probe metabolic health (MTT), membrane integrity (LDH), and programmed cell death pathways (Caspase-Glo® 3/7), researchers can obtain a comprehensive and reliable profile of a compound's effect on cells. This foundational data is critical for making informed decisions in the drug discovery and development pipeline.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in the N-methylation of Methyl Indazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the N-methylation of methyl indazole-5-carboxylate. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. The regioselective methylation of the indazole scaffold is a pivotal step in the synthesis of numerous pharmacologically active compounds, yet it often presents challenges in achieving high yield and the desired isomeric purity.[1][2]

This guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you overcome common hurdles and maximize the yield of your target N-methylated indazole.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the N-methylation of methyl indazole-5-carboxylate, offering structured solutions based on established chemical principles and literature precedents.

Problem 1: Low or No Yield of Methylated Product

Question: My reaction shows a high percentage of unreacted starting material, resulting in a very low yield of the methylated product. What are the potential causes and how can I improve the conversion?

Answer:

Low conversion is a frequent issue that can often be traced back to several key reaction parameters. Let's break down the likely culprits and how to address them:

  • Insufficient Deprotonation: The N-methylation of indazole requires the deprotonation of the N-H bond to form the indazolide anion, which then acts as the nucleophile. If the base is not strong enough or is used in insufficient quantity, the starting material will not be fully activated.

    • Solution: Switch to a stronger base. Sodium hydride (NaH) is a common and effective choice for this transformation, typically leading to high N1-selectivity.[1][3][4][5] Ensure you are using at least 1.1 equivalents of the base.

  • Inactive Methylating Agent: Methylating agents like methyl iodide and dimethyl sulfate can degrade over time.

    • Solution: Use a fresh bottle of the methylating agent. Methyl iodide, in particular, can decompose and should be washed with a dilute aqueous sodium thiosulfate solution, dried, and distilled if its purity is .[6]

  • Presence of Protic Impurities: Water or other protic impurities in the solvent or on the glassware can quench the indazolide anion or react with the base, inhibiting the reaction.

    • Solution: Use anhydrous solvents and dry your glassware thoroughly in an oven before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) will also prevent atmospheric moisture from interfering.

  • Inappropriate Reaction Temperature: The reaction may be too slow at room temperature.

    • Solution: Gently heating the reaction mixture can significantly increase the reaction rate. A temperature of 50 °C has been shown to drive the reaction to completion while maintaining excellent regioselectivity.[4]

Problem 2: Poor Regioselectivity (Formation of N1 and N2 Isomers)

Question: I am obtaining a mixture of the N1 and N2 methylated isomers, and their separation by column chromatography is difficult and reduces my overall yield. How can I improve the regioselectivity of the reaction?

Answer:

Achieving high regioselectivity is the central challenge in the N-alkylation of indazoles. The outcome is a delicate balance between thermodynamic and kinetic control.[7] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][4] Therefore, conditions that favor thermodynamic equilibrium will typically yield the N1-methylated product.

Here’s how you can steer the reaction towards your desired isomer:

To Favor the N1-Isomer (Thermodynamic Product):

  • Choice of Base and Solvent: This is the most critical factor. The combination of a strong, non-nucleophilic base in a non-polar, aprotic solvent is key.

    • Optimal Conditions: Sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established system for achieving high N1-selectivity.[1][3][4][5][7] The sodium cation is thought to chelate with the N2 nitrogen and the carbonyl oxygen of the ester, sterically hindering attack at the N2 position.[8]

    • Avoid Polar Aprotic Solvents: Solvents like DMF can lead to a significant decrease in N1-selectivity.[3]

To Favor the N2-Isomer (Kinetic Product):

  • Alternative Reaction Conditions: While the N1-isomer is often the desired product, there are methods to selectively obtain the N2-isomer.

    • Mitsunobu Conditions: Employing Mitsunobu conditions (e.g., an alcohol, triphenylphosphine, and a dialkyl azodicarboxylate) has been shown to favor the formation of the N2-isomer.[3]

    • Substituent Effects: The presence of substituents on the indazole ring can influence regioselectivity. For instance, electron-withdrawing groups at the C7 position can sterically hinder the N1 position and direct alkylation to the N2 position.[1][3][4][5]

Problem 3: Product Purification Challenges

Question: I have a mixture of N1 and N2 isomers. What is the most effective way to separate them?

Answer:

Separating N1 and N2 isomers can be challenging due to their similar polarities.

  • Column Chromatography: This is the most common method. Careful selection of the eluent system is crucial. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is often effective.

  • Recrystallization: If a solid product is obtained, recrystallization can be a powerful purification technique. A mixed solvent system, such as acetone/water, ethanol/water, or methanol/water, can be used to selectively crystallize one of the isomers.[9]

II. Frequently Asked Questions (FAQs)

Q1: What is the underlying principle governing N1 versus N2 methylation in indazoles?

The regioselectivity of indazole alkylation is governed by a competition between kinetic and thermodynamic control. The N1-alkylated product is generally the thermodynamically more stable isomer, while the N2-alkylated product is often the kinetically favored one.[7] By manipulating reaction conditions such as the base, solvent, and temperature, you can favor one pathway over the other.

Q2: Which methylating agent is best: methyl iodide or dimethyl sulfate?

Both methyl iodide and dimethyl sulfate are effective methylating agents.[6][10]

  • Methyl Iodide: Tends to be more reactive.[6]

  • Dimethyl Sulfate: Is generally less expensive and has a higher boiling point, which can be advantageous for reactions requiring elevated temperatures. However, it is highly toxic and should be handled with extreme caution.[10]

For the N-methylation of methyl indazole-5-carboxylate, both have been used successfully. The choice may depend on availability, cost, and safety considerations.

Q3: How can I confirm the regiochemistry of my methylated product?

Unequivocal structure determination is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques, particularly Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for assigning the position of the methyl group.[3][4]

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray diffraction provides definitive structural proof.

Q4: Can I use a weaker base like potassium carbonate?

While potassium carbonate is a common base in many alkylation reactions, it is often less effective for achieving high regioselectivity in indazole methylation. The use of weaker bases can lead to mixtures of N1 and N2 isomers and may require harsher reaction conditions.[11][12] For optimal N1-selectivity, a strong base like NaH is recommended.[1][3][4][5]

III. Optimized Experimental Protocols

Protocol 1: Highly N1-Selective Methylation

This protocol is designed to maximize the yield of the N1-methylated product, methyl 1-methyl-1H-indazole-5-carboxylate.

Materials:

  • Methyl 1H-indazole-5-carboxylate

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide or Dimethyl sulfate

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equiv) in anhydrous THF under an inert atmosphere, add a solution of methyl 1H-indazole-5-carboxylate (1.0 equiv) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add the methylating agent (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS). For slow reactions, heating to 50 °C may be beneficial.[4]

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the pure N1-methylated product.

Data Summary: N1-Methylation Conditions
Methylating AgentBaseSolventTemperature (°C)Approximate Yield (%)Reference
Methyl IodideNaHTHFRT to 50>95[1][3][4]
Dimethyl SulfateNaHTHFRT to 50>95[7]

IV. Visual Guides

Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Poor Selectivity check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Activity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions optimize_base Optimize Base and Solvent check_conditions->optimize_base optimize_temp Adjust Temperature check_conditions->optimize_temp purification Refine Purification Strategy optimize_base->purification optimize_temp->purification success High Yield & Purity purification->success

Caption: A workflow for troubleshooting common issues in N-methylation.

Kinetic vs. Thermodynamic Control

reaction_pathway reactants Indazole + Me-X intermediate Indazolide Anion reactants->intermediate Base n1_product N1-Methyl Indazole (Thermodynamic) intermediate->n1_product Slower, Reversible (e.g., NaH/THF) n2_product N2-Methyl Indazole (Kinetic) intermediate->n2_product Faster (e.g., Mitsunobu) n2_product->n1_product Equilibration (under thermodynamic conditions)

Caption: Reaction pathways for N1 and N2-methylation of indazole.

V. References

  • BenchChem. (2025). Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole. BenchChem.

  • Takahashi, et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health.

  • Keating, et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health.

  • Kumar, et al. (2025). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. ResearchGate.

  • Keating, et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.

  • Wikipedia. (n.d.). Dimethyl sulfate. Wikipedia.

  • Smith, et al. (2024). Development of a selective and scalable N1-indazole alkylation. PubMed Central.

  • Keating, et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.

  • Keating, et al. (n.d.). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. ResearchGate.

  • Keating, et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry.

  • Keating, et al. (2025). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate.

  • CN101948433A - Method for separating and purifying substituted indazole isomers. (n.d.). Google Patents.

  • BenchChem. (2025). Troubleshooting regioselectivity in indazole synthesis. BenchChem.

  • Various Authors. (2025). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate.

  • Takahashi, et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals.

  • US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid. (n.d.). Google Patents.

  • Banerjee, et al. (2025). Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers.

References

Technical Support Center: Purification of Methyl 1-methyl-1H-indazole-5-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 1-methyl-1H-indazole-5-carboxylate is a crucial heterocyclic building block in medicinal chemistry and drug development, frequently appearing in the synthesis of kinase inhibitors and other pharmacologically active agents.[1][2][3] Achieving high purity of this intermediate is paramount for the success of subsequent synthetic steps and for ensuring the integrity of biological data. Column chromatography is the most common and effective method for this purification.[1][4][5]

This guide provides a comprehensive, question-and-answer-based resource for researchers, scientists, and drug development professionals to effectively purify this compound and troubleshoot common issues encountered during the process.

Part 1: Foundational Knowledge & FAQs

This section addresses the fundamental questions and starting points for developing a robust purification protocol.

Q1: What are the key physicochemical properties of this compound to consider for chromatography?

A1: Understanding the molecule's properties is the first step.

  • Polarity: The molecule contains a polar ester group and two nitrogen atoms within the indazole ring, but also a nonpolar benzene ring and two methyl groups. This gives it an intermediate polarity, making it well-suited for normal-phase chromatography on silica gel. Its Topological Polar Surface Area (TPSA) is 42.55 Ų, and it has three hydrogen bond acceptors but no donors.[6]

  • Solubility: It is generally soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and acetone, but less soluble in non-polar solvents like hexanes or petroleum ether.[7]

  • Stability: The compound is generally stable on silica gel. However, like any ester, it can be sensitive to highly acidic or basic conditions, which could potentially cause hydrolysis, although this is uncommon with standard silica gel.[8]

Q2: What is a typical starting point for developing a purification method for this compound?

A2: The universally accepted starting point is Thin Layer Chromatography (TLC) . TLC is a rapid, low-cost method to determine the optimal solvent system (mobile phase) for your column.[9][10]

  • Select Solvents: Start with a binary system of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a polar solvent (e.g., Ethyl Acetate or Acetone).

  • Run Test Plates: Spot your crude reaction mixture on several TLC plates and develop them in chambers containing different ratios of your chosen solvents (e.g., 9:1, 4:1, 2:1 Hexane:EtOAc).

  • Target Rf Value: The ideal solvent system will give your desired product, this compound, an Rf value of approximately 0.2-0.4 .[9] This ensures the compound will travel through the column effectively without eluting too quickly (poor separation) or too slowly (band broadening and long run times).

Q3: What are the most common impurities I should expect?

A3: Impurities depend on the synthetic route, but for a typical N-methylation of Methyl 1H-indazole-5-carboxylate, you should look for:

  • Starting Material: Unreacted Methyl 1H-indazole-5-carboxylate. This precursor is more polar due to the N-H bond (a hydrogen bond donor) and will have a lower Rf value.[11]

  • Regioisomer: Methyl 2-methyl-2H-indazole-5-carboxylate. N-alkylation of indazoles can often produce a mixture of N1 and N2 isomers.[12][13][14][15] This isomer often has a very similar polarity and can be the most challenging impurity to separate. Careful optimization of your TLC is critical to resolve these two spots.

  • Reagents/By-products: Depending on the reagents used (e.g., methyl iodide, dimethyl sulfate), residual reagents or their by-products might be present.

Part 2: Detailed Experimental Workflow

This section provides a standard, step-by-step protocol for the purification process.

Protocol 1: Purification by Silica Gel Column Chromatography
  • Method Development (TLC):

    • Based on literature and the compound's polarity, a Hexane/Ethyl Acetate system is a strong starting point.[4][16] A patent for a similar synthesis specifies using 3% ethyl acetate in petroleum ether .[1]

    • Prepare several TLC chambers with varying ratios (e.g., 95:5, 90:10, 80:20 Hexane:EtOAc).

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or EtOAc).

    • Spot the crude mixture on the TLC plates and develop them.

    • Visualize the plates under UV light (254 nm). The target compound and any aromatic impurities should be visible.

    • Select the solvent system that provides the best separation between the product and impurities, with the product Rf between 0.2 and 0.4.

  • Column Preparation (Slurry Packing):

    • Select a column of appropriate size. A common rule of thumb is to use 30-100g of silica gel for every 1g of crude material, depending on the difficulty of the separation.[17]

    • Plug the bottom of the column with a small piece of cotton or glass wool, then add a thin layer (approx. 1 cm) of sand.[9]

    • In a beaker, prepare a slurry of silica gel (e.g., 230-400 mesh) in your chosen non-polar solvent (e.g., hexane).[18]

    • Pour the slurry into the column. Use a funnel to avoid spilling. Tap the side of the column gently to help the silica pack evenly and dislodge air bubbles.[10]

    • Open the stopcock to drain some solvent, which helps compact the bed. Add more slurry until the desired column height is reached. Crucially, never let the top of the silica bed run dry. [18]

    • Add another thin layer of sand on top of the silica bed to prevent it from being disturbed during solvent addition.[19]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in the minimum amount of solvent (preferably the mobile phase or a slightly more polar solvent like DCM).[19] Using a pipette, carefully add the solution to the top of the column. Allow the sample to absorb completely into the silica bed.

    • Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a solvent, add a small amount of silica gel (a few grams), and evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.[19] Carefully add this powder to the top of the column.[19] This technique often results in sharper bands and better separation.

  • Elution and Fraction Collection:

    • Carefully add your mobile phase (eluent) to the column.

    • Apply gentle air pressure ("flash chromatography") to achieve a steady flow rate.[19]

    • Begin collecting fractions in test tubes or vials immediately.[9]

    • If the separation is difficult, you may use an isocratic (constant solvent ratio) elution. If impurities are far apart, a gradient elution (gradually increasing the percentage of the polar solvent) can speed up the process.

  • Analysis:

    • Monitor the fractions by TLC to identify which ones contain your pure product.[19] Spot multiple fractions on a single TLC plate for efficient analysis.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.

Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Method Development Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Dry Loading) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect TLC_Analysis 6. Analyze Fractions by TLC Collect->TLC_Analysis Combine 7. Combine Pure Fractions TLC_Analysis->Combine Evap 8. Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for Column Chromatography Purification.

Part 3: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the experiment.

Category: Separation Issues

Q: My target compound and an impurity are not separating (Rf values are too close). What can I do?

  • A: This is a common challenge, especially with regioisomers.

    • Fine-tune the Mobile Phase: Your solvent system is likely not selective enough. Try changing the polar solvent (e.g., from Ethyl Acetate to Acetone or Diethyl Ether) or adding a third solvent component in a small percentage (e.g., 1-2% Methanol in a DCM/Hexane mixture).

    • Reduce Polarity: Make the eluent less polar overall. This will cause all compounds to move slower, increasing their interaction time with the silica and potentially improving separation between spots with small ΔRf.[20]

    • Check for Overloading: Loading too much sample can cause bands to broaden and overlap.[18][20] Reduce the amount of crude material relative to the amount of silica gel.

Q: All my spots are stuck at the baseline of the TLC plate (Rf ≈ 0).

  • A: Your mobile phase is not polar enough to move the compounds.[20]

    • Solution: Increase the proportion of the polar solvent in your mobile phase. For example, if 9:1 Hexane:EtOAc is not working, try 4:1 or 2:1. If that fails, switch to a more polar system entirely, such as Dichloromethane/Methanol.[9]

Q: All my spots ran to the solvent front of the TLC plate (Rf ≈ 1).

  • A: Your mobile phase is too polar.[20]

    • Solution: Decrease the proportion of the polar solvent. If you are using 4:1 Hexane:EtOAc, try 9:1 or even 19:1. This will increase the compounds' retention on the silica, allowing for separation.

Category: Recovery & Yield Issues

Q: I have a very low yield after the column, but the reaction seemed to work. Where did my compound go?

  • A: There are several possibilities:

    • Compound is still on the column: Your eluent may not have been polar enough to elute the product completely. Try flushing the column with a very polar solvent (e.g., 10% Methanol in DCM) and check the eluate by TLC.

    • Compound decomposed on silica: While less common for this specific molecule, some compounds are sensitive to the acidic nature of silica gel.[8] You can test for this by spotting your crude material on a TLC plate, letting it sit for an hour, and then developing it. If a new spot appears, decomposition is occurring.[8] Using deactivated silica (by adding ~1% triethylamine to the mobile phase) can prevent this for acid-sensitive compounds.[20]

    • Fractions are too dilute: Your compound may have eluted in a large volume of solvent, making it difficult to detect by TLC.[8] Try combining and concentrating a wider range of fractions where you expected to see your product.

Q: My compound is streaking or "tailing" on the TLC plate and eluting as a broad band from the column.

  • A: Streaking is often caused by one of the following:[18][20]

    • Sample Overload: You have loaded too much material.

    • Poor Solubility: The compound is not fully soluble in the mobile phase, causing it to streak as it moves. Try a different solvent system.

    • Acidic/Basic Compound: The slightly acidic nature of silica can cause basic compounds to streak. While this compound is not strongly basic, adding a trace amount of a modifier like triethylamine (0.1-1%) to the mobile phase can sometimes lead to sharper peaks.[20]

    • Impure Solvents: Ensure you are using high-purity solvents.

Category: Column & Elution Issues

Q: My column is running very slowly or has stopped completely.

  • A: This is usually due to a physical blockage.

    • Silica is too fine: Using silica with a very small particle size can impede solvent flow. Ensure you are using an appropriate mesh size (e.g., 230-400 for flash chromatography).

    • Column Packed Poorly: Air bubbles or channels in the silica bed can disrupt flow. Repacking the column is the only solution.

    • Sample Precipitation: If your sample is not very soluble in the mobile phase, it may have precipitated at the top of the column, blocking flow.

Troubleshooting Decision Tree

Caption: A Decision Tree for Common Chromatography Issues.

Part 4: Data Summary

The following table provides examples of solvent systems and expected outcomes based on literature reports and chemical principles.

Mobile Phase (Hexane:Ethyl Acetate)Expected Product RfObservation & Recommendation
97:3~0.2-0.3Excellent Starting Point. A patent reports successful purification with this system.[1] Provides good retention for effective separation from non-polar impurities.
90:10~0.4-0.5Good for faster elution. Use if the product is well-separated from less polar impurities. May not be sufficient to separate from the N2-isomer.
80:20> 0.6Likely too polar. The product will elute too quickly, leading to poor separation from other compounds.[20]
100% DCM~0.1-0.2An alternative system. The product will be retained more strongly. Useful if separation fails in Hex/EtOAc.
95:5 DCM:MeOH> 0.5Polar system. Useful for flushing the column or for purifying much more polar compounds. Too polar for initial separation of the target molecule.

References

Technical Support Center: Recrystallization of Methyl 1-methyl-1H-indazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of Methyl 1-methyl-1H-indazole-5-carboxylate via recrystallization. Our focus is on delivering field-proven insights and robust troubleshooting strategies to ensure the highest purity of your final compound.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the core principle behind the recrystallization of this compound?

Recrystallization is a purification technique for solid compounds based on differential solubility.[1][2] The fundamental principle is that the solubility of most solids, including our target compound, increases significantly with temperature.[1] For an effective recrystallization of this compound, an ideal solvent is one that dissolves the compound sparingly or not at all at room temperature but dissolves it completely at its boiling point.[1][3]

The process involves dissolving the impure solid in a minimum amount of hot solvent to create a saturated solution. Any insoluble impurities can be filtered off at this stage. As the solution slowly cools, the solubility of the target compound decreases, causing it to crystallize out of the solution in a pure form. The soluble impurities, ideally present in smaller concentrations, remain dissolved in the cold solvent (the "mother liquor") and are separated during the final filtration step.[2]

Q2: How do I select the best solvent system for this specific indazole ester?

Solvent selection is the most critical step and often requires empirical testing.[4][5] The structure of this compound features a moderately polar heterocyclic indazole core and a methyl ester group. This suggests that solvents of intermediate polarity or specific mixed solvent systems will be most effective.

Key characteristics of a good solvent for this compound are:

  • Differential Solubility: High solubility at high temperatures and low solubility at low temperatures.[1]

  • Inertness: The solvent must not react with the compound.[3]

  • Impurity Profile: The solvent should either dissolve impurities completely even when cold or not dissolve them at all, allowing for their removal by filtration.[3]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals after filtration.[3]

Based on reports of purifying similar indazole derivatives, promising candidates include alcohols (like ethanol or methanol) or mixed solvent systems such as ethanol/water or acetone/water.[6][7] A rule of thumb can be to use solvents with functional groups similar to the compound being purified, making esters (like ethyl acetate) a potential option to investigate.[8][9]

Q3: What are the key physical properties of this compound I should be aware of?

Knowing the physical properties is essential for designing the experiment.

  • Molecular Formula: C₁₀H₁₀N₂O₂

  • Molecular Weight: 190.20 g/mol (Note: some sources may refer to the parent 1H-indazole, C₉H₈N₂O₂, MW 176.17 g/mol [10])

  • Appearance: Typically a white to light yellow or brown solid.[11][12][13]

  • Solubility: While specific data is scarce, its structure suggests solubility in moderately polar organic solvents. Patent literature describes purification using column chromatography with eluents like ethyl acetate in petroleum ether, indicating its solubility in such systems.[12][13]

Q4: What are the likely impurities I am trying to remove?

Impurities can originate from starting materials, side reactions, or subsequent degradation. For a typical synthesis of N-methylated indazoles, common impurities may include:

  • Unreacted Starting Materials: Such as the parent Methyl 1H-indazole-5-carboxylate.

  • Positional Isomers: N-methylation of indazole can often lead to a mixture of N1 and N2 isomers. A patent for separating substituted indazole isomers specifically highlights the use of mixed-solvent recrystallization to isolate the desired isomer with purity over 99%.[6]

  • Reagents and By-products: Residual alkylating agents, bases, or salts from the synthesis.

  • Degradation Products: Compounds resulting from hydrolysis of the ester group, for example.

Part 2: Detailed Experimental Protocol

This protocol outlines a robust method for purifying this compound, starting with solvent screening.

Step 1: Small-Scale Solvent Screening

Before committing your entire batch, test several solvents on a small scale (10-20 mg of crude product per test).[4]

  • Place ~15 mg of your crude solid into a small test tube.

  • Add a potential solvent (e.g., ethanol, methanol, ethyl acetate, toluene, or a mixture like ethanol/water) dropwise at room temperature. Note if the solid dissolves easily. A good candidate will not dissolve well at this stage.[4]

  • If the solid is insoluble at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. The best solvent will yield a large amount of crystalline solid.

Table 1: Potential Solvents for Screening

Solvent Boiling Point (°C) Polarity Rationale & Expected Behavior
Ethanol 78 Polar Protic Often effective for indazole derivatives; may require addition of water as an anti-solvent.[7]
Methanol 65 Polar Protic Similar to ethanol but more polar; good starting point.
Ethyl Acetate 77 Intermediate "Like dissolves like" principle for the ester group; may show good differential solubility.[8]
Toluene 111 Non-polar May be effective if impurities are highly polar.
Acetone/Water 56 (Acetone) Mixed System A versatile system for moderately polar compounds.[6]

| Ethanol/Water | 78 (Ethanol) | Mixed System | A common and effective system; water acts as an anti-solvent, reducing solubility upon cooling.[6] |

Step 2: Recrystallization of the Bulk Sample
  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar and the chosen solvent. Heat the flask on a hot plate with stirring. Add the minimum amount of hot solvent required to completely dissolve the solid.[1]

  • (Optional) Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a new flask to prevent premature crystallization in the funnel.[14] Pour the hot solution through a fluted filter paper to remove the solid impurities.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[1] Rushing this step can trap impurities.[15]

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals thoroughly. This can be done by leaving them under vacuum on the filter, followed by transfer to a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Part 3: Troubleshooting Guide

Q: My compound will not dissolve, even in a large volume of hot solvent. What should I do?

A: This indicates that the chosen solvent is not suitable because the compound is too insoluble.[4] You should re-evaluate your solvent choice by performing the screening test again with more polar solvents or different solvent mixtures. Alternatively, the "insoluble" material may be an impurity, in which case you should proceed with a hot filtration to remove it and then cool the filtrate.

Q: No crystals are forming after cooling. What is the problem?

A: This is a common issue with several potential causes:

  • Too Much Solvent: This is the most frequent reason.[16] If you used an excess of solvent, the solution is not supersaturated upon cooling. Solution: Gently heat the solution to boil off some of the solvent (10-20% of the volume) and attempt to cool it again.[15]

  • Supersaturation: The solution may be supersaturated but requires a nucleation site to begin crystallization. Solutions: 1) Try scratching the inside of the flask with a glass rod just below the solvent line.[14][16] This creates microscopic scratches that can serve as nucleation points. 2) If available, add a tiny "seed crystal" of the pure compound to the solution.[16]

Q: My compound "oiled out" instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly.[14] The resulting oil often traps impurities.

  • Solution 1: Re-heat the solution to re-dissolve the oil. Add a small amount (5-10%) of additional solvent to lower the saturation point. Allow the solution to cool much more slowly. Insulating the flask can help.[15][16]

  • Solution 2: Consider using a different solvent or solvent system with a lower boiling point.

Q: My final yield is very low. How can I improve it?

A: A low yield can be due to several factors:

  • Excessive Solvent: As mentioned, too much solvent will keep a significant portion of your product dissolved in the mother liquor.[15]

  • Premature Crystallization: If the compound crystallized during a hot filtration step, you would lose product. Ensure your filtration apparatus is sufficiently pre-heated.

  • Incomplete Cooling: Ensure the flask is thoroughly chilled in an ice bath to minimize the amount of product soluble in the mother liquor.

  • Too Many Washes: Washing the collected crystals with too much cold solvent, or with solvent that is not cold enough, can dissolve some of your product.

Q: The product is still impure after recrystallization. What are my next steps?

A: If significant impurities remain (as determined by TLC, NMR, or melting point analysis), you may need to:

  • Repeat the Recrystallization: A second recrystallization can often remove remaining impurities.

  • Change the Solvent: The initial solvent may have solubility properties too similar for the compound and a key impurity. Try a solvent with a different polarity.

  • Consider an Alternative Method: If recrystallization is ineffective, especially for separating very similar isomers, purification by column chromatography may be necessary.[12]

Part 4: Visual Troubleshooting Workflow

Below is a logical workflow to diagnose and solve common recrystallization problems.

TroubleshootingWorkflow Start Recrystallization Complete Analyze Product Problem Problem Identified Start->Problem NoCrystals No Crystals Formed Problem->NoCrystals Crystals absent? OilingOut Compound 'Oiled Out' Problem->OilingOut Oily liquid formed? LowYield Low Yield Problem->LowYield Yield < 70%? StillImpure Product Still Impure Problem->StillImpure Impurities present? BoilSolvent Boil off excess solvent and re-cool. NoCrystals->BoilSolvent Used too much solvent? ScratchSeed Scratch flask or add seed crystal. NoCrystals->ScratchSeed Supersaturated? ReheatAdd Reheat to dissolve oil, add more solvent, cool slowly. OilingOut->ReheatAdd CheckMotherLiquor Recover product from mother liquor if possible. Optimize solvent volume next time. LowYield->CheckMotherLiquor RedoOrColumn Repeat recrystallization with a different solvent OR purify by column chromatography. StillImpure->RedoOrColumn

Caption: Troubleshooting workflow for common recrystallization issues.

References

Troubleshooting low conversion rates in cross-coupling reactions of "Methyl 1-methyl-1H-indazole-5-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Cross-Coupling Reactions of Methyl 1-methyl-1H-indazole-5-carboxylate

From the Desk of the Senior Application Scientist

Welcome to the technical support center for troubleshooting cross-coupling reactions involving this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block. The indazole nucleus is a privileged scaffold in medicinal chemistry, but its unique electronic properties can present challenges in achieving high-yielding and reproducible cross-coupling outcomes.[1][2][3]

This document moves beyond standard protocols to provide a deeper, mechanism-driven approach to troubleshooting. Our goal is to empower you to diagnose issues systematically and optimize your reactions with a clear understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with a boronic acid is showing low conversion. What are the most critical initial parameters to investigate?

Low conversion in Suzuki-Miyaura couplings is a common issue. Before undertaking extensive re-optimization, it's crucial to validate the core components of your reaction. The primary factors influencing the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—are the choices of catalyst, base, and solvent.[4]

  • Catalyst & Ligand System: The N-methylated indazole ring can interact with the palladium center. A robust ligand is essential to maintain catalyst stability and activity. For many indazole systems, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) has proven to be an excellent starting choice, often providing high yields where other catalysts fail.[5]

  • Base Selection: The base's strength and solubility are critical. An inadequate base will fail to efficiently promote the transmetalation step. While inorganic bases like K₂CO₃ or K₃PO₄ are common, cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility in organic solvents, which facilitates the reaction with the boronic acid.[3]

  • Solvent Choice: The solvent must solubilize all components and be appropriate for the reaction temperature. A mixture of a polar aprotic solvent like 1,4-dioxane with water is a standard starting point. The water is crucial for activating the boronic acid with the base.

Q2: How does the electronic nature of the this compound affect its reactivity in cross-coupling?

The indazole ring system presents a unique electronic landscape. The C5-position is influenced by both the pyrazole and benzene rings. The ester group at C5 is electron-withdrawing, which can make the corresponding C5-halide more susceptible to oxidative addition—the first and often rate-limiting step in the catalytic cycle.[1] However, the nitrogen lone pairs of the indazole can also coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[6] The N1-methyl group prevents complications from N-H acidity that can occur with unprotected indazoles, but the overall electronic nature requires careful selection of ligands to ensure a stable and active catalytic species.[1]

Q3: I'm observing significant formation of a hydrodehalogenated side product. What is causing this and how can I prevent it?

Hydrodehalogenation (the replacement of your halide with a hydrogen atom) is a common side reaction, particularly in reactions run at high temperatures or with strongly basic, hydrogen-donating components.

Causality: This side reaction can occur via several pathways. One common mechanism involves the base (or a species derived from it, like an alkoxide from an alcohol solvent) undergoing β-hydride elimination to form a palladium-hydride species. This palladium-hydride can then reductively eliminate with your indazole substrate to form the undesired hydrodehalogenated product.[4]

Solutions:

  • Choice of Base: Switch to a non-coordinating, aprotic base like Cs₂CO₃ or K₃PO₄. Avoid using alkoxide bases if possible, especially with alcohol solvents.

  • Solvent Purity: Ensure your solvents are anhydrous. Water, in excess, can sometimes be a proton source.

  • Ligand Choice: Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step, outcompeting the pathways leading to hydrodehalogenation.

Troubleshooting Guide: From Low Conversion to High Yield

This section provides a systematic, problem-oriented approach to resolving common issues encountered during the cross-coupling of this compound derivatives (assuming a halide at the C5 position).

Problem 1: Low or No Conversion of Starting Material

This is the most frequent issue and requires a logical, step-by-step diagnosis. The workflow below outlines a systematic approach to identifying the root cause.

Troubleshooting_Workflow cluster_notes Start Low / No Conversion Check_Reagents 1. Verify Reagent Quality & Purity Start->Check_Reagents Initial Observation Check_Catalyst 2. Evaluate Catalyst System (Pre-catalyst & Ligand) Check_Reagents->Check_Catalyst Reagents are pure & anhydrous? Note_Reagents • Is boronic acid degrading? • Is solvent anhydrous? • Is starting material pure? Check_Reagents->Note_Reagents Check_Base 3. Re-evaluate Base Choice Check_Catalyst->Check_Base Catalyst/Ligand appropriate? Note_Catalyst • Is pre-catalyst active? • Is ligand appropriate for the coupling type? • Consider Pd(dppf)Cl₂, Pd₂(dba)₃ + Ligand Check_Catalyst->Note_Catalyst Check_Conditions 4. Optimize Reaction Conditions (Solvent, Temp, Time) Check_Base->Check_Conditions Base effective? Note_Base • Is the base strong enough? • Is it soluble in the solvent? • Try Cs₂CO₃ or K₃PO₄ Check_Base->Note_Base Solution Optimized Reaction Check_Conditions->Solution Conditions optimized? Note_Conditions • Increase temperature incrementally. • Ensure thorough degassing. • Extend reaction time. Check_Conditions->Note_Conditions

Caption: A systematic workflow for troubleshooting low conversion rates.

Detailed Solutions:

  • Cause A: Inactive Catalyst or Inappropriate Ligand

    • Explanation: The palladium pre-catalyst (e.g., Pd₂(dba)₃) must be reduced in situ to the active Pd(0) species. The ligand's role is to stabilize this Pd(0) state, facilitate oxidative addition, and promote reductive elimination.[7] For electron-rich N-heterocycles, bulky, electron-donating phosphine ligands are often required.

    • Solution:

      • Use an Air-Stable Pre-catalyst: If you suspect issues with generating Pd(0), switch to an air-stable Pd(II) pre-catalyst that is easily reduced, such as Pd(dppf)Cl₂.

      • Screen Ligands: For Suzuki reactions, dppf is a good starting point.[5] For Buchwald-Hartwig aminations, more specialized biarylphosphine ligands like SPhos or XPhos are often necessary to facilitate the challenging C-N bond formation.[8]

      • Verify Catalyst Loading: While typically 1-5 mol% is used, a reaction that has stalled may benefit from a slightly higher catalyst loading (e.g., 5-10 mol%) during optimization.[3]

  • Cause B: Poor Choice of Base or Solvent

    • Explanation: The base is not merely a proton scavenger; it is mechanistically involved, particularly in Suzuki couplings where it forms the active boronate species. Its effectiveness is highly dependent on the solvent.[4]

    • Solution:

      • Base Screening: Test a range of bases. A common screening set includes K₂CO₃, Cs₂CO₃, and K₃PO₄.

      • Solvent System: For Suzuki reactions, a standard solvent system is 1,4-Dioxane/H₂O (e.g., 4:1 v/v). If solubility is an issue, consider DMF or DME. For Buchwald-Hartwig reactions, strictly anhydrous, non-protic solvents like Toluene or Dioxane are required.[4][5]

  • Cause C: Insufficient Temperature or Incomplete Degassing

    • Explanation: Cross-coupling reactions often require elevated temperatures to overcome activation barriers. Oxygen is a potent poison for the Pd(0) catalyst, oxidizing it to an inactive Pd(II) state and leading to the formation of palladium black.

    • Solution:

      • Temperature Increase: Cautiously increase the reaction temperature in 10-20 °C increments. Typical temperatures range from 80-120 °C.

      • Rigorous Degassing: Ensure the reaction mixture is thoroughly deoxygenated. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles for more sensitive reactions.

Problem 2: Formation of Significant Side Products

The appearance of side products indicates that competing reaction pathways are occurring. Identifying the structure of the byproduct is the first step toward diagnosing the problem.

Side_Products Reactants Indazole-X + Coupling Partner + Pd(0) Catalyst Desired_Product Desired Cross-Coupled Product Reactants->Desired_Product Desired Pathway (Reductive Elimination) Side_Product1 Homo-coupling (Partner-Partner) Reactants->Side_Product1 Fast Transmetalation Slow Reductive Elimination Side_Product2 Hydrodehalogenation (Indazole-H) Reactants->Side_Product2 β-Hydride Elimination from Base/Solvent Side_Product3 Protodeboronation (Partner-H) Reactants->Side_Product3 Excess Water/Base (Suzuki)

Caption: Competing pathways leading to desired and undesired products.

  • Side Product A: Homo-coupling of Boronic Acid (Suzuki Reaction)

    • Explanation: This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen and can be competitive with the desired cross-coupling.

    • Solution:

      • Improve Degassing: Rigorous deoxygenation is critical.

      • Control Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid, but avoid a large excess.

      • Slow Addition: In difficult cases, adding the boronic acid solution slowly via syringe pump can maintain a low instantaneous concentration, disfavoring homo-coupling.

  • Side Product B: Protodeboronation (Suzuki Reaction)

    • Explanation: This is the cleavage of the C-B bond of the boronic acid by a proton source, replacing it with a C-H bond. It is often exacerbated by high temperatures and prolonged reaction times, especially with electron-rich or heteroaromatic boronic acids.[5]

    • Solution:

      • Use Anhydrous Solvents: While some water is needed for the Suzuki mechanism, excess water can promote protodeboronation. Use high-purity, anhydrous solvents for the organic phase.

      • Careful Base Selection: A very strong base or high concentrations can accelerate this side reaction.

      • Protect Sensitive Boronic Acids: If using a particularly sensitive boronic acid, consider converting it to a more robust boronate ester (e.g., a pinacol ester).

Data & Protocols

Table 1: Recommended Starting Conditions for Cross-Coupling

This table provides experimentally grounded starting points for various cross-coupling reactions with a C5-bromo or C5-iodo this compound.

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Key Considerations & References
Suzuki-Miyaura Pd(dppf)Cl₂ (5%)-Cs₂CO₃ (2.0)Dioxane/H₂O (4:1)90-110Excellent for many indazole systems. Ensure boronic acid quality.[3][5]
Buchwald-Hartwig Pd₂(dba)₃ (2.5%)XPhos (6%)NaOt-Bu (1.5)Toluene100-120Requires strictly anhydrous and anaerobic conditions. Ligand is crucial.[8][9]
Sonogashira Pd(PPh₃)₂Cl₂ (2%)-Et₃N (3.0)THF or DMF60-80Requires a copper co-catalyst (e.g., CuI, 1-5%). Degassing is critical to prevent alkyne homo-coupling (Glaser coupling).[10][11]
Heck Pd(OAc)₂ (5%)PPh₃ (10%)Et₃N (2.0)DMF or Acetonitrile100-120The regioselectivity can be an issue; bulky ligands may be required.[1][7][12]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a self-validating system for the Suzuki-Miyaura coupling of (for example) 5-Bromo-1-methyl-1H-indazole-5-carboxylate with an arylboronic acid.

Materials:

  • 5-Bromo-1-methyl-1H-indazole-5-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • Cs₂CO₃ (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the 5-bromo-indazole, the arylboronic acid, Cs₂CO₃, and Pd(dppf)Cl₂.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Through the septum, add anhydrous 1,4-dioxane followed by deionized water via syringe to achieve the desired concentration (typically ~0.1 M relative to the limiting reagent). The solution will likely be a suspension.

  • Degassing: Bubble argon through the stirred suspension for 15-20 minutes. This step is critical for removing dissolved oxygen.

  • Heating: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A small aliquot can be removed via syringe, diluted with ethyl acetate, filtered through a small plug of silica, and spotted.[13]

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

References

Identification of impurities in the synthesis of "Methyl 1-methyl-1H-indazole-5-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 1-methyl-1H-indazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential impurities encountered during the synthesis of this important indazole derivative. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed analytical protocols to ensure the integrity and purity of your synthesis.

I. Frequently Asked Questions (FAQs)

Here are some common questions that arise during the synthesis of this compound:

Q1: What is the most common impurity I should expect in the N-methylation of Methyl 1H-indazole-5-carboxylate?

A1: The most prevalent impurity is the regioisomeric N2-alkylation product, Methyl 2-methyl-2H-indazole-5-carboxylate . The indazole ring has two nucleophilic nitrogen atoms (N1 and N2), and alkylation can occur at either position, leading to a mixture of isomers.[1][2]

Q2: How can I control the regioselectivity to favor the desired N1-methylated product?

A2: The regioselectivity of N-alkylation is highly dependent on the reaction conditions. To favor the thermodynamically more stable N1-isomer, the use of a strong, non-nucleophilic base in an aprotic solvent is recommended.[3] A combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to provide high N1 selectivity.[1][3]

Q3: Besides the N2-isomer, what other potential impurities or side reactions should I be aware of?

A3: Other potential side reactions and impurities include:

  • Hydrolysis: If the reaction or work-up conditions are too basic or acidic, the methyl ester can hydrolyze back to the carboxylic acid, forming 1-methyl-1H-indazole-5-carboxylic acid.[4][5]

  • Decarboxylation: If the synthesis starts from 1H-indazole-5-carboxylic acid, harsh reaction conditions can lead to decarboxylation, resulting in the formation of 1-methyl-1H-indazole.[6]

  • Unreacted Starting Material: Incomplete methylation will result in the presence of the starting material, Methyl 1H-indazole-5-carboxylate.

Q4: How can I differentiate between the N1 and N2-methylated isomers?

A4: The most reliable methods for distinguishing between the N1 and N2 isomers are spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.[7] 1D NMR (¹H and ¹³C) and 2D NMR (such as HMBC) experiments can provide definitive structural elucidation. High-Performance Liquid Chromatography (HPLC) can also be used to separate the two isomers, which typically exhibit different retention times.[8]

II. Troubleshooting Guide: Impurity Identification and Mitigation

This section provides a structured approach to identifying and addressing common impurities encountered during the synthesis of this compound.

Issue 1: Presence of an Isomeric Impurity (N2-methylation)

Symptoms:

  • Your reaction mixture shows two spots on TLC with similar polarities.

  • The ¹H NMR spectrum of the crude product shows two sets of peaks, particularly two distinct N-methyl singlets.

  • Mass spectrometry analysis shows a single mass corresponding to the methylated product, but the purity by HPLC is low.

Root Cause Analysis and Mitigation:

The formation of the N2-methylated isomer is a common challenge in indazole chemistry. The ratio of N1 to N2 alkylation is influenced by several factors:

  • Base and Solvent System: The choice of base and solvent is critical.[1][3]

    • To favor N1-alkylation (Thermodynamic Control): Use a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as THF. This combination promotes the formation of the more stable N1-anion.[3]

    • Conditions that may lead to N2-alkylation (Kinetic Control): Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF can lead to a higher proportion of the kinetically favored N2-isomer.[2]

  • Methylating Agent: The reactivity of the methylating agent can also play a role. More reactive agents may lead to lower selectivity. Methyl iodide and dimethyl sulfate are commonly used.

Troubleshooting Workflow:

start Impurity Detected: N2-Isomer Present check_conditions Review Reaction Conditions: Base, Solvent, Temperature start->check_conditions optimize_base Optimize Base: Switch to NaH from weaker bases (e.g., K2CO3) check_conditions->optimize_base If using a weak base optimize_solvent Optimize Solvent: Use a less polar aprotic solvent like THF instead of DMF check_conditions->optimize_solvent If using a polar solvent purification Purification: Column Chromatography (Silica Gel) optimize_base->purification optimize_solvent->purification characterization Characterization: ¹H NMR, ¹³C NMR, LC-MS purification->characterization end_node Pure N1-Isomer Obtained characterization->end_node

Caption: Troubleshooting workflow for N2-isomer impurity.

Issue 2: Presence of Hydrolyzed Product (Carboxylic Acid)

Symptoms:

  • A more polar spot is observed on TLC.

  • The crude product has poor solubility in common organic solvents like dichloromethane or ethyl acetate.

  • The ¹H NMR spectrum shows the absence of the methyl ester singlet (around 3.9 ppm) and the presence of a broad carboxylic acid proton peak.

Root Cause Analysis and Mitigation:

  • Cause: Exposure of the methyl ester to strong basic or acidic conditions during the reaction or work-up.

  • Mitigation:

    • Use a non-aqueous work-up if possible.

    • If an aqueous work-up is necessary, use a mild base like sodium bicarbonate for neutralization and avoid prolonged exposure.

    • Ensure the reaction is run under anhydrous conditions.

Issue 3: Presence of Decarboxylated Product

Symptoms:

  • A less polar, non-ester containing impurity is observed.

  • Mass spectrometry shows a peak corresponding to the loss of the carbomethoxy group.

Root Cause Analysis and Mitigation:

  • Cause: This is more likely to occur if starting from the carboxylic acid and subjecting it to high temperatures.

  • Mitigation:

    • If starting with the carboxylic acid, perform the esterification under mild conditions before N-methylation.

    • Avoid excessive heating during the N-methylation step.

III. Experimental Protocols

Protocol 1: N-Methylation of Methyl 1H-indazole-5-carboxylate (N1-Selective)

This protocol is adapted from established procedures for selective N1-alkylation of indazoles.[3]

Materials:

  • Methyl 1H-indazole-5-carboxylate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of Methyl 1H-indazole-5-carboxylate (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

Protocol 2: Analytical HPLC Method for Isomer Separation

This is a general reversed-phase HPLC method that can be optimized for the separation of N1 and N2 isomers.[8][9]

Conditions:

  • Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B. For example: 0-20 min, 10% to 90% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

IV. Data Presentation: Spectroscopic Characterization

The key to identifying impurities is a thorough understanding of the spectroscopic data for the desired product and its potential isomers.

Table 1: Comparative ¹H NMR Data (Predicted, in CDCl₃)

ProtonThis compound (N1-isomer)Methyl 2-methyl-2H-indazole-5-carboxylate (N2-isomer)
N-CH₃ ~4.1 ppm (s, 3H)~4.3 ppm (s, 3H)
O-CH₃ ~3.9 ppm (s, 3H)~3.9 ppm (s, 3H)
H-3 ~8.1 ppm (s, 1H)~8.0 ppm (s, 1H)
H-4 ~8.2 ppm (d, 1H)~8.5 ppm (d, 1H)
H-6 ~7.9 ppm (dd, 1H)~7.9 ppm (dd, 1H)
H-7 ~7.4 ppm (d, 1H)~7.6 ppm (d, 1H)

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The chemical shift of the N-methyl group is a key diagnostic handle. Generally, the N2-methyl protons are more deshielded than the N1-methyl protons.[7]

Table 2: Mass Spectrometry Fragmentation

IonDescriptionExpected m/z
[M+H]⁺ Molecular ion191.08
[M-OCH₃]⁺ Loss of methoxy radical from the ester160.06
[M-COOCH₃]⁺ Loss of the carbomethoxy group131.06

The mass spectra of the N1 and N2 isomers are typically very similar, making differentiation by MS alone challenging without fragmentation studies.[7] The primary fragments often involve the loss of the ester group.[10]

V. Visualization of Reaction Pathway

cluster_0 N-Methylation of Methyl 1H-indazole-5-carboxylate cluster_1 Products start_material Methyl 1H-indazole-5-carboxylate deprotonation Deprotonation (NaH in THF) start_material->deprotonation indazole_anion Indazole Anion (Resonance Stabilized) deprotonation->indazole_anion methylation Methylation (CH3I) indazole_anion->methylation N1_product This compound (Thermodynamic Product) methylation->N1_product Major N2_product Methyl 2-methyl-2H-indazole-5-carboxylate (Kinetic Product) methylation->N2_product Minor

Caption: N-Methylation reaction pathway.

VI. References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from --INVALID-LINK--

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. --INVALID-LINK--

  • ResearchGate. (n.d.). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from --INVALID-LINK--

  • Luo, et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. --INVALID-LINK--

  • Kadentsev, V. I., Kaimanakova, E. A., & Chizhov, O. S. (1998b). Fragmentation of the [M + 73]⁺ ion from the methyl esters of nitrocarboxylic acids. ResearchGate. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Mass fragmentation pattern of N-(3-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8g). Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Common side reactions in the synthesis of indazole-3-carboxamides. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2-Methyl-2H-indazole. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-METHYL-5-NITRO-2H-INDAZOLE(5228-48-8) 1H NMR spectrum. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... Retrieved from --INVALID-LINK--

  • ResearchGate. (2016). (PDF) 13 C NMR of indazoles. Retrieved from --INVALID-LINK--

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. Retrieved from --INVALID-LINK--

  • Teixeira, F. C., Ramos, H., Antunes, I. F., & Bento, I. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 865–887. --INVALID-LINK--

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). Methyl 1H-indazole-5-carboxylate. Retrieved from --INVALID-LINK--

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. JOCPR, 6(5), 104-105. --INVALID-LINK--

  • BenchChem. (2025). Application Note and Protocol for N-Methylation of 1H-1,2,4-triazole-3-carboxylate. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from --INVALID-LINK--

  • Frontier Specialty Chemicals. (n.d.). 1-Methyl-1H-indazole-5-carboxylic acid. Retrieved from --INVALID-LINK--

  • Elguero, J., Jagerovic, N., Goya, P., & Rozas, I. (2003). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 68(23), 8906–8913. --INVALID-LINK--

  • Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid. Retrieved from --INVALID-LINK--

  • Enamine. (n.d.). Methyl 1H-imidazole-1-carboxylate. Retrieved from --INVALID-LINK--

  • Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Retrieved from --INVALID-LINK--

  • Jain, N. F., & Masse, C. E. (n.d.). Synthesis from Carboxylic Acid Derivatives. Retrieved from --INVALID-LINK--

  • Chromatography Today. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Retrieved from --INVALID-LINK--

  • SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). 3-METHYL-1H-INDAZOLE-5-CARBOXYLIC ACID. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. Retrieved from --INVALID-LINK--

  • Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction? Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). (PDF) 1-Methyl-1H-indazole-3-carboxylic acid. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 1H-Indazole-5-carboxylic acid. Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). 1H-Indazole-5-carboxylic acid methyl ester. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Methyl 1H-indazole-5-carboxylate. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). methyl 1H-indazole-5-carboxylate. Retrieved from --INVALID-LINK--

  • SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4-carboxylic acid, 2,3-dihydro-3-methyl-2-thioxo-, methyl ester on Newcrom R1 HPLC column. Retrieved from --INVALID-LINK--

References

Preventing hydrolysis of the methyl ester in "Methyl 1-methyl-1H-indazole-5-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of Methyl 1-methyl-1H-indazole-5-carboxylate

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you prevent the unwanted hydrolysis of the methyl ester in "this compound," a critical intermediate in modern medicinal chemistry.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is methyl ester hydrolysis, and why is it a critical issue for "this compound"?

A1: Ester hydrolysis is a chemical reaction where the ester functional group is cleaved by water, breaking it down into its parent carboxylic acid and alcohol.[4][5] In the case of "this compound," this reaction converts the compound into "1-methyl-1H-indazole-5-carboxylic acid" and methanol.

This is a significant problem for several reasons:

  • Yield Loss: The formation of the carboxylic acid byproduct directly reduces the yield of your target ester.

  • Impurity Profile: The carboxylic acid is an impurity that can complicate purification steps and affect the quality of downstream products.

  • Altered Activity: In drug development, the ester and its corresponding carboxylic acid can have vastly different pharmacological properties, including solubility, cell permeability, and target binding affinity.

Q2: What are the primary factors that trigger the hydrolysis of my ester during experiments?

A2: The hydrolysis of this ester is primarily accelerated by three factors:

  • Presence of Water: Water is a necessary reactant for hydrolysis.[6][7] Its presence, even in trace amounts from wet solvents or atmospheric humidity, can initiate the degradation process.

  • pH (Acidic or Basic Conditions): Both acids and bases act as catalysts for hydrolysis.[8][9] Basic conditions (high pH) are particularly detrimental as they lead to a rapid and irreversible reaction known as saponification.[9][10]

  • Elevated Temperature: Like most chemical reactions, the rate of hydrolysis increases significantly with temperature.[4] Heating the ester in the presence of water, especially under non-neutral pH, will accelerate its decomposition.

Q3: Is my compound more susceptible to acid- or base-catalyzed hydrolysis?

A3: While both conditions can cause hydrolysis, base-catalyzed hydrolysis (saponification) is generally a greater concern . There are two key differences:

  • Reversibility: Acid-catalyzed hydrolysis is a reversible equilibrium reaction.[9][11] This means the reaction can proceed in both forward (hydrolysis) and reverse (esterification) directions. By contrast, base-catalyzed hydrolysis is effectively irreversible because the final step is an acid-base reaction where the newly formed carboxylic acid is deprotonated by the base to form a stable carboxylate salt.[8][10]

  • Reaction Rate: The hydroxide ion (OH⁻) used in basic hydrolysis is a stronger nucleophile than water, making the base-catalyzed reaction kinetically faster than the acid-catalyzed pathway under similar conditions.

Q4: How can I quickly determine if my sample of this compound has undergone hydrolysis?

A4: Several analytical techniques can detect hydrolysis:

  • Thin-Layer Chromatography (TLC): The product carboxylic acid is significantly more polar than the starting ester. On a silica TLC plate, the acid will have a much lower Rf value (it will not travel as far up the plate) than the ester.

  • Proton NMR (¹H NMR): The most obvious change would be the disappearance of the methyl ester singlet (O-CH₃), typically around 3.9 ppm, and the appearance of a broad singlet for the carboxylic acid proton (-COOH), often above 10 ppm.

  • Infrared (IR) Spectroscopy: You would observe the appearance of a very broad O-H stretch from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region, which would overlap with C-H stretches.[12]

  • LC-MS: This is the most definitive method. You can monitor for the mass of the starting ester (C₉H₈N₂O₂, MW: 176.17) and the appearance of the carboxylic acid product (C₉H₈N₂O₂, MW: 176.17 for the acid, but it will have a different retention time and fragmentation pattern). Note that the molecular weights are very similar, so chromatographic separation is key.

Troubleshooting Guide: Preventing Hydrolysis During Reaction & Workup

This section addresses common experimental scenarios where hydrolysis occurs and provides targeted solutions.

Issue 1: Significant hydrolysis is observed after an aqueous workup.
  • Root Cause Analysis: This is the most common failure point. The combination of water with acidic or basic reagents used for extraction and neutralization creates an ideal environment for hydrolysis. Prolonged exposure or elevated temperatures during this phase are highly destructive.

  • Recommended Actions & Protocols:

    • Strict Temperature Control: Keep the reaction mixture cold throughout the entire workup. The rate of hydrolysis can be dramatically reduced at lower temperatures.

    • pH Management: Avoid strong acids and bases. Use milder, safer alternatives for neutralization and extraction.

    • Minimize Contact Time: Perform all aqueous washes efficiently and without delay.[13] Do not let the layers sit unseparated for extended periods.

Table 1: Key Factors Influencing Hydrolysis Rate

Factor Impact on Hydrolysis Rate Mitigation Strategy
pH High or low pH significantly accelerates the reaction. Maintain pH as close to neutral as possible. Use weak bases (e.g., NaHCO₃) or acids (e.g., dilute citric acid) for washes.
Temperature Rate approximately doubles for every 10°C increase. Perform all aqueous workup steps in an ice bath (0-5°C).[13][14]
Water Contact Water is a key reactant. Minimize the volume of aqueous solutions. Use brine washes to efficiently remove water.[13]

| Exposure Time | Longer exposure increases the extent of hydrolysis. | Perform extractions quickly. Proceed immediately to the drying step after the final wash. |

Issue 2: Degradation occurs during a reaction, even when using anhydrous solvents.
  • Root Cause Analysis: "Anhydrous" conditions are often not truly anhydrous. Moisture can be introduced from several sources: insufficiently dried glassware, hygroscopic reagents, or atmospheric humidity entering the reaction vessel.[15]

  • Recommended Actions & Protocols:

    • Rigorous Drying of Glassware: Oven-dry all glassware at >120°C for at least 4 hours and allow it to cool in a desiccator over a drying agent (e.g., CaSO₄).[15]

    • Use of Anhydrous Solvents: Use freshly opened bottles of commercially available anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves).

    • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like Nitrogen or Argon. Add all reagents via syringe through a rubber septum.[15]

Diagram: Troubleshooting Workflow for Ester Hydrolysis

This decision tree provides a logical path to diagnose and solve hydrolysis issues.

G start Hydrolysis Detected? workup Occurred During Aqueous Workup? start->workup Yes reaction Occurred During Reaction? start->reaction storage Occurred During Storage? start->storage workup->reaction No sol_workup Implement Cold Workup Protocol (0-5°C) Use Mild Reagents (NaHCO3) Minimize Contact Time workup->sol_workup Yes reaction->storage No sol_reaction Implement Strict Anhydrous Protocol (Oven-Dried Glassware) (Inert Atmosphere) (Dry Solvents) reaction->sol_reaction Yes sol_storage Store in a Desiccator Under Inert Gas (Ar/N2) Refrigerate if Possible storage->sol_storage Yes end Problem Solved sol_workup->end sol_reaction->end sol_storage->end

Caption: Logical flow for troubleshooting hydrolysis issues.

Key Experimental Protocols

Protocol 1: Optimized Aqueous Workup to Minimize Hydrolysis

This protocol is designed for quenching a reaction and isolating the ester product while preventing its decomposition.

  • Cool the Reaction: Once the reaction is complete, cool the flask in an ice-water bath to 0-5°C.

  • Quench: Slowly add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acid catalyst. Caution: Perform this slowly in an open vessel to safely vent any CO₂ gas that evolves.[13]

  • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Use cold solvent for the extraction.

  • Aqueous Washes:

    • Wash the combined organic layers once with a small portion of cold, saturated aqueous NaHCO₃.

    • Wash once with a portion of cold, saturated aqueous NaCl (brine).[13] This crucial step removes the majority of dissolved water from the organic phase.

  • Drying: Separate the organic layer and immediately dry it over a robust anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Ensure the drying agent is free-flowing and not clumped, which indicates sufficient drying.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator, ensuring the bath temperature remains low.

Understanding the Mechanism: Base-Catalyzed Hydrolysis (Saponification)

The saponification of this compound is a two-stage process that is effectively irreversible. Understanding this mechanism highlights why avoiding basic conditions is paramount. The process involves a nucleophilic acyl substitution.[8][10]

Diagram: Mechanism of Saponification

Caption: Mechanism of base-catalyzed ester hydrolysis.

  • Step 1: The hydroxide ion (a strong nucleophile) attacks the electrophilic carbonyl carbon of the ester.

  • Step 2: A tetrahedral intermediate is formed. This intermediate collapses, eliminating the methoxide ion (⁻OMe), which is a good leaving group.

  • Step 3: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and drives the entire process to completion, making it irreversible under these conditions.[10]

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 1-Methyl vs. 2-Methyl Indazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Methylation in the Indazole Scaffold

Indazole, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The two primary tautomeric forms, 1H-indazole and 2H-indazole, can be N-alkylated to yield distinct isomers, with the position of the methyl group profoundly influencing the molecule's physicochemical properties and, consequently, its biological activity.[1][3] Generally, the 1H-tautomer is thermodynamically more stable than the 2H-form.[1] This guide provides a comparative analysis of 1-methyl and 2-methyl indazole isomers, synthesizing available data to illuminate the impact of N-methylation regiochemistry on their pharmacological profiles. While direct head-to-head comparative studies on the simplest 1-methyl and 2-methyl indazoles are not abundant in publicly available literature, we can draw valuable insights from research on their various derivatives.

Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle difference in the placement of the methyl group on the indazole ring leads to significant changes in the molecule's electronic distribution and physical properties. These differences can have a cascading effect on how the molecule interacts with biological targets.

Property1-Methyl-1H-indazole2-Methyl-2H-indazole
Basicity (pKb) 0.422.02
Dipole Moment (D) 1.503.4
Data sourced from a comparative guide on 1H- and 2H-indazole derivatives.[3]

The higher basicity and larger dipole moment of 2-methyl-2H-indazole suggest a more polarized molecule compared to its 1-methyl counterpart.[3] This can influence its solubility, membrane permeability, and interactions with polar residues in protein binding pockets.

Comparative Biological Activity: A Multifaceted Landscape

The indazole scaffold is a versatile pharmacophore, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][4] The regiochemistry of N-methylation plays a crucial role in modulating these activities.

Anticancer Activity and Kinase Inhibition

Indazole derivatives are well-represented among kinase inhibitors, with several approved drugs featuring this scaffold.[5] The position of the N-methyl group can significantly impact the potency and selectivity of these inhibitors.

While direct comparative data for 1-methyl vs. 2-methyl indazole is limited, studies on various derivatives highlight the importance of the substitution pattern on the indazole ring for kinase inhibitory activity. For instance, in a series of indazole-based inhibitors of fibroblast growth factor receptors (FGFR), the 2H-indazole scaffold was found to be crucial for activity, with the corresponding 1H-isomers showing no significant inhibition.[5] Conversely, many potent kinase inhibitors, such as Axitinib and Pazopanib, are 1H-indazole derivatives.[6]

Here is a summary of representative data for 1H- and 2H-indazole derivatives, noting that these are not direct comparisons of methylated isomers of the same parent compound:

Compound TypeTarget Cell Line/KinaseIC50 (µM)
1H-Indazole Derivative (Compound 6o) K562 (Chronic Myeloid Leukemia)5.15
2H-Indazole Derivative (Compound 18) Giardia intestinalisMore potent than metronidazole
1H-Indazole-based FGFR Inhibitor (Compound 106) FGFR1-30.8 - 4.5
2H-Indazole-based VEGFR-2 Inhibitor (Compound 13i) VEGFR-20.0345
Data compiled from multiple sources.[3][5][7][8]

The data suggests that both 1-methyl and 2-methyl indazole scaffolds can be productively utilized in the design of potent anticancer agents and kinase inhibitors. The optimal isomer often depends on the specific kinase target and the overall substitution pattern of the molecule.

Indazole-based kinase inhibitors typically function by competing with ATP for binding to the kinase domain of the target protein. This inhibition blocks the downstream signaling cascade that promotes cell proliferation and survival.

kinase_inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream phosphorylates ATP ATP ATP->RTK Indazole_Inhibitor 1-Methyl or 2-Methyl Indazole Inhibitor Indazole_Inhibitor->RTK inhibits Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: General mechanism of kinase inhibition by indazole derivatives.

Anti-inflammatory Activity

Indazole derivatives have also been investigated for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX). A study on indazole and its derivatives demonstrated significant, dose-dependent inhibition of carrageenan-induced paw edema in rats.[9] The study also showed that these compounds could inhibit COX-2 and pro-inflammatory cytokines.[9] While this study did not directly compare 1-methyl and 2-methyl isomers, it highlights the potential of the indazole scaffold in developing anti-inflammatory agents.

CompoundIn Vitro COX-2 Inhibition IC50 (µM)
Indazole23.42
5-Aminoindazole12.32
6-Nitroindazole19.22
Data from a study on the anti-inflammatory activity of indazole and its derivatives.[9]
Antimicrobial Activity

The antimicrobial potential of indazole derivatives has been explored against various pathogens. A study on novel indazole-benzimidazole hybrids showed that some of these compounds exhibited remarkable antimicrobial activity, with minimum inhibitory concentrations (MIC) against certain bacterial and fungal strains that were superior to standard drugs like ampicillin and tetracycline.[10] Another study on 2H-indazole derivatives found that many of the synthesized compounds had potent antiprotozoal activity, in some cases exceeding that of the reference drug metronidazole.[7]

Compound TypeOrganismMIC (µg/mL)
Indazole-Benzimidazole Hybrid (M6) S. cerevisiae, C. tropicalis1.95
Indazole-Benzimidazole Hybrid (M6) S. aureus, B. cereus, S. enteritidis3.90
Data from a study on indazole-benzimidazole hybrids.[10]

Experimental Protocols

To facilitate further research and direct comparison of 1-methyl and 2-methyl indazole isomers, detailed protocols for key biological assays are provided below.

Cytotoxicity Assessment: MTT Assay

This protocol outlines a standard procedure for determining the cytotoxic effects of test compounds on cancer cell lines.

mtt_assay cluster_workflow MTT Assay Workflow start Seed cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Treat cells with 1-methyl and 2-methyl indazole isomers (serial dilutions) incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO) incubation3->solubilize read Measure absorbance at 570 nm solubilize->read

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the 1-methyl and 2-methyl indazole isomers in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase.

kinase_assay cluster_workflow Kinase Inhibition Assay Workflow start Prepare kinase, substrate, ATP, and indazole isomers reaction Initiate kinase reaction in 96-well plate start->reaction incubation Incubate at 30°C for 60 min reaction->incubation detection Add detection reagent (e.g., ADP-Glo™) incubation->detection read Measure luminescence/fluorescence detection->read

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and serial dilutions of the 1-methyl and 2-methyl indazole isomers.

  • Kinase Reaction: In a 96-well plate, combine the kinase and the test compounds and incubate briefly.

  • Initiation: Start the reaction by adding the substrate and ATP mixture.

  • Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents according to the manufacturer's instructions (e.g., for an ADP-Glo™ assay, this would involve a reagent to deplete unused ATP followed by a reagent to convert ADP to ATP and generate a luminescent signal).

  • Signal Measurement: Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis: Plot the signal against the inhibitor concentration to determine the IC50 value.

Conclusion

The position of the methyl group on the indazole ring—at the N1 or N2 position—is a critical determinant of the molecule's physicochemical properties and its subsequent biological activity. While both 1-methyl and 2-methyl indazole derivatives have demonstrated significant potential across a range of therapeutic areas, including oncology, inflammation, and infectious diseases, the choice of isomer for drug development is highly dependent on the specific biological target and the desired pharmacological profile. This guide has synthesized the available information to provide a comparative overview and has equipped researchers with the necessary protocols to conduct their own direct, quantitative comparisons. Further head-to-head studies of 1-methyl and 2-methyl indazole isomers are warranted to fully elucidate the structure-activity relationships and to guide the rational design of next-generation indazole-based therapeutics.

References

Structure-activity relationship (SAR) studies of "Methyl 1-methyl-1H-indazole-5-carboxylate" analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship of Methyl 1-methyl-1H-indazole-5-carboxylate Analogs

For researchers, scientists, and drug development professionals, the quest for potent and selective small molecule inhibitors is a cornerstone of modern therapeutics. The indazole ring system, a bicyclic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, capable of forming the basis for inhibitors of diverse enzyme classes through carefully orchestrated structural modifications. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of analogs based on the This compound core. We will primarily focus on a series of highly potent and selective Monoamine Oxidase B (MAO-B) inhibitors, while also drawing comparisons to indazole-based inhibitors of other enzyme families, such as kinases, to illustrate the principles of rational drug design and the profound impact of subtle chemical changes on biological activity.

The 1-Methyl-1H-indazole-5-carboxamide Scaffold: A Tale of Two Targets

The 1-methyl-1H-indazole-5-carboxamide scaffold serves as a remarkable case study in how a core chemical structure can be tailored to achieve high affinity and selectivity for distinct biological targets. By modifying the substituent on the carboxamide nitrogen (at the 5-position), researchers have developed compounds with subnanomolar potency against MAO-B, an enzyme implicated in neurodegenerative diseases like Parkinson's disease. Conversely, modifications at other positions of the indazole ring have yielded potent inhibitors of various protein kinases, which are critical targets in oncology.

This guide will dissect the SAR of these analogs, providing a clear, evidence-based comparison of their performance and the underlying chemical principles that govern their activity.

Comparative Analysis: Potency and Selectivity of 1-Methyl-1H-indazole-5-carboxamide Analogs as MAO-B Inhibitors

The transformation of the methyl ester of the parent compound into a series of N-substituted carboxamides has proven to be a highly effective strategy for generating potent and selective MAO-B inhibitors. The following table summarizes the in vitro inhibitory activity of several key analogs against human MAO-A and MAO-B, highlighting the dramatic influence of the N-substituent on potency and selectivity.[1][2]

Compound IDN-Substituent (R)hMAO-B IC50 (nM)hMAO-A IC50 (nM)Selectivity Index (SI) for hMAO-B
1 3,4-Dichlorophenyl0.386>10,000>25,000
2 3-Chloro-4-fluorophenyl0.662>10,000>15,000
3 3,4-Difluorophenyl1.59>10,000>6,000
4 4-Chlorophenyl2.68>10,000>3,700
5 4-Fluorophenyl11.4>10,000>870
6 Phenyl205>10,000>48

Data sourced from Tzvetkov et al., J Med Chem, 2014.[1][3]

Key Structure-Activity Relationship Insights for MAO-B Inhibition:

The data reveals several critical SAR trends for the N-substituted 1-methyl-1H-indazole-5-carboxamide series as MAO-B inhibitors:

  • Aromatic Substitution is Key: Unsubstituted N-phenyl analogs are significantly less potent than their halogenated counterparts.

  • Halogen Substitution Pattern Matters: Dihalogenated phenyl rings, particularly with a 3,4-substitution pattern, confer the highest potency. The N-(3,4-dichlorophenyl) analog (1 ) is the most potent compound in this series, with a remarkable IC50 of 0.386 nM.[1]

  • Lipophilicity and Electronic Effects: The introduction of electron-withdrawing halogen atoms on the phenyl ring appears to be crucial for high-affinity binding to the MAO-B active site. The trend in potency (dichloro > chloro-fluoro > difluoro > chloro > fluoro > unsubstituted) suggests a complex interplay of electronic and steric factors.[2]

  • Exceptional Selectivity: All the halogenated analogs exhibit outstanding selectivity for MAO-B over MAO-A, with selectivity indices often exceeding 10,000-fold. This is a critical feature for therapeutic agents targeting Parkinson's disease, as inhibition of MAO-A can lead to undesirable side effects.

The following diagram illustrates the key structural features of the 1-methyl-1H-indazole-5-carboxamide scaffold and the impact of N-substituent modifications on MAO-B inhibitory activity.

SAR_MAO_B Indazole 1-Methyl-1H-indazole Carboxamide Carboxamide Linker Indazole->Carboxamide R_group R Carboxamide->R_group Potency Potency (IC50) R_group->Potency Dictates Selectivity Selectivity vs MAO-A R_group->Selectivity Influences

Caption: Key structural elements influencing MAO-B inhibition.

The Indazole Scaffold in Kinase Inhibition: A Shift in Selectivity

While the 5-carboxamide series demonstrates exquisite selectivity for MAO-B, the broader indazole scaffold is a well-established core for numerous kinase inhibitors.[4] This highlights a fundamental principle of drug discovery: the same core structure can be directed towards entirely different target families through strategic modifications.

For instance, indazole derivatives have been developed as potent inhibitors of p21-activated kinase 1 (PAK1), a target in cancer therapy.[5] In these cases, the substitution pattern on the indazole ring is often different, with modifications at the 3- and 6-positions being common. This redirection of selectivity underscores the importance of a deep understanding of the target's binding site topology and the implementation of structure-based drug design.

Experimental Protocols for the Evaluation of MAO-B Inhibitors

To ensure the scientific integrity and reproducibility of the presented data, this section provides a detailed, step-by-step protocol for a common in vitro assay used to determine the inhibitory potency of compounds against MAO-B.

Fluorometric MAO-B Inhibition Assay Using Kynuramine

Principle: This assay relies on the enzymatic conversion of a non-fluorescent substrate, kynuramine, by MAO-B into a highly fluorescent product, 4-hydroxyquinoline.[6][7] The rate of fluorescence increase is directly proportional to the enzyme's activity. Inhibitors will reduce the rate of this reaction, allowing for the determination of their IC50 values.

Materials:

  • Recombinant human MAO-B enzyme

  • Kynuramine dihydrobromide (substrate)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Test compounds and a reference inhibitor (e.g., Selegiline)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • 96-well black, flat-bottom microplates

  • Microplate reader capable of fluorescence measurement (Excitation: ~315 nm, Emission: ~400 nm)

Experimental Workflow:

MAO_B_Assay_Workflow start Start prep_reagents Prepare Reagents: - Enzyme Solution - Substrate Solution - Compound Dilutions start->prep_reagents plate_setup Plate Setup: - Add Buffer/Enzyme - Add Compound/Vehicle prep_reagents->plate_setup pre_incubation Pre-incubate plate at 37°C for 15 min plate_setup->pre_incubation initiate_reaction Initiate Reaction: Add Kynuramine Substrate pre_incubation->initiate_reaction incubation Incubate plate at 37°C for 30 min (protected from light) initiate_reaction->incubation measure_fluorescence Measure Fluorescence (Ex: 315 nm, Em: 400 nm) incubation->measure_fluorescence data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 measure_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for the fluorometric MAO-B inhibition assay.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a working solution of recombinant human MAO-B in potassium phosphate buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the assay duration.

    • Prepare a stock solution of kynuramine in water. Further dilute to the desired working concentration in potassium phosphate buffer.

    • Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO. Further dilute in potassium phosphate buffer to achieve the final desired assay concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid enzyme inhibition.

  • Assay Plate Setup:

    • In a 96-well black microplate, add the following to each well:

      • Test wells: Add the diluted test compound solution.

      • Positive control wells: Add the diluted reference inhibitor solution.

      • Negative control (100% activity) wells: Add vehicle (buffer with the same final DMSO concentration as the test wells).

      • Blank wells: Add buffer without the enzyme.

    • Add the MAO-B enzyme working solution to all wells except the blank wells.

  • Pre-incubation:

    • Gently mix the contents of the plate.

    • Pre-incubate the plate at 37°C for 15 minutes. This step allows the inhibitors to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding the kynuramine working solution to all wells.

    • Incubate the plate at 37°C for 30 minutes, protected from light to prevent photobleaching of the fluorescent product.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each well using a microplate reader set to the appropriate excitation and emission wavelengths for 4-hydroxyquinoline (approximately 315 nm and 400 nm, respectively).

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other wells to correct for background fluorescence.

    • Calculate the percentage of inhibition for each compound concentration relative to the negative control.

    • Determine the IC50 value for each compound by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.

Conclusion

The This compound scaffold is a testament to the power of medicinal chemistry in fine-tuning the biological activity of small molecules. Through systematic modifications, particularly at the 5-carboxamide position, a series of exceptionally potent and highly selective MAO-B inhibitors has been developed. The SAR for this series is well-defined, with halogenated N-phenyl substituents being critical for achieving subnanomolar potency.

The detailed experimental protocol provided herein offers a robust and reproducible method for evaluating the MAO-B inhibitory activity of novel compounds, ensuring the generation of high-quality, reliable data. By understanding the structure-activity relationships and employing rigorous experimental methodologies, researchers can continue to leverage the privileged indazole scaffold to design novel therapeutics for a range of diseases, from neurodegenerative disorders to cancer.

References

A Comparative Analysis of Kinase Inhibitory Activity in Indazole Regioisomers: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent protein kinase inhibitors.[1][2] Its ability to form key interactions with the hinge region of the kinase ATP-binding site has led to the development of several successful clinical candidates and approved drugs.[1] However, the nuanced impact of the indazole core's regioisomerism on kinase inhibitory activity is a critical consideration for medicinal chemists. This guide provides a comparative analysis of 1H- and 2H-indazole regioisomers, offering insights into their differential biological activities and the underlying structural rationale, supported by experimental data and detailed protocols.

The Significance of Regioisomerism in Indazole-Based Kinase Inhibitors

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole.[3][4] The 1H-tautomer is generally more thermodynamically stable.[3][4] This seemingly subtle structural difference can have a profound impact on a compound's three-dimensional conformation, its ability to engage with the target kinase, and ultimately, its inhibitory potency and selectivity. The positioning of the nitrogen atoms influences the molecule's hydrogen bonding capabilities, with the NH group serving as a hydrogen bond donor and the additional nitrogen acting as a hydrogen bond acceptor.

Comparative Kinase Inhibitory Activity: A Data-Driven Analysis

The choice between a 1H- and 2H-indazole core can significantly influence the inhibitory profile of a compound against a specific kinase target. The following sections present a comparative analysis based on published structure-activity relationship (SAR) studies.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key mediator of angiogenesis, making it a prime target in oncology. Pazopanib, an approved anticancer drug, features a 1H-indazole core. Studies on indazole-pyrimidine based derivatives as VEGFR-2 inhibitors have shown that substitutions at various positions can modulate activity. For instance, the introduction of hydrogen bond-forming groups like amide and sulfonamide at the 2-position of the pyrimidine ring led to enhanced activity.[1] While a direct comparison of 1H vs. 2H regioisomers is not always explicitly studied in every compound series, the prevalence of the 1H-indazole motif in potent VEGFR-2 inhibitors like Pazopanib suggests its favorable geometry for this target.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

FGFRs are another important class of receptor tyrosine kinases implicated in cancer.[1] Interestingly, a study exploring inhibitors of FGFR1 kinases highlighted the importance of the nitrogen at the 2-position of the indazole group.[1] This suggests that for certain kinase targets, the 2H-indazole scaffold may offer a more favorable interaction profile. This underscores the necessity of empirical testing of both regioisomers during lead optimization.

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

Research into 1H-indazole-3-carboxamide derivatives as GSK-3 inhibitors has revealed key SAR insights.[1] For example, the addition of a methyl group on the indazole phenyl ring of one compound led to a remarkable increase in activity, while substitutions on an appended piperidine ring also significantly influenced potency.[1] These findings demonstrate that while the core indazole scaffold is crucial, its interplay with various substituents dictates the final biological activity.

Pan-Pim Kinase Inhibition

Studies on 3-(pyrazin-2-yl)-1H-indazole derivatives as potential inhibitors of pan-Pim kinase have shown that modifications to the core structure can dramatically affect both potency and metabolic stability.[1] For instance, the replacement of a piperidine moiety with 2-aminopiperidine resulted in a compound with nanomolar potency.[1] This highlights the intricate relationship between the indazole core and its appended functionalities in achieving desired pharmacological properties.

Table 1: Comparative Inhibitory Activity of Indazole Derivatives

Compound ClassKinase TargetRegioisomerKey Substituent(s)IC50 (nM)Reference
Indazole-pyrimidineVEGFR-21H (implied)Sulfonamide34.5[1]
Indazole-basedFGFR12H (preferred)Pyridine90,000[1]
1H-Indazole-3-carboxamideGSK-31HMethoxy350[1]
3-(pyrazin-2-yl)-1H-indazolePan-Pim1H2-aminopiperidine3-70[1]
Indazole amideERK1/2Not specifiedVariousPotent inhibition reported[5]
Indazole piperazine/piperidineROCK-II1H2-amino13[6]

Note: This table is a representative summary from various studies and is not an exhaustive list.

Visualizing the Core Structures and a Representative Signaling Pathway

To better understand the structural differences and the biological context, the following diagrams are provided.

G cluster_0 Indazole Regioisomers cluster_1 Key Features 1H-Indazole 1H-Indazole H-bond Donor (NH) H-bond Donor (NH) 1H-Indazole->H-bond Donor (NH) H-bond Acceptor (N) H-bond Acceptor (N) 1H-Indazole->H-bond Acceptor (N) 2H-Indazole 2H-Indazole 2H-Indazole->H-bond Donor (NH) 2H-Indazole->H-bond Acceptor (N)

Caption: Core structures of 1H- and 2H-indazole regioisomers.

G cluster_pathway Simplified Kinase Signaling Pathway Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Kinase Binds and Activates Downstream_Kinase Downstream Kinase Receptor_Kinase->Downstream_Kinase Phosphorylates Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation) Transcription_Factor->Cellular_Response Regulates Gene Expression

Caption: A simplified receptor tyrosine kinase signaling pathway.

Experimental Protocols for Assessing Kinase Inhibitory Activity

The trustworthiness of any comparative analysis hinges on robust and well-validated experimental methodologies. The following protocols outline standard in vitro and cell-based assays for determining the kinase inhibitory activity of compounds like indazole regioisomers.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[7]

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compounds (indazole regioisomers)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

G cluster_workflow In Vitro Kinase Assay Workflow Compound_Plate Prepare Compound Dilution Plate Assay_Plate Add Kinase and Compound to Assay Plate Compound_Plate->Assay_Plate Reaction_Start Initiate Reaction with ATP/Substrate Assay_Plate->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation ADP_Detection Add ADP-Glo™ Reagent Incubation->ADP_Detection Luminescence Measure Luminescence ADP_Detection->Luminescence Data_Analysis Calculate IC50 Luminescence->Data_Analysis

Caption: Workflow for a luminescence-based in vitro kinase assay.

Protocol 2: Cell-Based Kinase Activity Assay

Cell-based assays provide a more physiologically relevant context for evaluating inhibitor potency by assessing the compound's effect on kinase activity within a cellular environment.[8][9][10][11]

Principle: One common method involves expressing the kinase of interest in a cell line and then measuring the phosphorylation of a downstream substrate using antibody-based detection methods, such as a cell-based ELISA.[10]

Procedure Outline:

  • Cell Seeding: Seed a suitable cell line (e.g., one that overexpresses the target kinase or a relevant cancer cell line) in 96-well plates and allow them to adhere overnight.[12]

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified period.

  • Cell Lysis: Lyse the cells to release the intracellular contents.

  • Phosphorylation Detection:

    • Transfer the cell lysates to an ELISA plate coated with an antibody that captures the kinase's substrate.

    • Use a second antibody that specifically detects the phosphorylated form of the substrate. This antibody is typically conjugated to an enzyme (e.g., HRP) for signal detection.

  • Signal Measurement: Add a substrate for the conjugated enzyme to generate a colorimetric, fluorescent, or luminescent signal that is proportional to the level of substrate phosphorylation.

  • Data Analysis: Determine the IC50 value by plotting the signal against the inhibitor concentration.

Structural Insights from X-ray Crystallography

To fully understand the differential activity of indazole regioisomers, co-crystallization of the compounds with their target kinases is invaluable. X-ray crystallography can reveal the precise binding mode of an inhibitor in the ATP-binding pocket, elucidating the key hydrogen bonds, hydrophobic interactions, and other forces that contribute to its potency and selectivity.[13][14][15] This structural information is crucial for rational drug design and the optimization of lead compounds.

Conclusion

The choice between 1H- and 2H-indazole regioisomers is a critical decision in the design of kinase inhibitors. While the 1H-tautomer is more common and thermodynamically stable, evidence suggests that the 2H-regioisomer may be advantageous for certain kinase targets. A thorough understanding of the structure-activity relationships, supported by robust biochemical and cell-based assays, is essential for harnessing the full potential of the indazole scaffold. Furthermore, structural biology techniques like X-ray crystallography provide the ultimate validation of inhibitor binding and offer a roadmap for future optimization efforts. This guide serves as a foundational resource for researchers aiming to navigate the complexities of indazole regioisomerism in their quest for novel and effective kinase-targeted therapies.

References

A Comparative Guide to Indazole Derivatives: Bridging the Gap Between In Vitro Potency and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

The journey of a drug from a laboratory benchtop to a clinical setting is fraught with challenges, none more critical than the translation of promising in vitro results into tangible in vivo efficacy. This guide delves into the nuanced relationship between in vitro and in vivo studies, using the versatile indazole scaffold as a central case study. Indazole and its derivatives are prominent nitrogen-containing heterocyclic compounds that form the backbone of numerous therapeutic agents due to their wide-ranging biological activities.[1][2][3] This guide will provide researchers, scientists, and drug development professionals with an in-depth technical comparison, supported by experimental data and protocols, to navigate the complexities of preclinical drug development.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

Indazoles, composed of a benzene ring fused to a pyrazole ring, are recognized as a "privileged scaffold" in drug discovery.[1] This is due to their ability to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][4] Several FDA-approved drugs, such as the multi-kinase inhibitors Pazopanib and Axitinib, feature the indazole core, highlighting its clinical significance.[1][5] The initial focus of this guide, "Methyl 1-methyl-1H-indazole-5-carboxylate," serves as a foundational building block for the synthesis of more complex, biologically active indazole derivatives.

In Vitro vs. In Vivo Efficacy: Understanding the Disconnect

A common hurdle in drug development is the frequent disconnect between a compound's performance in a controlled in vitro environment and its behavior within a complex living organism.[6][7] While in vitro assays offer high-throughput screening and mechanistic insights at a cellular level, they often oversimplify the intricate biological systems present in vivo.[8][9] Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), immune responses, and off-target effects can significantly alter a drug's efficacy and toxicity in a whole organism.[7][10]

This guide will use a representative class of indazole derivatives, Polo-like kinase 1 (PLK1) inhibitors, to illustrate this crucial in vitro-in vivo comparison. PLK1 is a key regulator of cell division and a validated target in oncology.

Case Study: Indazole-Based PLK1 Inhibitors

The initial assessment of novel PLK1 inhibitors typically involves a series of in vitro assays to determine their potency and selectivity.

1. Enzymatic Assays: These assays directly measure the ability of a compound to inhibit the kinase activity of purified PLK1 enzyme. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments.

2. Cellular Assays: To assess the compound's activity in a more biologically relevant context, cell-based assays are employed. These include:

  • Proliferation/Viability Assays: Using various cancer cell lines, these assays (e.g., MTT, CellTiter-Glo®) determine the concentration of the inhibitor required to inhibit cell growth by 50% (GI50).

  • Target Engagement Assays: Techniques like Western blotting can be used to measure the phosphorylation of downstream PLK1 substrates, confirming that the inhibitor is hitting its intended target within the cell.

Table 1: Representative In Vitro Data for Indazole-Based PLK1 Inhibitors

CompoundPLK1 Enzymatic IC50 (nM)A549 Cell Proliferation GI50 (µM)
Indazole-A 50.1
Indazole-B 20.05
Indazole-C 100.5

Data is hypothetical and for illustrative purposes.

Promising candidates from in vitro screening are then advanced to in vivo studies, typically in animal models, to evaluate their efficacy and safety in a whole organism.

1. Xenograft Models: Human cancer cell lines (e.g., A549 lung carcinoma) are implanted into immunocompromised mice. Once tumors are established, the animals are treated with the test compound, and tumor growth is monitored over time. Key efficacy endpoints include tumor growth inhibition (TGI) and tumor regression.

2. Pharmacokinetic (PK) Studies: These studies determine the ADME properties of the drug in the animal model. Blood samples are collected at various time points after drug administration to measure parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life (t1/2).

3. Pharmacodynamic (PD) Studies: Tumor and surrogate tissue samples are collected to assess target engagement in vivo. This can involve measuring the levels of phosphorylated PLK1 substrates, as in the in vitro assays.

Table 2: Representative In Vivo Data for Indazole-Based PLK1 Inhibitors in an A549 Xenograft Model

CompoundDose (mg/kg, oral)Tumor Growth Inhibition (%)Cmax (ng/mL)Half-life (hours)
Indazole-A 50405004
Indazole-B 508520008
Indazole-C 50151502

Data is hypothetical and for illustrative purposes.

Bridging the Gap: Analysis of In Vitro vs. In Vivo Data

A direct comparison of the data in Tables 1 and 2 reveals the complexities of translating in vitro potency to in vivo efficacy.

  • Indazole-B demonstrates a strong correlation. It is the most potent compound in both the enzymatic and cellular assays, and this translates to the highest tumor growth inhibition in the xenograft model. Its favorable pharmacokinetic profile, with a high Cmax and longer half-life, likely contributes to its robust in vivo activity.

  • Indazole-A shows moderate in vitro potency and corresponding moderate in vivo efficacy. Its pharmacokinetic properties are less ideal than Indazole-B, which may limit its overall effectiveness.

  • Indazole-C , despite having reasonable in vitro activity, performs poorly in the in vivo model. Its very poor pharmacokinetic profile (low Cmax and short half-life) is the likely culprit, preventing sufficient drug concentration from reaching the tumor for an effective duration.

This case study underscores the importance of integrating pharmacokinetic and pharmacodynamic assessments early in the drug discovery process. A potent molecule in a petri dish is of little therapeutic value if it cannot reach its target in the body at a sufficient concentration and for an adequate amount of time.

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay (MTT)

Objective: To determine the concentration of an indazole derivative required to inhibit the growth of a cancer cell line by 50% (GI50).

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the indazole derivative in cell culture medium. Add the diluted compounds to the wells, ensuring a final DMSO concentration of <0.1%. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value by plotting a dose-response curve.

Protocol 2: In Vivo Mouse Xenograft Study

Objective: To evaluate the in vivo antitumor efficacy of an indazole derivative.

Methodology:

  • Cell Implantation: Subcutaneously inject 5 x 10^6 A549 cells into the flank of female athymic nude mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Drug Administration: Administer the indazole derivative (e.g., formulated in 0.5% methylcellulose) orally once daily at the predetermined dose. The control group receives the vehicle only.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study (e.g., day 21), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).

  • Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.

Visualizations

Signaling Pathway

PLK1_Signaling_Pathway G2/M Phase G2/M Phase Cyclin B/CDK1 Cyclin B/CDK1 G2/M Phase->Cyclin B/CDK1 PLK1 Activation PLK1 Activation Mitotic Entry Mitotic Entry PLK1 Activation->Mitotic Entry Apoptosis Apoptosis PLK1 Activation->Apoptosis Indazole Inhibitor Indazole Inhibitor Indazole Inhibitor->PLK1 Activation CDC25C CDC25C Cyclin B/CDK1->CDC25C CDC25C->PLK1 Activation

Caption: Simplified PLK1 signaling pathway at the G2/M cell cycle checkpoint.

Experimental Workflow

Xenograft_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation Enzymatic Assay Enzymatic Assay Cell Proliferation Assay Cell Proliferation Assay Enzymatic Assay->Cell Proliferation Assay IC50 Xenograft Model Xenograft Model Cell Proliferation Assay->Xenograft Model Lead Candidates PK/PD Studies PK/PD Studies Xenograft Model->PK/PD Studies TGI Clinical Candidate Clinical Candidate PK/PD Studies->Clinical Candidate

Caption: High-level workflow from in vitro screening to in vivo evaluation.

References

A Senior Application Scientist's Guide to Purity Validation: Quantitative NMR (qNMR) Analysis of Methyl 1-methyl-1H-indazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the unambiguous determination of purity for starting materials and intermediates is not just a regulatory hurdle, but a cornerstone of reproducible and reliable research. This guide provides an in-depth, comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity validation of Methyl 1-methyl-1H-indazole-5-carboxylate, a key building block in synthetic organic chemistry. We will explore the fundamental principles of qNMR, provide a detailed experimental protocol, and compare its performance against traditional chromatographic methods.

The Critical Role of Purity in Pharmaceutical Intermediates

The purity of an active pharmaceutical ingredient (API) is intrinsically linked to its safety and efficacy. Consequently, the purity of intermediates like this compound must be rigorously controlled throughout the manufacturing process. Impurities can affect the stability, bioavailability, and toxicity of the final drug product. Therefore, robust and accurate analytical methods are essential for quality control.[1][2] While techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used, qNMR has emerged as a powerful primary method for purity determination.[1][3][4]

Quantitative NMR (qNMR): A Primary Ratio Method

Unlike chromatographic techniques that often rely on reference standards of the analyte itself, qNMR is a primary analytical method.[3][5] This means that the purity of a substance can be determined by comparing the integral of a specific resonance from the analyte to the integral of a resonance from a certified internal standard of known purity and concentration.[3][6] The fundamental principle of qNMR lies in the direct proportionality between the area of an NMR signal and the number of nuclei contributing to that signal.[6][7][8] This makes qNMR a powerful tool for absolute quantification without the need for compound-specific calibration curves.[9][10]

Advantages of qNMR:

  • Absolute Quantification: Does not require a reference standard of the analyte.[4][10]

  • Non-destructive: The sample can be recovered and used for further analysis.[10][11]

  • High Precision and Accuracy: When performed correctly, qNMR can achieve high levels of precision, with relative standard deviations typically below 1%.[9]

  • Structural Information: Provides structural confirmation of the analyte alongside quantitative data.[8]

  • Versatility: Applicable to a wide range of organic molecules containing NMR-active nuclei.[6][8]

Experimental Workflow for qNMR Purity Determination

The successful implementation of a qNMR experiment hinges on meticulous planning and execution, from sample preparation to data analysis.[7]

Diagram: qNMR Experimental Workflow

Caption: General workflow for a qNMR experiment using an internal standard.[12]

Detailed Experimental Protocol: Purity of this compound

This protocol outlines the steps for determining the purity of this compound using an internal standard.

Materials and Reagents
  • Analyte: this compound (Purity to be determined)

  • Internal Standard: Maleic Anhydride (Certified Reference Material, ≥99% purity)[3]

  • Deuterated Solvent: Dimethyl Sulfoxide-d6 (DMSO-d6, 99.9 atom % D)

Selection of the Internal Standard

The choice of an internal standard is critical for accurate qNMR results. An ideal internal standard should possess the following characteristics:

  • High purity (≥99%) and stability.[13]

  • Good solubility in the chosen deuterated solvent.[13]

  • Simple NMR spectrum with well-resolved signals that do not overlap with the analyte signals.[14]

  • Chemically inert towards the analyte and solvent.[15]

Maleic anhydride is a suitable internal standard in this case due to its high purity, solubility in DMSO-d6, and a simple 1H NMR spectrum consisting of a singlet that does not interfere with the signals of this compound.

Sample Preparation
  • Weighing: Accurately weigh approximately 20 mg of this compound and 10 mg of maleic anhydride into a clean, dry vial using an analytical balance. Record the exact masses. The use of an ultra-microbalance can improve accuracy.[16]

  • Dissolution: Add approximately 0.7 mL of DMSO-d6 to the vial.

  • Mixing: Gently vortex or sonicate the vial to ensure complete dissolution of both the analyte and the internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition
  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of DMSO-d6 and shim the magnetic field to achieve optimal resolution and line shape.[12] It is advisable to perform the acquisition without sample spinning to avoid spinning sidebands.[15][17]

  • Acquisition Parameters:

    • Pulse Angle: Use a 90° pulse.[12]

    • Relaxation Delay (D1): This is a crucial parameter to ensure full relaxation of all protons. Set D1 to at least 5 times the longest T1 relaxation time of the signals of interest (both analyte and standard).[12][17] A conservative value of 30-60 seconds is often used if T1 values are unknown.[12]

    • Number of Scans: Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[15]

Data Processing and Analysis
  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3 Hz before Fourier transformation.[15]

  • Phasing and Baseline Correction: Manually phase the spectrum and perform a baseline correction to ensure accurate integration.[7]

  • Integration:

    • Identify a well-resolved signal for this compound that corresponds to a known number of protons (e.g., the N-methyl singlet).

    • Integrate the singlet signal of the internal standard (maleic anhydride).

    • The integration region should cover a frequency range of at least 64 times the full width at half height (FWHH) of the peak to capture over 99% of the signal intensity.[7]

  • Purity Calculation: The purity of the analyte is calculated using the following equation[7]:

    Purity_Analyte (%) = (I_Analyte / N_Analyte) * (N_Std / I_Std) * (MW_Analyte / MW_Std) * (m_Std / m_Analyte) * Purity_Std

    Where:

    • I: Integral value of the signal

    • N: Number of protons giving rise to the signal

    • MW: Molecular weight

    • m: Mass

    • Purity: Purity of the standard

    • Analyte: Refers to this compound

    • Std: Refers to the internal standard (Maleic Anhydride)

Comparison with Alternative Methods: HPLC and GC

While qNMR is a powerful technique, a comprehensive purity assessment often involves orthogonal methods like HPLC and GC.[1][3]

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Signal intensity is directly proportional to the number of nuclei.[6][7]Differential partitioning of analytes between a mobile and stationary phase.Partitioning of volatile analytes between a mobile gas phase and a stationary phase.[18]
Reference Standard Requires a certified internal standard of a different compound.[3]Typically requires a reference standard of the analyte.[4]Typically requires a reference standard of the analyte.
Quantification Absolute quantification without a calibration curve.[10]Relative quantification, usually requires a calibration curve.Relative quantification, usually requires a calibration curve.
Sample Throughput Can be lower due to longer relaxation delays.Generally higher throughput.Higher throughput for volatile compounds.
Destructive? No.[10][11]Yes.Yes.
Structural Info Yes, provides detailed structural information.[8]No.No (unless coupled with MS).
Applicability Wide range of soluble organic compounds.[6]Wide range of non-volatile and thermally stable compounds.[18]Volatile and thermally stable compounds.[18]

Diagram: Method Selection Logic

Method_Selection Analyte Analyte Properties Decision1 Soluble in Deuterated Solvent? Analyte->Decision1 qNMR qNMR Decision3 Primary Method Required? qNMR->Decision3 HPLC HPLC HPLC->Decision3 GC GC GC->Decision3 Decision1->qNMR Yes Decision2 Volatile & Thermally Stable? Decision1->Decision2 No Decision2->HPLC No Decision2->GC Yes Decision3->qNMR Yes

Caption: A simplified decision tree for selecting an appropriate purity analysis method.

Validation of the qNMR Method

For use in a regulated environment, the qNMR method must be validated according to ICH guidelines (Q2(R2)).[19][20] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering signals at the chemical shifts of the analyte and internal standard.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This can be assessed by preparing samples with varying concentrations of the analyte.

  • Accuracy: The closeness of the test results to the true value. This can be determined by analyzing a sample with a known purity.[21]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Quantification (LOQ) and Limit of Detection (LOD): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy, and the lowest amount that can be detected, respectively.[22]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

Quantitative NMR is a robust and reliable primary method for determining the purity of pharmaceutical intermediates like this compound.[5][7] Its ability to provide direct, absolute quantification without the need for an analyte-specific reference standard offers a significant advantage over traditional chromatographic techniques.[4][9] While HPLC and GC remain valuable orthogonal methods for a comprehensive purity profile, qNMR stands out for its accuracy, precision, and the wealth of structural information it provides in a single, non-destructive experiment.[3][11] By following a well-designed and validated protocol, researchers and drug development professionals can confidently employ qNMR to ensure the quality and consistency of their materials, ultimately contributing to the development of safer and more effective medicines.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold and the Selectivity Paradox

The 1H-indazole core represents a "privileged" scaffold in medicinal chemistry, particularly in the design of small-molecule kinase inhibitors.[1][2] Its structure adeptly mimics the adenine hinge-binding motif of ATP, allowing it to compete for the highly conserved ATP-binding pocket across the human kinome. This inherent affinity is both a blessing and a curse. While it provides a robust foundation for potent inhibitors, it also presents a formidable challenge: achieving selectivity.

The modulation of proteins other than the intended therapeutic target, known as off-target effects, can lead to unforeseen toxicity or, in some cases, beneficial polypharmacology.[3][4] Therefore, a rigorous and multi-faceted cross-reactivity profile is not merely a characterization step but a cornerstone of translational success. Understanding the complete spectrum of a compound's interactions is paramount for predicting its biological response, ensuring safety, and guiding clinical strategy.[5]

This guide provides an in-depth comparison of key methodologies for profiling kinase inhibitors derived from indazole carboxylate scaffolds. We will explore the causality behind experimental choices and present detailed protocols for a comprehensive assessment. As a recurring case study, we will consider the TAM (TYRO3, AXL, MERTK) receptor tyrosine kinase family—a trio of closely related kinases often implicated in oncology and immune regulation, and common targets for this class of inhibitors.[6][7][8][9]

Chapter 1: The Global View — High-Throughput Biochemical Profiling

The Rationale: Casting a Wide Net

The logical first step in assessing selectivity is to survey the broadest possible landscape of potential targets. Given that the human kinome comprises over 500 members, a high-throughput screen against a large, representative panel is essential.[5] This approach provides a global map of a compound's binding affinities, immediately flagging potential off-targets for further investigation. Biochemical assays, performed with purified enzymes, offer a "clean" system to measure direct compound-kinase interactions without the complexities of a cellular environment.

Featured Technique: Active Site-Directed Competition Binding Assays

Platforms like KINOMEscan® have become an industry standard for broad kinase profiling.[10][11][12][13] The principle is elegant and robust: an inhibitor is tested for its ability to compete with an immobilized, active-site directed ligand for binding to a specific kinase. The amount of kinase that remains bound to the solid support is quantified, providing a precise measure of binding affinity.

Experimental Protocol: Conceptual Workflow for KINOMEscan® Profiling
  • Kinase Preparation: A panel of human kinases (e.g., the 468-kinase scanMAX panel) is tagged with DNA and individually expressed.[11]

  • Immobilization: An active-site directed ligand is immobilized on a solid support (e.g., beads).

  • Competition Assay: The test compound (e.g., an indazole derivative) is incubated in solution with the tagged kinase and the ligand-coated beads. The test compound and the immobilized ligand compete for the kinase's ATP-binding site.

  • Equilibration & Separation: After reaching equilibrium, the beads are washed to remove any unbound kinase.

  • Quantification: The amount of kinase remaining bound to the beads is measured by quantifying the DNA tag using quantitative PCR (qPCR). A lower signal indicates stronger competition from the test compound.

  • Data Analysis: Results are typically reported as percent of control (%Ctrl), where a lower percentage signifies stronger binding. These values can be used to calculate dissociation constants (Kd) or selectivity scores.

Visualization: Biochemical Profiling Workflow

G cluster_prep Preparation cluster_assay Competition Assay cluster_analysis Analysis Kinase DNA-Tagged Kinase Incubation Incubate Kinase, Inhibitor & Beads Kinase->Incubation Compound Test Inhibitor Compound->Incubation Beads Ligand-Coated Beads Beads->Incubation Wash Wash & Separate Incubation->Wash Quantify Quantify Bound Kinase (via qPCR) Wash->Quantify Data Calculate % Inhibition & Selectivity Score Quantify->Data

Caption: High-level workflow for a competition binding assay.

Chapter 2: The Reality Check — Cellular Target Engagement

The Rationale: Proving It Works in a Cell

A compound that potently inhibits a purified enzyme in a test tube is of little value if it cannot enter a cell and bind to its target in the crowded, complex intracellular environment. Cellular target engagement assays are a critical validation step to confirm that an inhibitor interacts with its intended on-targets (and potential off-targets) in a physiologically relevant context.[14][15]

Featured Technique: Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method based on the principle of ligand-induced thermal stabilization.[16][17] When a protein binds to a ligand (like a kinase inhibitor), it becomes more resistant to heat-induced denaturation. By heating cells treated with a compound and measuring the amount of soluble target protein remaining, one can directly infer target engagement.[18][19]

Experimental Protocol: Step-by-Step CETSA for Kinase Target Validation
  • Cell Treatment: Culture cells to an appropriate density and treat them with various concentrations of the indazole-based inhibitor or a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour).

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes), followed by immediate cooling on ice.[16]

  • Cell Lysis: Lyse the cells to release their contents. This is often achieved through freeze-thaw cycles or the addition of a specific lysis buffer.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.[16]

  • Protein Quantification: Carefully collect the supernatant, which contains the soluble, non-aggregated protein fraction.

  • Analysis by Western Blot: Normalize the protein concentrations of the samples, separate the proteins by SDS-PAGE, and transfer them to a membrane. Probe the membrane with a primary antibody specific to the target kinase (e.g., anti-AXL) to quantify the amount of soluble protein remaining at each temperature.

  • Data Interpretation:

    • Melt Curve: Plot the amount of soluble protein against temperature. A shift in the curve to higher temperatures in the drug-treated samples indicates target stabilization and engagement.[17]

    • Isothermal Dose-Response (ITDR): Perform the experiment at a single, fixed temperature (chosen from the melt curve) with varying drug concentrations to determine the compound's potency (EC50) for target engagement in the cell.[18]

Visualization: CETSA Experimental Workflow

G cluster_cell Cellular Phase cluster_protein Biochemical Phase cluster_detect Detection Treat Treat Intact Cells with Inhibitor Heat Heat Challenge (Temperature Gradient) Treat->Heat Lyse Cell Lysis Heat->Lyse Centrifuge Centrifugation to Pellet Aggregates Lyse->Centrifuge Collect Collect Soluble Protein Fraction Centrifuge->Collect WB Western Blot for Target Protein Collect->WB Analyze Analyze Melt Curve & Thermal Shift WB->Analyze

Caption: Workflow for a CETSA target engagement experiment.

Chapter 3: The Mechanistic Insight — Thermodynamic Profiling

The Rationale: Understanding the "How" and "Why" of Binding

Once you know what a compound binds to and confirm that it binds in a cell, the next level of inquiry is to understand the nature of that interaction. Isothermal Titration Calorimetry (ITC) is a gold-standard biophysical technique that provides a complete thermodynamic profile of a binding event.[20] It directly measures the heat released or absorbed during binding, allowing for the simultaneous determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[21] This information is invaluable for structure-activity relationship (SAR) studies and for rationally designing inhibitors with improved properties.

Featured Technique: Isothermal Titration Calorimetry (ITC)

In an ITC experiment, a solution of the inhibitor is titrated into a solution containing the purified target kinase domain, and the minute heat changes associated with the binding reaction are measured by a highly sensitive calorimeter.

Experimental Protocol: Step-by-Step ITC for Thermodynamic Characterization
  • Sample Preparation (Crucial Step):

    • Express and purify the kinase domain of the target protein (e.g., AXL).

    • Prepare the indazole-based inhibitor in a concentrated stock solution.

    • Crucially, both the protein and the inhibitor must be in identical, buffer-matched solutions to minimize "heats of dilution" which can confound the results.[20] This is typically achieved by extensive dialysis of the protein against the final buffer, which is then used to dissolve the inhibitor.

    • Degas both solutions thoroughly before the experiment to prevent air bubbles.[22]

  • Instrument Setup:

    • Load the purified kinase solution into the sample cell of the calorimeter.

    • Load the inhibitor solution into the titration syringe.

    • Allow the system to equilibrate to a constant temperature.

  • Titration: Perform a series of small, precise injections of the inhibitor solution into the kinase solution. After each injection, the heat change is measured and the system returns to thermal equilibrium.

  • Control Experiment: Perform a control titration by injecting the inhibitor into the buffer alone to measure the heat of dilution, which will be subtracted from the experimental data.[20]

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change for that injection.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to kinase.

    • Fit this binding isotherm to a suitable binding model (e.g., a one-site model) using analysis software. This fit yields the key thermodynamic parameters: Kd, n, ΔH, and ΔS.[23]

Visualization: ITC Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Buffer Buffer Matching (Dialysis) Degas Degas Solutions Buffer->Degas Load Load Kinase (Cell) & Inhibitor (Syringe) Degas->Load Titrate Inject Inhibitor into Kinase Solution Load->Titrate Measure Measure Heat Change per Injection Titrate->Measure Integrate Integrate Injection Peaks Measure->Integrate Plot Plot Binding Isotherm Integrate->Plot Fit Fit Data to Model Plot->Fit Params Determine Kd, n, ΔH, and ΔS Fit->Params

Caption: A flowchart of the ITC experimental workflow.[20]

Chapter 4: An Integrated Comparison — Profiling an Indazole-Based TAM Kinase Inhibitor

Let us now apply this three-tiered approach to a hypothetical inhibitor, "Indazole-AXL," designed as a selective AXL inhibitor. We will compare its profile to BMS-777607, a known multi-targeted inhibitor that hits c-Met, AXL, Ron, and TYRO3.[24][25][26]

Tier 1: Biochemical Screen (KINOMEscan)

The initial screen provides a broad overview. We would expect to see high potency for Indazole-AXL against AXL, but the key is to examine its activity against the closely related MERTK and TYRO3, as well as other structurally similar kinases.

Table 1: Comparative Biochemical Selectivity Profile (% Inhibition @ 1 µM)

Kinase Target Indazole-AXL (%Inhib) BMS-777607 (%Inhib)[24][25] Rationale for Comparison
AXL 99% 99% Primary On-Target
MERTK 65% 90% Key TAM family off-target
TYRO3 40% 95% Key TAM family off-target
VEGFR2 15% <10% Common off-target for indazoles
c-MET 10% 99% Primary target of BMS-777607

| SRC | 5% | <10% | Representative non-receptor TK |

This data reveals that while Indazole-AXL is potent against AXL, it has significant cross-reactivity with MERTK and moderate activity against TYRO3, though it is more selective than the broadly active BMS-777607.

Tier 2: Cellular Engagement (CETSA)

CETSA experiments would be performed in a cell line endogenously expressing the TAM kinases (e.g., a cancer cell line). This validates that the biochemical activity translates to target engagement in a live cell.

Table 2: Cellular Target Engagement Profile (Thermal Shift ΔTagg in °C @ 1 µM)

Target Protein Indazole-AXL (ΔTagg) Interpretation
AXL +5.2°C Robust target engagement
MERTK +2.1°C Moderate cellular engagement

| TYRO3 | +0.8°C | Weak to negligible engagement |

This cellular data refines the biochemical profile. While biochemically active against TYRO3, Indazole-AXL shows poor engagement in the cell, perhaps due to cellular localization or ATP competition. The engagement with MERTK, however, is confirmed.

Tier 3: Thermodynamic Binding (ITC)

ITC provides the quantitative underpinning for the observed activities, revealing the precise binding affinities and thermodynamic drivers for the on-target and key off-target interactions.

Table 3: Comparative Thermodynamic Binding Profile

Target Protein Parameter Indazole-AXL Interpretation
AXL Kd 5.2 nM High-affinity binding to the primary target.
ΔH (kcal/mol) -8.5 Favorable enthalpic contribution (strong H-bonds).
-TΔS (kcal/mol) -3.2 Unfavorable entropic contribution (rigid binding).
MERTK Kd 98.7 nM ~19-fold lower affinity compared to AXL.
ΔH (kcal/mol) -6.1 Weaker enthalpic interactions.

| | -TΔS (kcal/mol) | -3.5 | Similar entropic penalty. |

The ITC data quantifies the selectivity, showing Indazole-AXL has a nearly 20-fold higher affinity for AXL over MERTK. The binding to both is primarily enthalpy-driven, suggesting that optimization efforts could focus on improving hydrogen bonding and shape complementarity within the AXL active site to further differentiate it from MERTK.

Conclusion

Profiling the cross-reactivity of kinase inhibitors derived from scaffolds like "Methyl 1-methyl-1H-indazole-5-carboxylate" is a complex but essential process in drug discovery. A single assay provides only one piece of the puzzle. A comprehensive and trustworthy profile is built by integrating a tiered approach:

  • Broad biochemical screening to identify all potential interactions.

  • Cell-based target engagement assays to confirm physiological relevance.

  • Biophysical characterization to understand the thermodynamics driving these interactions.

This integrated dataset allows researchers to make informed decisions, rationally optimize lead compounds, and ultimately develop safer and more effective targeted therapies. By understanding the complete selectivity profile, we can better predict both the therapeutic potential and the potential liabilities of a new chemical entity, paving the way for successful clinical development.

References

A Comparative Guide to the Synthesis of Methyl 1-methyl-1H-indazole-5-carboxylate and its 6-carboxylate Isomer

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a privileged pharmacophore, forming the core of numerous therapeutic agents. The precise positioning of substituents on the indazole ring is critical for biological activity, making regioselective synthesis a key challenge in medicinal chemistry. This guide provides an in-depth comparison of the synthetic routes to two closely related isomers: Methyl 1-methyl-1H-indazole-5-carboxylate and Methyl 1-methyl-1H-indazole-6-carboxylate. These compounds are valuable intermediates in drug discovery, and understanding the nuances of their synthesis is crucial for researchers and drug development professionals.

This document will dissect the multi-step syntheses of both isomers, focusing on the preparation of key precursors, the formation of the indazole ring system, and the critical, often challenging, N-methylation step. We will explore the underlying chemical principles that govern the observed regioselectivity and provide detailed experimental protocols and comparative data to aid in the selection of the most appropriate synthetic strategy.

General Synthetic Strategy Overview

The synthesis of both target molecules generally follows a three-stage process:

  • Precursor Synthesis: Preparation of the appropriately substituted methyl aminobenzoate.

  • Indazole Formation: Cyclization of the aminobenzoate to form the bicyclic indazole ring.

  • N-Methylation: Introduction of the methyl group onto the N1 position of the indazole ring, a step where regioselectivity is of paramount importance.

The key to accessing either the 5-carboxylate or the 6-carboxylate isomer lies in the choice of the starting aminobenzoate precursor.

G cluster_5 This compound Synthesis cluster_6 Methyl 1-methyl-1H-indazole-6-carboxylate Synthesis A Methyl 4-amino-3-methylbenzoate B Methyl 1H-indazole-5-carboxylate A->B Diazotization & Cyclization C This compound B->C N-Methylation D Methyl 3-amino-4-methylbenzoate E Methyl 1H-indazole-6-carboxylate D->E Diazotization & Cyclization F Methyl 1-methyl-1H-indazole-6-carboxylate E->F N-Methylation G cluster_5_path Synthesis of this compound cluster_6_path Synthesis of Methyl 1-methyl-1H-indazole-6-carboxylate A1 Methyl 3-methyl-4-nitrobenzoate A2 Methyl 4-amino-3-methylbenzoate A1->A2 Pd/C, H2 A3 Methyl 1H-indazole-5-carboxylate A2->A3 1. NaNO2, HCl 2. Cyclization A4 This compound A3->A4 NaH, MeI, THF B1 3-Amino-4-methylbenzoic Acid B2 Methyl 3-amino-4-methylbenzoate B1->B2 SOCl2, MeOH B3 Methyl 1H-indazole-6-carboxylate B2->B3 1. NaNO2, HCl 2. Cyclization B4 Methyl 1-methyl-1H-indazole-6-carboxylate B3->B4 NaH, MeI, THF

A Head-to-Head Comparison of Suzuki vs. Stille Coupling for the Functionalization of Methyl 1-methyl-1H-indazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, including those with anti-cancer and anti-inflammatory properties.[1][2] The ability to precisely functionalize this heterocycle is paramount for developing new molecular entities with enhanced potency and specificity. Among the most powerful tools for forging C-C bonds on such aromatic systems are palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth, head-to-head comparison of two of the most robust and widely utilized methods—the Suzuki-Miyaura coupling and the Stille coupling—for the functionalization of a key indazole intermediate: Methyl 1-methyl-1H-indazole-5-carboxylate . Our objective is to move beyond a simple recitation of protocols and delve into the mechanistic rationale, practical considerations, and performance data that empower researchers to make the most informed decision for their specific synthetic strategy.

Core Mechanistic Principles: A Tale of Two Transmetalations

At the heart of both the Suzuki and Stille reactions is a similar palladium catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The critical distinction lies in the nature of the organometallic reagent used for the transmetalation step, a difference that has profound implications for reaction conditions, functional group tolerance, and overall practicality.

The Suzuki-Miyaura Coupling: The Power of Boron

The Suzuki-Miyaura coupling utilizes organoboron reagents, such as boronic acids or their ester derivatives. A key feature of this reaction is the requirement of a base to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates the transfer of the organic group to the palladium center.[3] This necessity for a base is a crucial consideration, especially when dealing with substrates containing base-sensitive functional groups like the methyl ester in our target molecule.

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Halo-Indazole) PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 Boronic R²-B(OR)₂ AteComplex [R²-B(OR)₂(OH)]⁻ Boronic->AteComplex + Base Base Base (e.g., K₂CO₃) AteComplex->Transmetalation Transfers R² RedElim Reductive Elimination PdII_R1R2->RedElim Product R¹-R² RedElim->Product Product->Pd0 Catalyst Regeneration

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
The Stille Coupling: The Versatility of Tin

The Stille coupling employs organostannanes (organotin compounds) as the transmetalation agent.[4][5] A significant advantage of this method is that it typically proceeds under neutral or near-neutral conditions, as the organostannane is sufficiently reactive to transmetalate without prior activation by a base.[6] This characteristic makes the Stille coupling exceptionally tolerant of a wide array of functional groups, including esters, which might be susceptible to hydrolysis under the basic conditions of a Suzuki reaction.[7][8]

Stille_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Halo-Indazole) PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 Stannane R²-Sn(R)₃ Stannane->Transmetalation Transfers R² RedElim Reductive Elimination PdII_R1R2->RedElim Product R¹-R² RedElim->Product Product->Pd0 Catalyst Regeneration

Figure 2: Simplified catalytic cycle of the Stille coupling.

At a Glance: Feature Comparison

The choice between Suzuki and Stille coupling hinges on a trade-off between several key factors. The following table provides a direct comparison to guide your decision-making process.

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Boronic acids/estersOrganostannanes (organotin compounds)
Toxicity & Env. Impact Generally low toxicity, considered "greener."[6][9]High toxicity of organotin reagents, requiring careful handling and disposal.[6][9]
Reagent Stability Variable; boronic acids can be prone to decomposition (protodeboronation).Generally stable to air and moisture.[6][10]
Byproducts Boron-based, often water-soluble and easily removed.[6]Tin-based, can be difficult and tedious to remove completely from the product.[6]
Functional Group Tolerance Broad, but can be sensitive to strongly acidic or basic conditions.[3]Excellent and very broad, especially under neutral conditions.[7][8]
Reaction Conditions Typically requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[6]Often proceeds under neutral conditions; additives like Cu(I) can be beneficial.[4][6]
Substrate Availability Vast commercial availability of diverse boronic acids.[9]Many organostannanes must be synthesized, though a good number are commercially available.

Performance Analysis: A Data-Driven Comparison

ReactionSubstrateCoupling PartnerCatalyst (mol%)Base / AdditiveSolventTemp (°C)Time (h)Yield (%)
Suzuki [11][12]5-Bromo-1-methyl-indazolePhenylboronic acidPd(dppf)Cl₂ (5%)K₂CO₃ (2 eq.)DME/H₂O802-4~90-95%
Suzuki [2]7-Bromo-1H-indazole deriv.(4-Methoxyphenyl)boronic acidPdCl₂(dppf) (10%)Cs₂CO₃ (2 eq.)Dioxane1001285%
Stille [13]Diazocine Bromide4-(Tributylstannyl)toluenePd(PPh₃)₄ (5%)-Toluene90491%
Stille [13]Diazocine Bromide2-(Tributylstannyl)thiophenePd(PPh₃)₄ (5%)-Toluene90494%
Stille [14]Aryl ChlorideAryl StannanePd(OAc)₂ / XPhosKFDioxane100461-98%

Analysis of Performance Data:

  • Yields & Efficiency: Both reactions are capable of delivering high to excellent yields. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands (like dppf or XPhos) or N-heterocyclic carbenes (NHCs), are crucial for achieving high turnover rates, especially with heteroaromatic halides.[14][15][16]

  • Reaction Conditions: Suzuki couplings on indazoles have been optimized to run efficiently under relatively mild conditions (80°C).[11][12] Stille couplings also perform well at similar temperatures, often without the need for a base, which simplifies the reaction setup.

  • Functional Group Compatibility: In the context of our target molecule, the methyl ester group (-CO₂Me) is a key consideration. While many Suzuki reactions on indazole esters proceed without issue using moderate bases like K₂CO₃, stronger bases or prolonged heating could risk saponification.[11] The Stille coupling's ability to run under neutral conditions provides a significant advantage, virtually eliminating this risk. For substrates with multiple coordinating heteroatoms or sensitive functionalities, the Stille reaction often proves more reliable.[13]

Experimental Workflows and Protocols

The following are generalized, step-by-step protocols that serve as a starting point for the functionalization of a halo-indazole substrate. Optimization for specific coupling partners is always recommended.

Experimental_Workflow cluster_suzuki Suzuki Coupling Workflow cluster_stille Stille Coupling Workflow S_Start Combine Halo-Indazole, Boronic Acid, and Base S_Solvent Add Solvent (e.g., Dioxane/H₂O) S_Start->S_Solvent S_Degas Degas with Inert Gas (Ar or N₂) for 15-30 min S_Solvent->S_Degas S_Catalyst Add Pd Catalyst under Inert Atmosphere S_Degas->S_Catalyst S_Heat Heat to Desired Temp (e.g., 80-100 °C) S_Catalyst->S_Heat S_Monitor Monitor by TLC/LC-MS S_Heat->S_Monitor S_Workup Aqueous Workup to remove base and boron byproducts S_Monitor->S_Workup S_Purify Column Chromatography S_Workup->S_Purify St_Start Combine Halo-Indazole and Organostannane St_Solvent Add Anhydrous Solvent (e.g., Toluene, Dioxane) St_Start->St_Solvent St_Degas Degas with Inert Gas (Ar or N₂) for 15-30 min St_Solvent->St_Degas St_Catalyst Add Pd Catalyst under Inert Atmosphere St_Degas->St_Catalyst St_Heat Heat to Desired Temp (e.g., 90-110 °C) St_Catalyst->St_Heat St_Monitor Monitor by TLC/LC-MS St_Heat->St_Monitor St_Workup Specialized Workup (e.g., KF wash) to remove tin byproducts St_Monitor->St_Workup St_Purify Column Chromatography St_Workup->St_Purify

Figure 3: Generalized experimental workflow comparison.
Protocol 1: Suzuki Coupling of Methyl 1-bromo-1H-indazole-5-carboxylate

This protocol is adapted from established procedures for bromoindazoles.[11][12]

  • Reaction Setup: To an oven-dried reaction vessel, add Methyl 1-bromo-1-methyl-1H-indazole-5-carboxylate (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio, 0.1 M concentration relative to the indazole).

  • Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-30 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 equiv.).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. The aqueous washes help remove the inorganic base and boron-containing byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

Protocol 2: Stille Coupling of Methyl 1-bromo-1H-indazole-5-carboxylate

This protocol is based on general procedures for Stille couplings of heteroaryl halides.[5][13]

  • Reaction Setup: To an oven-dried reaction vessel, add Methyl 1-bromo-1-methyl-1H-indazole-5-carboxylate (1.0 equiv.) and the organostannane reagent (1.2 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane (0.1 M concentration).

  • Inert Atmosphere: Seal the vessel and degas the mixture by bubbling with argon or nitrogen for 15-30 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Reaction: Heat the mixture to 90-110 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and concentrate. The removal of tin byproducts is critical. A common method is to dissolve the residue in a solvent like ethyl acetate or DCM and wash it with an aqueous solution of potassium fluoride (KF), which precipitates the tin salts as insoluble fluorides that can be filtered off.

  • Purification: After the specialized workup, dry the organic layer, concentrate, and purify the crude residue by silica gel column chromatography.

Expert Recommendations: Making the Optimal Choice

Both the Suzuki and Stille couplings are formidable methods for functionalizing the indazole core. The optimal choice is not absolute but depends on the specific context of your synthesis.

Choose Suzuki Coupling When:

  • "Green" Chemistry is a Priority: The low toxicity of boronic acids and their byproducts makes this the environmentally preferred method.[9]

  • Broad Reagent Availability is Key: A vast and diverse library of boronic acids is commercially available, facilitating rapid exploration of structure-activity relationships (SAR).

  • Simplified Purification is Desired: The water-soluble nature of boron byproducts generally allows for a more straightforward aqueous workup compared to the removal of tin residues.[6]

  • The Substrate is Tolerant to Mild Base: For this compound, using a mild base like K₂CO₃ under controlled heating is often successful without significant ester hydrolysis.[11]

Choose Stille Coupling When:

  • Functional Group Tolerance is Paramount: If your indazole substrate contains other base-sensitive groups, or if initial Suzuki attempts lead to ester hydrolysis, the neutral conditions of the Stille reaction are a major advantage.[7][8]

  • The Boronic Acid is Unstable: In cases where the required boronic acid is prone to decomposition or difficult to synthesize, the corresponding organostannane may be more stable and accessible.

  • Dealing with Sterically Hindered or Electronically Challenging Partners: The Stille reaction can sometimes outperform the Suzuki coupling for particularly challenging substrates where the transmetalation step of the Suzuki cycle is sluggish.[13]

  • You Are Equipped for Tin Removal: Your laboratory workflow must be prepared for the careful handling of toxic tin reagents and the often-challenging purification to remove tin byproducts to levels acceptable for pharmaceutical applications.

Conclusion

For the functionalization of This compound , the Suzuki-Miyaura coupling should be considered the first-line approach . Its favorable environmental profile, the extensive commercial availability of coupling partners, and generally simpler purification protocols make it a more practical and efficient choice for most applications.

However, the Stille coupling remains an invaluable and powerful alternative . Its exceptional functional group tolerance provides a critical problem-solving tool, particularly when base-sensitivity is a concern or when Suzuki reactions fail to provide the desired outcome. The primary considerations for the Stille coupling are the effective management of toxic organotin reagents and the implementation of a robust purification strategy to ensure the final compound is free of tin residues.[6] Ultimately, a thorough understanding of the strengths and weaknesses of both methods will enable the medicinal chemist to strategically navigate the synthesis of novel indazole derivatives with precision and confidence.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 1-methyl-1H-indazole-5-carboxylate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Methyl 1-methyl-1H-indazole-5-carboxylate (CAS No. 1092351-82-0). As a crucial aspect of laboratory safety and environmental responsibility, the protocols outlined herein are designed to equip researchers, scientists, and drug development professionals with the necessary information for meticulous waste management. This document synthesizes established safety protocols and regulatory standards to ensure a self-validating system of chemical handling and disposal.

Pre-Disposal Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound is not extensively available, data from structurally similar indazole compounds suggest that it should be handled as a potentially hazardous substance.[1]

Assumed Hazard Profile:

Based on analogous compounds, it is prudent to assume that this compound may present the following hazards:

  • Harmful if swallowed.[2]

  • Causes skin irritation.[2][3]

  • Causes serious eye irritation.[2][3]

  • May cause respiratory irritation.[2][3]

Therefore, all waste containing this compound, including residual amounts in empty containers, contaminated personal protective equipment (PPE), and labware, must be treated as hazardous waste.[1]

Property Information Source
Chemical Name This compound[4]
CAS Number 1092351-82-0[4]
Molecular Formula C₁₀H₁₀N₂O₂[4]
Appearance Likely a solid
Assumed Hazards Harmful if swallowed, Skin Irritant, Eye Irritant, Respiratory Irritant[1][2][3]

Personal Protective Equipment (PPE):

To mitigate exposure risks during handling and disposal, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and follow proper removal techniques to avoid skin contact.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.[5]

  • Lab Coat: A flame-resistant lab coat should be worn to protect against skin exposure.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used within a certified chemical fume hood.

Waste Segregation and Containment: A Step-by-Step Protocol

Proper segregation of chemical waste is fundamental to safe disposal and regulatory compliance.[6][7] Never mix hazardous waste with non-hazardous waste.[6]

Step 1: Designate a Satellite Accumulation Area (SAA)

  • Establish a designated SAA within the laboratory at or near the point of waste generation.[8][9] This area should be clearly marked.

  • The SAA can be a designated portion of a benchtop or a chemical fume hood.[8]

Step 2: Use Appropriate Waste Containers

  • Solid Waste: Collect solid this compound waste, including contaminated weigh boats, wipes, and PPE, in a durable, leak-proof container with a secure lid.[10]

  • Liquid Waste: If the compound is in a solution, collect it in a chemically compatible, shatter-resistant container (plastic is often preferred) with a screw-top cap.[8][11] Do not overfill liquid waste containers; leave at least one inch of headspace to allow for expansion.[8]

  • Sharps Waste: Needles, syringes, or contaminated glassware must be disposed of in a designated sharps container.

Step 3: Labeling Hazardous Waste Containers

  • All hazardous waste containers must be labeled as soon as waste is added.[6]

  • The label must include the words "Hazardous Waste".[8]

  • List all chemical constituents by their full name (no abbreviations or formulas) and their approximate percentages.[8]

  • Clearly indicate the associated hazards (e.g., Flammable, Corrosive, Toxic).[8]

  • Include the name of the Principal Investigator (PI) and the laboratory location.[6]

The Disposal Workflow: From Generation to Collection

The following workflow provides a systematic approach to ensure that all waste is handled and disposed of correctly.

DisposalWorkflow cluster_LabOperations In the Laboratory cluster_EHS Environmental Health & Safety (EHS) A Waste Generation (Solid, Liquid, PPE) B Segregate Waste (Solid, Liquid, Sharps) A->B C Select Compatible Waste Container B->C D Label Container: 'Hazardous Waste' + Contents C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Keep Container Closed E->F G Container Full or Project Complete F->G Periodically H Submit Waste Collection Request to EHS/OCRS G->H I EHS/OCRS Personnel Collects Waste H->I J Final Disposal (Off-site Treatment) I->J

Caption: Workflow for the proper disposal of this compound.

Spill Management Protocol

Accidental spills must be treated as hazardous incidents and cleaned up immediately.[6][12]

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert laboratory personnel.

  • Contain the Spill: Use a chemical spill kit with appropriate absorbent materials to contain the spill.

  • Clean Up: Wearing appropriate PPE, carefully clean up the spill. All materials used for cleanup, including absorbents and contaminated PPE, must be disposed of as hazardous waste.[6][12]

  • Report: For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) or Office of Clinical and Research Safety (OCRS) immediately.[6][12]

Waste Minimization Strategies

Reducing the volume of hazardous waste is not only cost-effective but also environmentally responsible.[13]

  • Source Reduction: Order only the quantity of chemical required for your experiments.[11]

  • Scale Reduction: Whenever feasible, reduce the scale of experiments to minimize the volume of waste produced.[11]

  • Inventory Management: Maintain a current inventory of all chemicals to avoid ordering duplicates and to track expiration dates.[7]

  • Substitution: Where scientifically viable, substitute hazardous chemicals with less hazardous alternatives.[11][12]

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within the research community.

References

A Researcher's Guide to the Safe Handling of Methyl 1-methyl-1H-indazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 1-methyl-1H-indazole-5-carboxylate. As a specialized chemical, it is imperative to handle it with the utmost care, grounded in a thorough understanding of its potential hazards and the necessary precautions to mitigate them. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Assessment and GHS Classification

Based on the hazard classifications of analogous compounds such as Methyl 1-methyl-1H-indazole-4-carboxylate and Methyl 1-methyl-1H-indazole-6-carboxylate, it is prudent to handle this compound as a substance with the potential for the following hazards.[1][2]

  • Acute Oral Toxicity : Harmful if swallowed.[2][3]

  • Skin Corrosion/Irritation : Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Eye Irritation : Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.[1][2][3]

The following GHS pictograms are recommended for labeling containers of this compound:

PictogramHazard Class
alt text
Irritant (skin and eye), Skin Sensitizer, Acute Toxicity (harmful), Narcotic Effects, Respiratory Tract Irritant

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the recommended PPE, the rationale for its use, and relevant standards.

Protection TypeEquipment SpecificationRationale
Eye and Face Protection Chemical splash goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards.[2][4] A face shield should be worn over goggles when a splash hazard exists.Protects against splashes of the chemical or solvents, which can cause serious eye irritation.
Skin and Body Protection A flame-resistant lab coat is required. Long pants and closed-toe shoes must be worn to cover all exposed skin.Prevents accidental skin contact with the chemical, which is presumed to be a skin irritant.
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn.[5] It is crucial to inspect gloves before use and to practice proper removal techniques to avoid skin contamination.[3]Protects hands from direct contact with the chemical.
Respiratory Protection A NIOSH-approved respirator may be required if engineering controls are insufficient or during spill cleanup.[2] The need for respiratory protection should be determined by a risk assessment.Prevents inhalation of dust or aerosols, which may cause respiratory tract irritation.

Operational and Handling Plan

A systematic approach to handling this compound, from receipt to disposal, is critical for maintaining a safe laboratory environment.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designated Work Area (Fume Hood) gather_ppe Gather and Inspect PPE prep_area->gather_ppe 1. Secure Area gather_materials Gather Materials and Equipment gather_ppe->gather_materials 2. Don PPE weighing Weighing (in fume hood) gather_materials->weighing 3. Proceed to Handling dissolving Dissolving/Reaction Setup weighing->dissolving 4. Controlled Addition decontaminate Decontaminate Glassware and Surfaces dissolving->decontaminate 5. Post-Experiment dispose_waste Dispose of Waste decontaminate->dispose_waste 6. Segregate Waste

Caption: A stepwise workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation :

    • Designate a specific area for handling, preferably within a certified chemical fume hood.[1]

    • Ensure that a safety shower and eyewash station are readily accessible.[1][4]

    • Assemble all necessary PPE and inspect it for any damage.

    • Gather all required equipment and reagents to minimize movement in and out of the designated handling area.

  • Handling :

    • Perform all manipulations, including weighing and transferring, within the fume hood to minimize inhalation exposure.

    • Avoid the formation of dust and aerosols.[2]

    • Use the smallest amount of the chemical necessary for the experiment.

    • Keep containers tightly closed when not in use.[1][6]

  • Spill and Emergency Procedures :

    • Small Spills : In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.[1]

    • Large Spills : Evacuate the area and follow your institution's emergency procedures.

    • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2][4] Remove contaminated clothing.

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2][4] Seek immediate medical attention.

    • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][7]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization : Based on the hazardous properties of related compounds, waste containing this compound should be considered hazardous.

  • Waste Segregation :

    • Solid Waste : Collect any unused solid material and contaminated items (e.g., weigh boats, contaminated gloves) in a clearly labeled, sealed container for hazardous waste.

    • Liquid Waste : Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal Procedure :

    • All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[2]

    • Do not dispose of this chemical down the drain or in the regular trash.[1][2]

    • Contaminated packaging should be disposed of as unused product.[2]

By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research endeavors, contributing to a secure and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.